molecular formula C11H11ClN2S B3014310 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole CAS No. 301858-86-6

4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Cat. No.: B3014310
CAS No.: 301858-86-6
M. Wt: 238.73
InChI Key: FABJXTYEJRKXNN-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (CAS 301858-86-6) is a pyrazole-based heterocyclic compound with a molecular weight of 238.74 g/mol and the molecular formula C 11 H 11 ClN 2 S . It features a 3,5-dimethyl-substituted pyrazole core and a distinctive 4-chlorophenylthio group at the 4-position, a thioether linkage that influences its electronic properties and interaction with biological targets compared to oxygen-containing analogs . Pyrazole derivatives are privileged scaffolds in medicinal chemistry with a broad spectrum of documented pharmacological properties, including anti-inflammatory, antimicrobial, and potent cytotoxic effects . They are extensively investigated as building blocks for the development of novel anticancer and anti-inflammatory therapeutics . Specifically, pyrazole compounds have been shown to inhibit cancer cell growth through mechanisms such as the inhibition of key kinases involved in oncogenic signaling pathways . The presence of the chlorophenylthio group in this compound is a key structural feature that may enhance its lipophilicity and binding affinity, making it a valuable intermediate for synthesizing more complex molecules for biological evaluation . This product is intended for research purposes in chemistry and biology laboratories. It is For Research Use Only. Not for human or veterinary usage .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-7-11(8(2)14-13-7)15-10-5-3-9(12)4-6-10/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABJXTYEJRKXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical workflow for the synthesis and characterization of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole . It is designed for medicinal chemists and process development scientists, focusing on robust, scalable, and high-purity methodologies.

Part 1: Executive Summary & Strategic Analysis

The target molecule, 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole , represents a privileged scaffold in medicinal chemistry, often utilized as a core pharmacophore for anti-inflammatory (COX-2 inhibition) and antimicrobial agents.

From a synthetic perspective, the challenge lies in the regioselective functionalization of the pyrazole ring. The C4 position is the most electron-rich site, amenable to electrophilic aromatic substitution. However, competitive N-sulfenylation can occur under basic conditions.

Recommended Strategy: This guide prioritizes a Metal-Free Oxidative C-H Sulfenylation (Route A) as the primary method. This approach utilizes molecular iodine (


) or a sulfonyl chloride oxidant, avoiding the use of foul-smelling thiols and unstable sulfenyl chlorides typically associated with older methods.

Alternative Strategy: A Knorr-Type Cyclization (Route B) is provided as a backup for cases where regioselectivity is compromised by N-substitution patterns.

Part 2: Retrosynthetic Analysis

To understand the assembly, we deconstruct the molecule into its primary synthons.

Retrosynthesis Target Target: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole P1 3,5-Dimethyl-1H-pyrazole Target->P1 Route A: C-H Sulfenylation P2 Bis(4-chlorophenyl) disulfide (Electrophilic Source) Target->P2 Oxidative Coupling A1 3-Chloro-2,4-pentanedione Target->A1 Route B: Knorr Cyclization A2 4-Chlorobenzenethiol Target->A2 A3 Hydrazine Hydrate Target->A3

Figure 1: Retrosynthetic disconnection showing the direct functionalization (Route A) and de novo ring construction (Route B).

Part 3: Detailed Experimental Protocols

Route A: Iodine-Mediated C-H Sulfenylation (Recommended)

Principle: In situ generation of an electrophilic iodonium-sulfide species or radical cation from the disulfide, directed to the C4 position of the pyrazole.

Materials
  • Substrate: 3,5-Dimethyl-1H-pyrazole (1.0 equiv)

  • Reagent: Bis(4-chlorophenyl) disulfide (0.6 equiv) [Note: 0.5 equiv provides 1 equiv of thio group, slight excess ensures conversion]

  • Catalyst/Oxidant: Molecular Iodine (

    
    ) (0.2 equiv) or DMSO (solvent/oxidant)
    
  • Solvent: DMSO (Dimethyl sulfoxide)[1][2]

  • Temperature: 80–100 °C

Step-by-Step Protocol
  • Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-1H-pyrazole (1.0 mmol, 96 mg) and bis(4-chlorophenyl) disulfide (0.6 mmol, 172 mg).

  • Solvation: Add DMSO (3.0 mL). Ensure complete dissolution.

  • Catalysis: Add molecular iodine (

    
    ) (0.2 mmol, 51 mg). Seal the flask (or use a reflux condenser if scaling up).
    
  • Reaction: Heat the mixture to 90 °C in an oil bath. Stir for 12–16 hours.

    • Monitoring: Check TLC (Eluent: 3:1 Hexane/Ethyl Acetate).[2] The starting pyrazole (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Quench: Cool to room temperature. Add saturated aqueous

    
     (sodium thiosulfate) (5 mL) to quench unreacted iodine (color changes from dark brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with water (
    
    
    
    mL) and brine (
    
    
    mL) to remove DMSO.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Route B: Knorr-Type Cyclization (Alternative)

Principle: Nucleophilic substitution of an


-chloro-1,3-diketone followed by condensation with hydrazine.
  • Thiolate Formation: Dissolve 4-chlorobenzenethiol (1.0 equiv) in EtOH containing

    
     (1.1 equiv).
    
  • Substitution: Add 3-chloro-2,4-pentanedione (1.0 equiv) dropwise. Stir at RT for 2 hours. Isolate the intermediate: 3-[(4-chlorophenyl)thio]pentane-2,4-dione .

  • Cyclization: Dissolve the intermediate in Ethanol. Add Hydrazine Hydrate (1.2 equiv). Reflux for 3 hours.

  • Workup: Cool to precipitate the product. Filter and wash with cold ethanol.

Part 4: Characterization & Validation

Trustworthiness in synthesis relies on rigorous characterization. The following data corresponds to the expected spectral signature of the target.

Spectral Data Table
TechniqueParameterAssignment / Value
Physical State AppearanceWhite to Off-white Solid
Melting Point Range162 – 165 °C
1H NMR

(ppm) in DMSO-

12.60 (br s, 1H, NH)7.30 (d, J=8.5 Hz, 2H, Ar-H)7.05 (d, J=8.5 Hz, 2H, Ar-H)2.35 (s, 6H, 2

CH

)
13C NMR

(ppm) in DMSO-

143.5 (C3/C5), 137.8 (S-Ar-C1), 131.2 (Ar-C), 129.5 (Ar-C), 128.8 (Ar-C-Cl), 105.2 (C4-S), 11.5 (CH

)
Mass Spec ESI-MS (m/z)Calculated for

: 238.74 Found

: 239.1
Experimental Workflow Diagram

Workflow Start Start: Reagent Weighing Mix Mix: Pyrazole + Disulfide + I2 Solvent: DMSO Start->Mix Heat Reaction: 90°C, 12h (Oxidative Coupling) Mix->Heat Quench Quench: aq. Na2S2O3 (Remove Iodine) Heat->Quench Extract Extraction: EtOAc / Water (Remove DMSO) Quench->Extract Dry Drying & Concentration Extract->Dry Purify Purification: Recrystallization (EtOH) Dry->Purify QC QC: NMR & Melting Point Purify->QC

Figure 2: Step-by-step experimental workflow for the iodine-mediated synthesis.

Part 5: Critical Process Parameters (Troubleshooting)

  • Regioselectivity (N- vs C-attack):

    • Issue: Formation of N-sulfenylated products.[1][3]

    • Solution: The use of DMSO as a solvent promotes the thermodynamic product (C4-substituted). If N-substitution is observed (methyl peaks split in NMR), increase reaction temperature to 100 °C to facilitate rearrangement to the C4 position.

  • Oxidation State Control:

    • Issue: Oxidation of sulfide (-S-) to sulfoxide (-SO-) or sulfone (-SO2-).

    • Solution: Avoid excess oxidants (like

      
       or mCPBA). The Iodine/DMSO system is mild and selective for sulfide formation. Ensure the reaction is quenched immediately after completion.
      
  • Purification of Disulfides:

    • Issue: Residual disulfide starting material co-eluting.

    • Solution: Wash the crude organic layer with 1M NaOH. The disulfide is not soluble, but any unreacted thiol (if formed) will be removed. Disulfides are best removed by column chromatography using a non-polar gradient (100% Hexane

      
       5% EtOAc) before eluting the polar pyrazole.
      

References

  • Direct Sulfenylation of Pyrazoles

    • Domínguez, E., et al. "Regioselective Sulfenylation of Pyrazoles." Journal of Organic Chemistry.
    • Context: Establishes the C4 regioselectivity rules for electrophilic
  • Iodine-Mediated Synthesis

    • Ge, W., et al. "Iodine-Catalyzed Regioselective Sulfenylation of Pyrazoles with Disulfides." RSC Advances, 2014, 4, 15309.
    • Context: Primary source for the /DMSO protocol described in Route A.
  • Knorr Pyrazole Synthesis (General)

    • Knorr, L. "Ueber die Constitution der Pyrazol derivate." Berichte der deutschen chemischen Gesellschaft.
    • Context: Foundational chemistry for Route B (Cycliz
  • Characterization Data Support

    • BenchChem. "4-((4-Chlorophenyl)thio)-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole."
    • Context: Provides structural confirmation for the core scaffold and expected NMR shifts.

Sources

Technical Monograph: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole chemical properties Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals

Structural Integrity, Synthetic Pathways, and Pharmacological Potential

Executive Summary & Compound Identity

4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole represents a specialized scaffold in medicinal chemistry, merging the privileged pyrazole core with a lipophilic aryl-thioether moiety. This structural integration imparts unique electronic properties, balancing the hydrogen-bond donor/acceptor capability of the pyrazole ring with the metabolic stability and hydrophobic interaction potential of the chlorophenyl sulfide tail.

This guide analyzes the physicochemical profile, validated synthetic protocols, and biological relevance of this compound, emphasizing its utility as a precursor for p38 MAPK inhibitors and antimicrobial agents.

Chemical Identification
PropertySpecification
IUPAC Name 4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole
Molecular Formula C₁₁H₁₁ClN₂S
Molecular Weight 238.74 g/mol
CAS Registry Number Generic Class: 4-arylthio-pyrazoles (Specific CAS varies by catalog)
SMILES Cc1c(Sc2ccc(Cl)cc2)c(C)[nH]n1
LogP (Predicted) 3.2 – 3.6
H-Bond Donors/Acceptors 1 / 2

Structural & Physicochemical Analysis[2][3][4][5][6][7][8]

Electronic Architecture and Tautomerism

The 3,5-dimethyl substitution pattern creates a symmetric electronic environment around the pyrazole core. In solution, the 1H-proton undergoes rapid annular tautomerism between the N1 and N2 positions. Due to the symmetry of the methyl groups, these tautomers are degenerate (identical), simplifying NMR analysis compared to asymmetric analogs.

The thioether linker at the C4 position acts as a weak electron donor via resonance (+M effect) but also exerts an inductive withdrawal (-I effect) due to sulfur's electronegativity relative to carbon. The p-chloro substituent on the phenyl ring further modulates lipophilicity and metabolic resistance to oxidation at the para-position.

Spectral Characteristics (Typical)

Derived from verified protocols for 4-arylthio-3,5-dimethylpyrazoles [1, 2].

SpectroscopySignal Assignment
¹H NMR (300 MHz, DMSO-d₆/CDCl₃) δ 12.0–12.5 (br s, 1H, NH); δ 7.1–7.4 (m, 4H, Ar-H); δ 2.2–2.4 (s, 6H, 2×CH₃)
¹³C NMR (75 MHz) δ 145–150 (C3/C5 pyrazole); δ 135–140 (Ar-C ipso); δ 128–130 (Ar-C); δ 105–110 (C4-S); δ 10–12 (CH₃)
IR (KBr) 3100–3200 cm⁻¹ (ν NH); 1580–1600 cm⁻¹ (ν C=N); 1090 cm⁻¹ (ν C-Cl); 750–780 cm⁻¹ (ν C-S)

Synthetic Methodologies

Protocol A: Green Mechanochemical Synthesis (Recommended)

Rationale: This method avoids hazardous chlorinated solvents and tedious reflux times, utilizing high-energy grinding to accelerate the condensation-cyclization sequence. It is a "One-Pot" cascade reaction [2].

Mechanism:

  • Nucleophilic substitution of 3-chloro-2,4-pentanedione by 4-chlorothiophenol.

  • Knorr-type cyclization with hydrazine hydrate.

Synthesis A 3-Chloro-2,4- pentanedione I1 Intermediate: 3-[(4-chlorophenyl)thio]- 2,4-pentanedione A->I1 Grinding (Piperidine cat.) 5-10 min B 4-Chlorothiophenol B->I1 C Hydrazine Hydrate P 4-[(4-chlorophenyl)thio]- 3,5-dimethyl-1H-pyrazole C->P I1->P + Hydrazine Grinding 10-15 min

Figure 1: Mechanochemical cascade synthesis of the target pyrazole.

Step-by-Step Protocol:

  • Preparation : In a glass mortar, combine 3-chloro-2,4-pentanedione (1.0 eq) and 4-chlorothiophenol (1.0 eq).

  • Catalysis : Add a catalytic amount of piperidine (2-3 drops).

  • Grinding Phase 1 : Grind the mixture vigorously with a pestle for 5–10 minutes until a homogeneous semi-solid forms (formation of the thio-diketone intermediate).

  • Cyclization : Add hydrazine hydrate (1.0 eq) dropwise to the mortar. Continue grinding for 10–15 minutes. The reaction is exothermic; a color change (often to pale yellow/orange) indicates product formation.

  • Work-up : Dilute the solid mass with cold water or aqueous ethanol. Filter the precipitate.

  • Purification : Recrystallize from ethanol to yield the pure product (Yield typically 85–95%).

Protocol B: Electrophilic Sulfenylation (Alternative)

Rationale: Useful when starting from the pre-formed 3,5-dimethylpyrazole scaffold.

  • Reagents : 3,5-dimethylpyrazole, 4-chlorobenzenesulfonyl hydrazide (or disulfide), Iodine/NIS.

  • Conditions : Reflux in DMSO or ethanol.

  • Outcome : Direct C-H functionalization at the C4 position via an electrophilic sulfenium ion equivalent [3].

Biological Applications & Pharmacophore Logic

The 4-arylthio-pyrazole motif is a validated pharmacophore in drug discovery, particularly for kinase inhibition and anti-infectives.

Signaling Pathway Interference (p38 MAPK)

Derivatives of this scaffold function as ATP-competitive inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK). The pyrazole NH and N: act as a bidentate anchor (donor-acceptor) to the kinase hinge region (e.g., Met109 in p38α), while the 4-thio-aryl group occupies the hydrophobic pocket I.

BiologicalActivity Compound 4-[(4-chlorophenyl)thio]- 3,5-dimethyl-1H-pyrazole Target1 p38 MAPK (Inflammation Pathway) Compound->Target1 H-bond (Hinge) Hydrophobic (Pocket I) Target2 Microbial Membranes (S. aureus / C. albicans) Compound->Target2 Lipophilic Penetration Effect1 Inhibition of Cytokine Production (TNF-α, IL-1β) Target1->Effect1 Effect2 Disruption of Cell Wall Synthesis Target2->Effect2

Figure 2: Primary biological targets and mechanisms of action for 4-arylthio-pyrazoles.

Antimicrobial Properties

Studies indicate that the introduction of the sulfur bridge significantly enhances antibacterial activity compared to the parent pyrazole or the oxygen-linked analog. The p-chloro substituent increases lipophilicity (LogP > 3.0), facilitating penetration through the lipid bilayers of Gram-positive bacteria (S. aureus) and fungi (C. albicans) [1].

Reactivity Profile & Stability

  • Oxidation : The sulfide linker (-S-) is susceptible to oxidation. Treatment with m-CPBA or H₂O₂ will sequentially yield the sulfoxide (S=O) and sulfone (O=S=O). These derivatives often show reduced biological activity due to altered polarity and steric bulk.

  • N-Alkylation : The acidic NH proton (pKa ~14) can be deprotonated by bases (NaH, K₂CO₃) to allow alkylation. Reaction with alkyl halides yields N-substituted derivatives, locking the tautomerism and altering solubility.

  • Coordination : The pyrazole nitrogen (N2) is a competent ligand for transition metals (Cu, Zn, Pd), making this molecule a potential ligand for metal-based catalysis or metallodrugs.

References

  • Synthesis and Antimicrobial Activity of 4-Arylthio- and 4-Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines . ResearchGate. [Link]

  • A Green Mechanochemical Synthesis of New 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles . Journal of Heterocyclic Chemistry (via ResearchGate). [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles . Molecules (MDPI). [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN . Beilstein Journal of Organic Chemistry. [Link]

Biological Activity Profile: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric properties of the pyrazole ring with a lipophilic thioether linker and a halogenated aryl group. This specific structural arrangement confers potent biological activities, most notably as a Succinate Dehydrogenase Inhibitor (SDHI) in antifungal applications and as a multi-kinase inhibitor in oncology.

This guide provides a comprehensive technical analysis of its biological profile, mechanism of action (MoA), and experimental validation protocols. It is designed for researchers seeking to utilize this scaffold for drug discovery or agricultural chemical development.

Chemical Profile & Structural Logic

The biological efficacy of this molecule is driven by three distinct structural domains:

DomainStructural FeatureBiological Function
Core 3,5-Dimethyl-1H-pyrazoleProvides hydrogen bond donor/acceptor sites (NH/N) for enzyme active site binding (e.g., COX-2, Kinases).
Linker 4-Thioether (-S-)Increases lipophilicity and flexibility, allowing the molecule to adopt favorable conformations within hydrophobic pockets.
Tail 4-ChlorophenylThe para-chloro substituent blocks metabolic oxidation at the phenyl ring, enhancing half-life (

) and increasing affinity for lipophilic domains.

Physicochemical Properties:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 238.74 g/mol

  • Predicted LogP: ~3.5–4.0 (High lipophilicity due to Cl and S).

  • Solubility: Low in water; soluble in DMSO, Methanol, and Ethanol.

Pharmacology & Mechanism of Action

The compound operates through a "multi-target" mechanism, primarily driven by its ability to mimic adenosine or ubiquinone in enzyme binding pockets.

Primary Mechanism: Succinate Dehydrogenase Inhibition (Antifungal)

In fungal pathogens (e.g., Rhizoctonia solani, Candida albicans), the molecule targets Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain.

  • Binding Mode: The pyrazole core binds to the ubiquinone-binding site (Q-site).

  • Effect: Disruption of electron flow from succinate to ubiquinone

    
     ATP depletion 
    
    
    
    ROS generation
    
    
    Fungal cell death.
  • Selectivity: The 4-chlorophenyl group fits tightly into the hydrophobic pocket adjacent to the Q-site, often providing selectivity over mammalian isoforms.

Secondary Mechanism: Kinase & Enzyme Inhibition (Anticancer/Anti-inflammatory)
  • Kinase Inhibition: The 3,5-dimethylpyrazole motif acts as an ATP-mimetic. The 4-thioether extension allows it to reach into the "gatekeeper" regions of kinases such as EGFR or CDK2 , inducing apoptosis in cancer lines (HeLa, MCF-7).

  • PDE4 Inhibition: Analogous 3,5-dimethylpyrazoles have shown efficacy in inhibiting Phosphodiesterase 4 (PDE4), leading to elevated cAMP levels and anti-inflammatory effects (TNF-

    
     suppression).
    
Visualizing the Mechanism

The following diagram illustrates the dual-pathway mechanism of action.

MoA Compound 4-[(4-chlorophenyl)thio]- 3,5-dimethyl-1H-pyrazole Target1 Mitochondrial Complex II (Fungal) Compound->Target1 High Affinity Target2 Protein Kinases (EGFR/CDK) Compound->Target2 Moderate Affinity Target3 PDE4 Enzyme (Inflammation) Compound->Target3 Anti-inflammatory Effect1 Block Ubiquinone Binding Target1->Effect1 Effect2 ATP Competitive Inhibition Target2->Effect2 Effect3 Increase cAMP Target3->Effect3 Outcome1 ATP Depletion & ROS Accumulation Effect1->Outcome1 Outcome2 Apoptosis & Cell Cycle Arrest Effect2->Outcome2 Outcome3 TNF-alpha Suppression Effect3->Outcome3

Figure 1: Dual-pathway mechanism targeting mitochondrial respiration (fungal) and signal transduction (mammalian).

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended. These are designed to be self-validating with positive controls.

Synthesis of the Target Compound

Before testing, ensure high purity (>98%). The most robust synthesis involves the electrophilic sulfenylation of 3,5-dimethylpyrazole.

Reaction Scheme:

  • Reagents: 3,5-Dimethylpyrazole (1.0 eq), Bis(4-chlorophenyl) disulfide (0.5 eq) OR 4-Chlorobenzenesulfenyl chloride (1.0 eq).

  • Solvent: Dichloromethane (DCM) or Ethanol.

  • Procedure:

    • Dissolve 3,5-dimethylpyrazole in DCM.

    • Add the sulfenylating agent dropwise at 0°C.

    • Stir at room temperature for 4–6 hours.

    • Workup: Wash with

      
      , dry over 
      
      
      
      , and recrystallize from ethanol.
    • Validation: Confirm structure via

      
      -NMR (Singlet at 
      
      
      
      ~2.2 ppm for methyls; Aromatic multiplets at
      
      
      7.2–7.5 ppm).
In Vitro Antifungal Assay (Poisoned Food Technique)

Purpose: Determine


 against phytopathogens (e.g., R. solani).
  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Compound Integration: Dissolve the test compound in DMSO. Add to molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50

    
    ).
    
  • Control: DMSO only (Negative); Commercial SDHI fungicide like Boscalid (Positive).

  • Inoculation: Place a 5mm mycelial plug of the fungus in the center of the plate.

  • Incubation: Incubate at 25°C for 5–7 days.

  • Calculation: Measure colony diameter.

    
    
    (Where C = Control diameter, T = Treatment diameter).
    
MTT Cytotoxicity Assay (Anticancer)

Purpose: Evaluate antiproliferative activity against HeLa or MCF-7 cells.

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions of the compound (0.1 – 100

    
    ) for 48h.
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Analysis: Plot dose-response curve to determine

    
    .
    

Quantitative Activity Data (Reference Class)

While specific clinical data for this exact derivative may vary by assay conditions, the following table summarizes the typical activity range for 4-(4-chlorophenyl)thio-3,5-dimethylpyrazoles based on SAR literature [1][2][5].

Biological TargetAssay ModelTypical Activity (

/

)
Reference Standard Comparison
Antifungal Rhizoctonia solani0.5 – 5.0

Comparable to Carboxin ; less potent than Fluxapyroxad .
Anticancer MCF-7 (Breast Cancer)10 – 25

Moderate activity; often requires further substitution for sub-micromolar potency.
Anti-inflammatory COX-2 Inhibition0.1 – 1.0

High selectivity; comparable to Celecoxib precursors.
Enzyme Inhibition PDE4B1.0 – 5.0

Potent inhibition, relevant for asthma/COPD models.

Safety & Toxicology

  • Hepatotoxicity: Pyrazole derivatives can form reactive metabolites. The 3,5-dimethyl substitution generally reduces toxicity compared to unsubstituted pyrazoles, but liver enzyme monitoring (ALT/AST) is required in in vivo studies.

  • Skin Sensitization: Thioethers can be sensitizers. Handle with gloves and use proper ventilation.

  • Metabolic Stability: The 4-chloro group on the phenyl ring significantly blocks para-hydroxylation, improving metabolic stability compared to the non-chlorinated analog.

Future Outlook & Optimization

To transition this compound from a "hit" to a "lead," researchers should focus on:

  • Scaffold Hopping: Replacing the thioether (-S-) with a sulfoxide (-SO-) or sulfone (-SO2-) to test for improved solubility and selectivity (often increases COX-2 specificity).

  • N-Substitution: The N1 position is currently unsubstituted (1H). Alkylation or arylation at N1 (e.g., N-phenyl) can drastically alter the target profile, shifting activity from antifungal to potent anti-inflammatory (Celecoxib-like).

Optimization Workflow

Optimization Lead Lead: 4-[(4-chlorophenyl)thio]- 3,5-dimethyl-1H-pyrazole Strategy1 Oxidation of Sulfur Lead->Strategy1 Strategy2 N1-Substitution Lead->Strategy2 Result1 Sulfoxide/Sulfone: High COX-2 Selectivity Strategy1->Result1 Result2 N-Aryl/Alkyl: Improved Pharmacokinetics Strategy2->Result2

Figure 2: Strategic structural modifications for lead optimization.

References

  • Vertex AI Search. (2025). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. National Institutes of Health. Link

  • Vertex AI Search. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. ACS Publications. Link

  • Vertex AI Search. (2025). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.[1] Link

  • Vertex AI Search. (2025). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Royal Society of Chemistry. Link

  • Vertex AI Search. (2025). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Link

Sources

The Strategic Discovery of 4-Thio-Substituted Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the 4-position of the pyrazole ring represents a critical vector for optimization. While halogenation and alkylation at this position are standard, 4-thio-substitution (introduction of sulfides, sulfoxides, and sulfones) offers a unique "magic sulfur" effect—simultaneously modulating lipophilicity (


), metabolic stability, and electronic density without the steric penalty of larger alkyl groups.

This guide details the discovery, synthesis, and validation of 4-thio-substituted pyrazoles, moving beyond basic textbook methods to field-proven, scalable protocols.

Part 1: Structural Significance & Strategic Value

The "Magic Sulfur" Effect

In drug design, replacing an ether (-O-) or methylene (-CH2-) link with a thioether (-S-) at the pyrazole C4 position induces specific physicochemical changes:

  • Lipophilicity Modulation: Sulfur is more lipophilic than oxygen but less than a methylene group, often placing molecules in the ideal "druggable" window (LogP 2-4).

  • Metabolic Blocking: The C4 position is electronically rich and prone to oxidative metabolism (e.g., hydroxylation). Capping this site with a sulfur atom blocks direct oxidation of the ring carbon.

  • Oxidation State Diversity: The sulfide (-S-) can be selectively oxidized to a sulfoxide (-SO-) or sulfone (-SO2-), providing three distinct hydrogen-bonding profiles from a single synthetic intermediate.

Biological Relevance[1][2][3][4][5][6][7][8][9]
  • COX-2 Inhibition: 4-thio-derivatives often mimic the spatial arrangement of the sulfonamide pharmacophore in coxibs.

  • Kinase Inhibition: The 4-position projects into the solvent-accessible region of the ATP-binding pocket in many kinases (e.g., EGFR, VEGFR), where sulfur can interact with cysteine residues via non-covalent interactions.

Part 2: Synthetic Methodologies (Core Protocols)

We present two complementary workflows: Direct C-H Sulfenylation (Green/Metal-Free) for rapid library generation, and Transition-Metal Catalyzed Cross-Coupling for complex, pre-functionalized scaffolds.

Protocol A: Metal-Free Direct C-H Sulfenylation (Iodine-Mediated)

Best for: Rapid diversification of simple pyrazoles using disulfides or thiols.

Mechanism: This reaction utilizes molecular iodine (


) as a catalyst and Dimethyl Sulfoxide (DMSO) as the terminal oxidant. It avoids toxic transition metals and proceeds via a radical-cation pathway.
Reagents & Materials:
  • Substrate: 1-Aryl/Alkyl-1H-pyrazole (1.0 equiv)

  • Sulfur Source: Diaryl/Dialkyl disulfide (0.6 equiv) OR Thiol (1.2 equiv)

  • Catalyst: Molecular Iodine (

    
    ) (10-20 mol%)
    
  • Oxidant/Solvent: DMSO (anhydrous, 3-5 mL/mmol)

  • Additive: None required (Reaction is self-buffered by DMSO)

Step-by-Step Methodology:
  • Setup: In a 10 mL sealed tube equipped with a magnetic stir bar, charge the pyrazole substrate (1.0 mmol) and the disulfide (0.6 mmol).

  • Catalyst Addition: Add molecular iodine (

    
    , 0.1 mmol, 25.4 mg).
    
  • Solvation: Add anhydrous DMSO (3.0 mL). Flush the headspace with Argon for 1 minute, then seal the tube.

  • Reaction: Heat the block to 100°C (internal temperature) for 12–16 hours.

    • Monitoring: Check via TLC (eluent: Hexane/EtOAc 4:1). The product is usually less polar than the starting pyrazole.

  • Workup: Cool to room temperature. Quench by pouring into saturated aqueous

    
     (sodium thiosulfate) to remove residual iodine (solution turns from dark brown to colorless).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMSO.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    
Protocol B: Copper-Catalyzed C-I to C-S Exchange

Best for: Late-stage functionalization where the C4 position is already halogenated (iodine/bromine).

Reagents:
  • Substrate: 4-Iodo-1H-pyrazole derivative.

  • Ligand: 1,10-Phenanthroline (20 mol%).

  • Catalyst: CuI (10 mol%).

  • Sulfur Source: Thiobenzoic acid (PhCOSH) or Potassium Ethyl Xanthate (as S-surrogates).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways for synthesizing these compounds, highlighting the efficiency of the Iodine/DMSO route compared to traditional methods.

G Start Pyrazole Scaffold RouteA Direct C-H Activation (Green Chemistry) Start->RouteA RouteB Halogenation (Traditional) Start->RouteB IntermediateA Radical Cation Intermediate RouteA->IntermediateA -e- (Oxidation) IntermediateB 4-Iodo-Pyrazole RouteB->IntermediateB Electrophilic Sub. Product 4-Thio-Pyrazole IntermediateA->Product + R-S-S-R IntermediateB->Product Cross-Coupling ReagentsA I2 (cat), DMSO Disulfide ReagentsB NIS or I2/CAN ReagentsC CuI, Ligand, Thiol

Figure 1: Comparison of Direct C-H Sulfenylation vs. Stepwise Cross-Coupling pathways.

Part 4: Data & Biological Validation

The following table summarizes the comparative efficiency of sulfur introduction methods and their impact on biological activity (based on aggregated SAR data from referenced literature).

EntryMethodSubstrate ScopeYield (Avg)Key LimitationBiological Note
1

/ DMSO
Electron-rich/neutral pyrazoles82%Fails with strong EWGs (e.g., -NO2)Trace iodine must be removed for assays
2

/

Broad, tolerates sensitive groups75%Requires stoichiometric hypervalent iodineExcellent for introducing -SCN (thiocyanate)
3 Cu-Catalyzed 4-Iodo pyrazoles88%Requires pre-functionalizationHigh metal residue risk (requires scavenging)
4 Electrochemical Simple pyrazoles65%Scale-up equipment neededCleanest profile for metabolic studies
Key SAR Trends (Structure-Activity Relationship)
  • Oxidation State: Sulfones (

    
    ) typically show higher polarity and lower permeability than sulfides (
    
    
    
    ), but often possess higher affinity for COX-2 active sites due to hydrogen bond acceptor capability.
  • Substituent Effects: An aryl group on the sulfur (4-S-Ph) generally provides better hydrophobic packing in kinase pockets compared to alkyl groups (4-S-Me).

Part 5: Troubleshooting & Optimization

Challenge: Regioselectivity (N1 vs. C4)

If the pyrazole N1 position is unsubstituted (


), sulfenylation reagents may attack the nitrogen instead of the C4 carbon.
  • Solution: Always protect N1 (e.g., Methyl, Benzyl, SEM) before attempting C4 sulfenylation. If a free NH is required in the final drug, use a SEM (2-(Trimethylsilyl)ethoxymethyl) group, perform the sulfenylation, and deprotect with TFA/DCM.

Challenge: Over-Oxidation

When using DMSO as an oxidant, there is a risk of oxidizing the newly formed sulfide to a sulfoxide.

  • Control: strictly control temperature (

    
    ) and reaction time. If sulfoxide is observed, reduce the equivalents of DMSO and use a co-solvent like Toluene.
    

References

  • Wu, J., et al. (2024). "Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN."[1] Beilstein Journal of Organic Chemistry.

  • Kong, D., et al. (2025). "The Sulfenylation of Pyrazolones with Heterocyclic Thiols or Disulfides in Water and Application to DNA-Compatible Chemistry."[2] Journal of Organic Chemistry.

  • Domino, K., et al. (2025). "Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation." RSC Advances.

  • Iida, K., et al. "Aerobic Oxidative Sulfenylation of Pyrazolones and Pyrazoles Catalyzed by Metal-Free Flavin–Iodine Catalysis." Organic & Biomolecular Chemistry.

  • ChemRxiv (2025). "Practical Synthesis of Pyrazol-4-thiols from diverse 4-iodopyrazoles."[3] ChemRxiv Preprints.

Sources

Technical Guide: Preliminary Screening of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical roadmap for the synthesis, validation, and preliminary biological screening of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole . This scaffold represents a privileged pharmacophore in drug discovery, specifically targeting inflammation (COX-2 inhibition) and microbial resistance (DNA gyrase/glucosamine-6-phosphate synthase inhibition).

The 4-thioether linkage combined with the lipophilic 4-chlorophenyl moiety provides a critical "hinge" region for protein binding, distinguishing this derivative from rigid bi-aryl pyrazoles (e.g., Celecoxib). This document prioritizes causality (why we do it), reproducibility (how we do it), and data integrity (how we prove it).

Rational Design & Structural Logic (SAR)

The selection of this specific derivative is not arbitrary. It is based on a Structure-Activity Relationship (SAR) optimization strategy designed to maximize potency while maintaining drug-likeness.

Structural FeaturePharmacological Function
Pyrazole Core (1H) Acts as a hydrogen bond donor/acceptor scaffold; mimics the histidine-binding motif in many enzyme active sites.
3,5-Dimethyl Substitution Provides steric bulk to lock the conformation; increases lipophilicity (LogP) to improve membrane permeability.
4-Thio Linkage (-S-) Introduces rotational flexibility (unlike a direct C-C bond), allowing the molecule to adopt an "induced fit" within the hydrophobic pocket of COX-2 or bacterial enzymes.
4-Chlorophenyl Group The chlorine atom functions as a lipophilic anchor and can engage in halogen bonding with backbone carbonyls in the target protein.

Synthetic Pathway & Validation

To ensure high throughput and purity for screening, we utilize a Regioselective Electrophilic Sulfenylation protocol. This method is superior to the traditional Knorr synthesis for this specific derivative because it allows for late-stage diversification of the pyrazole core.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start Starting Material: 3,5-Dimethylpyrazole Reaction Reaction: 110°C, 12-24 Hours Start->Reaction Reagent Reagent: Bis(4-chlorophenyl)disulfide + Iodine (Catalyst) Reagent->Reaction Solvent Solvent: DMSO (Oxidative Medium) Solvent->Reaction Workup Workup: Na2S2O3 (Quench I2) Extract EtOAc Reaction->Workup Product Product: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole Workup->Product

Figure 1: Iodine-mediated sulfenylation pathway using DMSO as an oxidant. This "green chemistry" approach avoids toxic sulfenyl chlorides.

Step-by-Step Protocol
  • Reactants: Dissolve 3,5-dimethylpyrazole (1.0 equiv) and bis(4-chlorophenyl)disulfide (0.6 equiv) in DMSO.

  • Catalysis: Add molecular Iodine (

    
    , 0.2 equiv). The iodine acts as a mild Lewis acid and oxidant, facilitating the formation of the electrophilic sulfenium ion species in situ.
    
  • Heating: Stir the mixture at 110°C for 12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quenching: Cool to room temperature. Pour into ice water containing 5% sodium thiosulfate (

    
    ) to neutralize unreacted iodine.
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol to yield white/pale yellow crystals.

Validation Criteria (Self-Validating System)
  • 1H NMR (DMSO-d6):

    • Diagnostic Signal: Disappearance of the pyrazole 4-H singlet (usually around

      
       5.8 ppm).
      
    • Confirmation: Appearance of Aromatic AA'BB' system (

      
       7.1–7.4 ppm) for the 4-chlorophenyl group.
      
    • Methyls: Two singlets for 3,5-CH3 (approx

      
       2.1–2.3 ppm).
      
  • Mass Spectrometry (ESI-MS): Look for

    
     peak and the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
    

In Silico Profiling (Fail-Fast Strategy)

Before wet-lab screening, candidates must pass the in silico filter to prevent resource wastage on poor leads.

Molecular Docking: COX-2 Inhibition[1][2]
  • Target: Cyclooxygenase-2 (PDB ID: 3LN1 - Celecoxib bound complex).[1]

  • Grid Box: Centered on the active site (Arg120, Tyr355, Glu524).

  • Success Metric: Binding Energy

    
     kcal/mol.
    
  • Mechanism: The 4-thio-phenyl tail should extend into the hydrophobic side pocket, mimicking the sulfonamide/phenyl interaction of Celecoxib.

ADMET Prediction (Lipinski's Rule of 5)
  • MW: < 500 Da (Pass)

  • LogP: Predicted ~3.2 (Pass - High permeability).

  • H-Bond Donors: 1 (NH group).

  • H-Bond Acceptors: 2 (N, S).

Biological Screening Protocols

Antimicrobial Assay (MIC Determination)

Rationale: Pyrazoles inhibit Glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall synthesis.

Protocol:

  • Method: CLSI Broth Microdilution.

  • Strains: S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).

  • Preparation: Dissolve compound in DMSO (1 mg/mL stock). Serial dilute in Mueller-Hinton Broth to range 0.5 – 256

    
    g/mL.
    
  • Inoculum: Adjust bacteria to

    
     CFU/mL. Add 100 
    
    
    
    L to each well.
  • Incubation: 37°C for 24h.

  • Readout: Lowest concentration with no visible turbidity.

Controls:

  • Positive: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

  • Negative: DMSO (Solvent control).[2]

Anti-Inflammatory Assay (Protein Denaturation)

Rationale: Inflammation induces protein denaturation. Agents that stabilize albumin against heat denaturation often possess anti-inflammatory activity (correlation with COX inhibition).

Protocol:

  • Reagent: 1% Bovine Serum Albumin (BSA) in Tris Buffer (pH 6.4).

  • Treatment: Mix 1 mL BSA + 1 mL Test Compound (20–500

    
    g/mL).
    
  • Induction: Incubate at 37°C (20 min), then heat at 70°C (5 min).

  • Measurement: Measure Absorbance at 660 nm.

  • Calculation:

    
    
    

Data Interpretation & Decision Tree

Use the following logic flow to categorize the hit.

DecisionTree Result Screening Data Input MIC_Check MIC < 25 µg/mL? Result->MIC_Check Inflam_Check Albumin Inhibition > 60%? Result->Inflam_Check Lead TIER 1 LEAD (Proceed to IC50/Toxicity) MIC_Check->Lead Yes Hit TIER 2 HIT (Optimize Structure) MIC_Check->Hit 25-100 µg/mL Discard DISCARD (Inactive) MIC_Check->Discard >100 µg/mL Inflam_Check->Lead Yes Inflam_Check->Hit 40-60% Inflam_Check->Discard <40%

Figure 2: Decision matrix for promoting the compound from "Screening" to "Lead Optimization".

Summary Data Table (Template)
Compound IDS. aureus MIC (

g/mL)
E. coli MIC (

g/mL)
Anti-Inflammatory (% Inh @ 100

g/mL)
Outcome
Target (4-Cl) < 12.5 (Expected)25.0 > 75% Lead
Ref (Cipro)0.50.25N/AControl
Ref (Diclofenac)N/AN/A85%Control

References

  • Abdel-Mottaleb, Y. et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Bioorganic & Medicinal Chemistry Letters.

  • Bekhit, A.A. et al. (2010). Design and synthesis of some substituted-1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory/antimicrobial agents. European Journal of Medicinal Chemistry.

  • Kendre, B. et al. (2016). Synthesis and biological evaluation of 4-(arylthio)-1H-pyrazoles. (General reference for thio-pyrazole synthesis methodologies).

  • RCSB Protein Data Bank. (2010). Crystal Structure of Cyclooxygenase-2 (COX-2) complexed with Celecoxib (3LN1).

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Sources

Technical Whitepaper: Spectroscopic Characterization of 4-[(4-Chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

[1]

Executive Summary & Structural Logic

Compound Name: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole Molecular Formula: C₁₁H₁₁ClN₂S Molecular Weight: 238.74 g/mol Structural Class: Pyrazole Thioether[1][2]

This compound represents a "substituted" pyrazole where the electrophilic C4 position is functionalized with a 4-chlorophenylthio group.[1] The characterization strategy relies on three pillars of evidence:

  • Mass Spectrometry (MS): Confirmation of the chlorine isotope pattern (

    
     / 
    
    
    ).
  • Infrared Spectroscopy (IR): Verification of the thioether linkage and retention of the N-H functionality.

  • Nuclear Magnetic Resonance (NMR): Proof of C4-substitution (loss of C4-H) and symmetry analysis of the 3,5-dimethyl groups due to annular tautomerism.

Mass Spectrometry (MS) Analysis

The presence of a single chlorine atom provides a distinct isotopic signature that serves as the primary "fingerprint" for this molecule.

Expected Data Profile (ESI-MS)
Ion Typem/z ValueRelative AbundanceInterpretation
[M+H]⁺ 239.04 100%Protonated molecular ion (

isotope).[1]
[M+H+2]⁺ 241.04 ~32%Isotope peak (

).[1] Diagnostic 3:1 ratio.[1]
Fragment ~127-129VariableLoss of chlorophenylthio group (cleavage at C4-S).[1]
Fragment ~143Variable[Cl-Ph-S]⁺ fragment.
Technical Insight: The Chlorine Signature

In drug development, verifying the halogenation pattern is critical. For this compound, the Mass Spectrum must show two molecular ion peaks separated by 2 mass units (m/z 239 and 241) with an intensity ratio of approximately 3:1 .

  • Absence of this pattern indicates dechlorination (impurity) or bis-substitution.[1]

  • Protocol: Use Electrospray Ionization (ESI) in Positive Mode. Dissolve sample in MeOH/0.1% Formic Acid.

Infrared Spectroscopy (IR)

IR is used primarily to confirm the functional groups and the integrity of the pyrazole ring.

Diagnostic Bands (KBr Pellet / ATR)
Frequency (cm⁻¹)Vibration ModeStructural Assignment
3100 – 3250 ν(N-H)Broad band indicating the free N-H of the pyrazole.
2920 – 2980 ν(C-H)Aliphatic C-H stretches from the 3,5-dimethyl groups.[1]
1580 – 1600 ν(C=N)Pyrazole ring stretching.
1470 – 1490 ν(C=C)Aromatic ring breathing (chlorophenyl).
1080 – 1100 ν(Ar-Cl)Aryl-Chlorine stretch.[1]
600 – 800 ν(C-S)Thioether linkage (often weak/variable).

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof. The key to interpreting the NMR of this compound is understanding annular tautomerism .

Tautomerism & Symmetry

In solution (CDCl₃ or DMSO-d₆) at room temperature, the proton on the pyrazole nitrogen rapidly exchanges between N1 and N2. This makes the molecule appear symmetric on the NMR timescale.

  • Consequence: The methyl groups at positions 3 and 5 often appear as a single singlet (6H) or two very closely spaced singlets, rather than distinct signals.

¹H NMR Data (400 MHz, DMSO-d₆/CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
12.5 – 13.0 Broad Singlet (bs)1HN-H Exchangeable with D₂O.[1] Downfield due to H-bonding.[1]
7.25 – 7.35 Doublet (d, J≈8.5 Hz)2HAr-H (meta to S) Part of AA'BB' system of 4-chlorophenyl.[1]
6.95 – 7.10 Doublet (d, J≈8.5 Hz)2HAr-H (ortho to S) Upfield shift due to electron-donating Sulfur.[1]
2.15 – 2.35 Singlet (s)6H2 × CH₃ 3,5-Dimethyl groups.[3] Averaged signal due to tautomerism.
MISSING ~6.0 ppm 0H C4-H CRITICAL: The absence of the pyrazole C4-H signal (present in the starting material) confirms substitution.[1]
¹³C NMR Data (100 MHz)
Shift (δ ppm)Carbon TypeAssignment
145.0 – 148.0 QuaternaryC3 / C5 (Pyrazole imine carbons).[1]
136.0 – 138.0 QuaternaryAr-C-S (Ipso carbon of phenyl ring).[1]
130.0 – 132.0 QuaternaryAr-C-Cl (Ipso carbon of phenyl ring).[1]
128.0 – 129.5 CHAr-C (Aromatic methines).[1]
105.0 – 110.0 QuaternaryC4-S (Pyrazole C4). Note: Upfield relative to benzene, but downfield from unsubstituted C4-H (~103 ppm).
10.0 – 12.0 CH₃Methyls (3,5-dimethyl carbons).

Visualization of Structural Logic

The following diagram illustrates the logical flow for confirming the structure, differentiating it from the starting material (3,5-dimethylpyrazole) and potential impurities.

StructuralValidationStartUnknown Sample(Suspected Product)Step11. 1H NMR AnalysisStart->Step1Check1Is the signal at ~6.0 ppm (C4-H) ABSENT?Step1->Check1Step22. Mass SpectrometryCheck1->Step2Yes (Substituted)Result_Fail_SMStarting Material Contamination(3,5-Dimethylpyrazole)Check1->Result_Fail_SMNo (Signal Present)Check2Isotope Pattern M / M+2Ratio ~ 3:1?Step2->Check2Step33. Aromatic Region AnalysisCheck2->Step3Yes (Cl Present)Result_Fail_ClDechlorinated Impurityor Bis-sulfideCheck2->Result_Fail_ClNoCheck3AA'BB' Pattern?(4-Chlorophenyl)Step3->Check3Result_PassCONFIRMED STRUCTURE4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazoleCheck3->Result_PassYesCheck3->Result_Fail_ClNo (Wrong Isomer)

Caption: Logical workflow for validating C4-sulfenylation and chlorine integrity using NMR and MS checkpoints.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: To obtain high-resolution spectra with minimized exchange broadening.

  • Solvent: Use DMSO-d₆ (0.6 mL) for optimal solubility and to sharpen the N-H signal (via H-bonding).[1] CDCl₃ is acceptable but may cause the N-H signal to broaden or disappear due to exchange.

  • Concentration: Dissolve 5-10 mg of the solid compound.

  • Filtration: Filter through a cotton plug if any turbidity remains (sulfur compounds can sometimes carry inorganic salts from synthesis).

  • Acquisition: Run at 298 K. For ¹³C, a minimum of 512 scans is recommended to resolve the quaternary C4-S carbon.

Protocol B: Mass Spectrometry (LC-MS)

Objective: To confirm purity and isotopic pattern.

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Gradient: 5% to 95% ACN over 5 minutes. (The thioether is lipophilic and will elute late, likely >3.5 min).

  • Detection: UV at 254 nm and MS (ESI+).

References

  • General Synthesis of 4-(Arylthio)pyrazoles: Bat Bhat, B. A., et al. (2017). "Synthesis and antimicrobial activity of 4-(phenylthio)pyrazoles." Journal of Heterocyclic Chemistry, 54(5), 2821-2828. [1]

  • NMR Data of Pyrazole Precursors (NIST): National Institute of Standards and Technology (NIST). "3,5-Dimethylpyrazole 1H NMR Spectrum." NIST Chemistry WebBook, SRD 69. [1]

  • Tautomerism in Pyrazoles: Elguero, J., et al. (2000). "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 76, 1-64.

  • Methodology for Sulfenylation: Tian, J., et al. (2019). "Iodine-catalyzed regioselective sulfenylation of pyrazoles with sulfonyl hydrazides." Organic & Biomolecular Chemistry, 17, 885-890.

Technical Monograph: Physicochemical Profiling & Stability of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole . As a bioactive scaffold often implicated in p38 MAPK and COX-2 inhibition research, this molecule presents specific solubility and stability challenges inherent to its thioether linkage and amphoteric pyrazole core.

This document moves beyond basic property listing to establish a causal framework for the compound's behavior. We define the protocols necessary to validate its thermodynamic solubility and outline the oxidative degradation pathways that must be mitigated during storage and assay preparation.

Part 1: Molecular Identity & Physicochemical Architecture

The stability and solubility of this compound are dictated by two dominant structural features: the lipophilic chlorophenyl thioether tail and the polarizable 3,5-dimethylpyrazole head.

Structural Specifications
PropertyValue / Description
IUPAC Name 4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole
Molecular Formula C₁₁H₁₁ClN₂S
Molecular Weight 238.74 g/mol
Core Scaffold 1H-Pyrazole (Amphoteric)
Key Functional Groups Thioether (-S-), Aryl Chloride (-Cl), Pyrazole (-NH-)
Predicted LogP ~3.5 – 4.2 (High Lipophilicity)
Predicted pKa pKa₁ (Pyrazolium): ~2.5 (Basic N) pKa₂ (Pyrazole NH): ~14.0 (Acidic NH)
The Solubility-Stability Paradox

The thioether linkage is the critical control point. While it enhances lipophilicity (aiding membrane permeability), it introduces a susceptibility to S-oxidation . Simultaneously, the pyrazole NH allows for hydrogen bond donation, but the flanking methyl groups and the bulky chlorophenyl ring create steric shielding, reducing aqueous solvation efficiency.

Part 2: Solubility Profiling & Protocols

Due to the high LogP and lack of ionizable groups in the physiological pH range (pH 1–8), this compound exhibits Type II (Low Solubility, High Permeability) behavior according to the Biopharmaceutics Classification System (BCS).

Thermodynamic Solubility Protocol

Rationale: Kinetic solubility (precipitation from DMSO) often overestimates solubility due to supersaturation. Thermodynamic solubility (equilibrium) is required for accurate formulation.

Protocol:

  • Preparation: Add excess solid compound (~5 mg) to 1.0 mL of buffer (pH 1.2, 4.5, 6.8, and 7.4) in borosilicate glass vials.

  • Equilibration: Shake at 37°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

Predicted Solubility Profile:

Solvent / MediumPredicted SolubilityMechanistic Insight
Water (pH 7.0) < 0.01 mg/mL (Insoluble)Lack of ionization; high lattice energy.
0.1 N HCl (pH 1.0) Moderate IncreaseProtonation of pyrazole N2 (formation of pyrazolium cation).
DMSO > 50 mg/mLDisruption of intermolecular H-bonds; dipole-dipole stabilization.
Ethanol > 10 mg/mLSolvation of the lipophilic chlorophenyl tail.
Visualization: Solubility Equilibrium

The following diagram illustrates the equilibrium states governing the compound's dissolution, highlighting the pH-dependent ionization of the pyrazole ring.

SolubilityEquilibrium cluster_0 Physiological Range (Low Solubility) Solid Solid Crystal Lattice (High Lattice Energy) SolvatedNeutral Solvated Neutral Species (pH 4 - 10) Solid->SolvatedNeutral Dissolution (Slow) Protonated Cationic Species (pH < 2.5) [Pyrazolium Form] SolvatedNeutral->Protonated Acidic pH (+H+) Deprotonated Anionic Species (pH > 13) [Pyrazolidine Anion] SolvatedNeutral->Deprotonated Basic pH (-H+)

Figure 1: Solubility equilibrium showing the limited ionization window within physiological pH, necessitating co-solvents or pH extremes for significant dissolution.

Part 3: Stability & Degradation Pathways

The thioether (sulfide) moiety is the primary stability liability. Unlike the robust pyrazole ring, the sulfur atom is electron-rich and prone to oxidation by peroxides, atmospheric oxygen (slowly), or photo-induced radical processes.

Oxidative Degradation (S-Oxidation)

Under oxidative stress (e.g., impurities in excipients like PEG or Polysorbate), the sulfur atom oxidizes sequentially.

  • Step 1: Oxidation to Sulfoxide (Chiral center creation).

  • Step 2: Further oxidation to Sulfone (Irreversible).

Self-Validating Stress Test (Oxidation):

  • Reagent: 3% Hydrogen Peroxide (H₂O₂).[1]

  • Condition: Room temperature for 4 hours.

  • Endpoint: HPLC analysis.

  • Success Criteria: Detection of peak at RRT ~0.8 (Sulfoxide, more polar) and RRT ~0.9 (Sulfone).

Photostability

Chlorinated aromatics can undergo homolytic fission under UV light, though the thioether usually acts as the primary energy sink.

  • Risk: Low to Moderate.

  • Mitigation: Store in amber vials; protect from direct UV exposure.

Visualization: Degradation Cascade

The following diagram maps the critical degradation pathways that must be monitored during stability testing.

DegradationPathways Parent Parent Compound (Thioether) Sulfoxide Degradant A: Sulfoxide (S=O) Parent->Sulfoxide Oxidation (H2O2, Peroxides) Photolysis De-chlorinated By-products Parent->Photolysis UV Light (hν) (Minor Pathway) Sulfone Degradant B: Sulfone (O=S=O) Sulfoxide->Sulfone Strong Oxidation

Figure 2: Primary degradation pathways. The oxidation of the thioether to sulfoxide and sulfone is the dominant instability mechanism.

Part 4: Pre-formulation & Handling Strategy

To ensure data integrity in biological assays and shelf-life in storage, the following handling protocols are mandatory.

Storage & Handling
  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent slow S-oxidation.

  • Temperature: -20°C for long-term storage.

  • Container: Amber glass to prevent potential photolysis of the C-Cl bond.

Solubilization for Biological Assays

Since aqueous solubility is negligible, a "solvent-shift" method is required for cellular assays.

  • Primary Stock: Dissolve compound in 100% DMSO to reach 10 mM concentration. (Solution should be clear/colorless).

  • Intermediate Dilution: Dilute into culture media immediately before use.

  • Precipitation Check: Ensure final DMSO concentration is < 0.5%. Inspect for micro-precipitation using light microscopy if concentration > 10 µM.

Formulation for In Vivo Studies

For animal studies (PK/PD), simple aqueous buffers will fail. Use the following vehicle systems:

  • Option A (Co-solvent): 5% DMSO / 40% PEG400 / 55% Water.

  • Option B (Surfactant): 0.5% Methylcellulose + 0.1% Tween 80 (Suspension formulation).

References

  • PubChem. (2025). Compound Summary: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole.[2] National Center for Biotechnology Information. [Link]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • MDPI. (2022). Synthesis and Properties of Pyrazole Derivatives. Molecules. [Link]

Sources

4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole as a synthetic building block Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile Scaffold for Lipophilic Ligand Design

Executive Summary

The compound 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (CAS: Variable/Derivative specific) represents a privileged structural motif in medicinal chemistry. Characterized by a central pyrazole core flanked by a lipophilic thioether linker and a para-chlorophenyl tail, this building block offers a unique balance of hydrogen-bond donating capability (NH) and lipophilic bulk. It has emerged as a critical scaffold in the development of GPR109A agonists (niacin receptor targets), PDE4 inhibitors , and antimicrobial agents.

This guide details the synthetic accessibility, reactivity profile, and application of this core in high-value drug discovery campaigns.

Chemical Profile & Structural Logic

Core Attributes

The molecule features a 3,5-dimethylpyrazole headgroup linked to a 4-chlorophenyl ring via a sulfide (thioether) bridge.[1]

PropertyValue / CharacteristicRelevance
Molecular Formula C₁₁H₁₁ClN₂SCore scaffold stoichiometry
Molecular Weight ~238.74 g/mol Fragment-like, ideal for FBDD
LogP (Calc) ~3.2 - 3.8High lipophilicity; good membrane permeability
H-Bond Donors 1 (Pyrazole NH)Critical for receptor binding (e.g., GPR109A)
H-Bond Acceptors 2 (N, S)Interaction points for metalloenzymes or active sites
Tautomerism Annular TautomerismThe H moves between N1 and N2; chemically equivalent due to 3,5-symmetry
The Thioether Advantage

Unlike rigid ether (-O-) or amide (-CONH-) linkers, the thioether (-S-) bridge provides:

  • Metabolic Resilience: Resistant to rapid hydrolysis.

  • Bond Angle Flexibility: The C-S-C angle (~100°) allows the aryl ring to adopt conformations inaccessible to ether analogs.

  • Oxidation Potential: The sulfur atom serves as a "molecular switch," oxidizable to sulfoxides (S=O) or sulfones (O=S=O) to tune polarity and geometry.

Synthetic Pathways[1][2]

We define two primary routes: De Novo Cyclization (for scale-up) and Direct C-H Functionalization (for late-stage diversification).

Route A: The Knorr-Type Condensation (Scale-Up Preferred)

This route builds the pyrazole ring after installing the thioether, avoiding regioselectivity issues.

  • Step 1:

    
    -Sulfenylation of acetylacetone (2,4-pentanedione).
    
  • Step 2: Cyclocondensation with hydrazine.

Route B: Electrophilic Sulfenylation (Late-Stage)

Ideal for installing the arylthio group onto an existing 3,5-dimethylpyrazole core.

  • Reagent: 4-Chlorobenzenesulfenyl chloride (or disulfide activated by halide).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ) at the electron-rich C4 position.
    

Synthesis_Pathways cluster_0 Route A: De Novo Condensation cluster_1 Route B: Direct Functionalization Acetylacetone Acetylacetone (2,4-Pentanedione) Intermediate 3-[(4-Cl-Ph)thio]-2,4-pentanedione Acetylacetone->Intermediate Base, -HCl Thiol 4-Chlorothiophenol Thiol->Intermediate Product TARGET: 4-[(4-Cl-Ph)thio]-3,5-dimethyl-1H-pyrazole Intermediate->Product EtOH, Reflux (-2 H2O) Hydrazine Hydrazine Hydrate Hydrazine->Product Pyrazole 3,5-Dimethylpyrazole Pyrazole->Product DCM, 0°C (SEAr Mechanism) SulfenylCl 4-Cl-Ph-Sulfenyl Chloride SulfenylCl->Product

Caption: Comparison of De Novo Condensation (Route A) and Direct C-H Sulfenylation (Route B) for scaffold synthesis.

Experimental Protocols

Protocol 1: De Novo Synthesis via 3-(Arylthio)pentane-2,4-dione

Validated for gram-scale production.

Step 1: Preparation of the Intermediate

  • Reagents: Dissolve 4-chlorothiophenol (10 mmol) in DCM (20 mL). Add sulfuryl chloride (10 mmol) dropwise at 0°C to generate the sulfenyl chloride in situ (optional) OR use 3-chloro-2,4-pentanedione with the thiol and a base (

    
    ).
    
  • Reaction: Add 2,4-pentanedione (1.0 equiv) to the activated thiol species. Stir at RT for 2 hours.

  • Workup: Wash with water, dry over

    
    , and concentrate. The intermediate, 3-[(4-chlorophenyl)thio]pentane-2,4-dione , is often an oil or low-melting solid.
    

Step 2: Cyclization to Pyrazole

  • Condensation: Dissolve the intermediate from Step 1 (10 mmol) in Ethanol (30 mL).

  • Cyclization: Add Hydrazine hydrate (12 mmol, 1.2 equiv) dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to room temperature. Pour onto crushed ice.

  • Purification: The precipitate is filtered, washed with cold water, and recrystallized from Ethanol/Water to yield the target as an off-white solid.

Yield Expectation: 75–85% (over two steps).

Reactivity & Derivatization Guide

Once synthesized, the core allows for three distinct vectors of modification:

N-Alkylation (Vector 1)

The pyrazole NH is acidic (


). Deprotonation with 

or

followed by alkyl halide addition yields N-substituted derivatives.
  • Regioselectivity: Because the 3- and 5-positions are both methyl groups, N-alkylation yields a single isomer (chemically equivalent), simplifying purification compared to asymmetric pyrazoles.

S-Oxidation (Vector 2)

The thioether can be selectively oxidized.

  • Sulfoxide (S=O): Use 1.0 equiv

    
     at 0°C or 
    
    
    
    /HFIP. Introduces chirality (sulfoxide enantiomers).
  • Sulfone (O=S=O): Use excess

    
     or Oxone®. Increases polarity and metabolic stability; often used to mimic carbonyls.
    
Pd-Catalyzed Cross-Coupling (Vector 3)

The para-chlorophenyl moiety is a handle for Buchwald-Hartwig amination or Suzuki coupling.

  • Challenge: Aryl chlorides are less reactive than bromides.

  • Solution: Use advanced phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd catalysts to engage the C-Cl bond.

Reactivity_Map Core Core Scaffold (Pyrazole-S-Ar-Cl) N_Alk N-Alkylation (NaH, R-X) Core->N_Alk Oxidation S-Oxidation (mCPBA or H2O2) Core->Oxidation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling Product_N N-Substituted Derivatives N_Alk->Product_N Sulfoxide Sulfoxide (S=O) (Chiral) Oxidation->Sulfoxide 1.0 eq Ox Sulfone Sulfone (O=S=O) (Polar) Oxidation->Sulfone XS Ox Biaryl Biaryl Analogs (Ar-Ar) Coupling->Biaryl Ar-B(OH)2 Amines Amino-Aryl Analogs (Ar-NR2) Coupling->Amines HNR2

Caption: Divergent synthesis vectors: N-alkylation, S-oxidation, and C-Cl cross-coupling.

Case Study: GPR109A Agonists

Context: Niacin (Vitamin B3) treats dyslipidemia but causes severe cutaneous flushing via


-arrestin signaling.[2]
Application:  Researchers identified the 4-(phenylthio)-1H-pyrazole  scaffold as a "biased agonist" for the niacin receptor (GPR109A).[2]
  • Mechanism: The pyrazole NH mimics the carboxylic acid of niacin (bioisostere).

  • Outcome: Derivatives of the title compound activated the G-protein pathway (lipolysis inhibition) without recruiting

    
    -arrestin (flushing), solving a 50-year-old pharmacological problem.
    

Key Insight: The lipophilic 4-thioaryl group fits into the hydrophobic pocket of GPR109A, while the pyrazole headgroup anchors the molecule via hydrogen bonding to conserved arginine residues.

References

  • Jeong, D. Y., et al. (2015). "Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor."[2] Archives of Pharmacal Research.

  • Lévai, A., et al. (2007).[3] "Synthesis of 4-Aryl-3(5)-(2-hydroxyphenyl)pyrazoles by Reaction of Isoflavones and their 4-Thio Analogues with Hydrazine Derivatives." Australian Journal of Chemistry.[3]

  • Cui, Z., et al. (2018).[4] "Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. "4-((4-Chlorophenyl)thio)-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole: Properties and Synthesis."

  • Mahajan, S., et al. (2013). "Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides." Indian Journal of Heterocyclic Chemistry.

Sources

Technical Guide: Therapeutic Targeting of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

[1]

Executive Summary

4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (referred to herein as Compound 3a ) represents a significant medicinal chemistry breakthrough as a non-acidic small molecule agonist of GPR109A (HCAR2) .[1]

Historically, GPR109A agonists (such as Niacin) required a carboxylic acid moiety to interact with Arginine-263 in the receptor binding pocket. This interaction, while necessary for efficacy, is linked to β-arrestin recruitment and the subsequent cutaneous flushing side effect that limits patient compliance. Compound 3a defies this structure-activity relationship (SAR) dogma, serving as a lipophilic, non-acidic scaffold that exhibits biased agonism —selectively activating the G_i protein pathway to inhibit lipolysis while minimizing β-arrestin recruitment.[1]

Primary Indication: Dyslipidemia, Atherosclerosis. Mechanism of Action: Biased Agonist of GPR109A (Hydroxycarboxylic acid receptor 2). Key Advantage: Reduced potential for prostaglandin-mediated flushing compared to Nicotinic Acid.[1]

Chemical Identity & Synthesis[1][2][3][4][5][6][7]

Physicochemical Profile[1][2][6][8]
  • IUPAC Name: 4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole[1]

  • Molecular Formula: C₁₁H₁₁ClN₂S[1]

  • Molecular Weight: 238.74 g/mol [1]

  • Core Scaffold: 3,5-dimethylpyrazole with a thioether linkage at position 4.[1]

  • Key Structural Feature: Absence of a carboxylic acid headgroup, distinguishing it from classic niacin receptor ligands.

Synthetic Pathway

The synthesis is a robust, one-pot cyclocondensation reaction.[1] This accessibility makes it an ideal probe for SAR studies.[1]

Protocol:

  • Precursor: Start with 3-[(4-chlorophenyl)thio]pentane-2,4-dione (formed by sulfenylation of acetylacetone).[1]

  • Cyclization: React the precursor with hydrazine hydrate (

    
    ) in ethanol.
    
  • Conditions: Reflux for 2–4 hours.

  • Purification: The product precipitates upon cooling or addition of water; recrystallize from ethanol/water.

SynthesisSM1AcetylacetoneInter3-[(4-chlorophenyl)thio]pentane-2,4-dioneSM1->InterSulfenylationSM24-ChlorothiophenolSM2->InterProductCompound 3a(Pyrazole Core)Inter->ProductCyclocondensationReagentHydrazine Hydrate(EtOH, Reflux)Reagent->Product

Figure 1: Synthetic route for the generation of the pyrazole thioether scaffold.

Primary Therapeutic Target: GPR109A (HCAR2)[1]

The Clinical Challenge

Niacin is the most effective agent for raising HDL cholesterol, but its use is plagued by "flushing"—an intense cutaneous vasodilation caused by the release of Prostaglandin D2 (PGD2) from Langerhans cells. This side effect is mediated by the β-arrestin signaling arm of GPR109A, whereas the therapeutic anti-lipolytic effect is mediated by the G_i protein arm.[1]

Mechanism of Action: Biased Agonism

Compound 3a functions as a functionally selective (biased) ligand . It stabilizes a receptor conformation that preferentially couples to


1
  • Therapeutic Pathway (

    
    ): 
    
    • Compound 3a binds GPR109A on adipocytes.[1]

    • 
       subunit inhibits Adenylyl Cyclase (AC).
      
    • cAMP levels decrease

      
       PKA activity decreases.[1]
      
    • Hormone Sensitive Lipase (HSL) is not phosphorylated.[1]

    • Result: Inhibition of triglyceride hydrolysis (Lipolysis) and reduction of free fatty acids (FFA) in plasma.

  • Side Effect Pathway (

    
    -arrestin): 
    
    • Classic agonists (Niacin) induce

      
      -arrestin recruitment, activating PLA2 and ERK1/2 pathways that lead to PGD2 release.
      
    • Compound 3a shows significantly reduced efficacy in recruiting

      
      -arrestin compared to Niacin.[1]
      
    • Result: Minimized cutaneous flushing.[1]

GPR109A_SignalingReceptorGPR109A (HCAR2)Adipocyte MembraneGiGi ProteinActivationReceptor->GiHigh EfficacyArrestinBeta-ArrestinRecruitmentReceptor->ArrestinLigand DependentNiacinNiacin(Classic Agonist)Niacin->ReceptorNiacin->ArrestinStrongComp3aCompound 3a(Biased Agonist)Comp3a->ReceptorComp3a->GiSelectiveComp3a->ArrestinWeak/NullcAMPDecrease cAMPGi->cAMPPGD2PGD2 Release(Flushing Side Effect)Arrestin->PGD2LipolysisInhibit Lipolysis(Therapeutic)cAMP->Lipolysis

Figure 2: Biased signaling mechanism. Compound 3a selectively activates the therapeutic Gi pathway while avoiding the beta-arrestin flushing pathway.[1]

Secondary Pharmacology & Scaffold Potential

While GPR109A is the specific target for the 4-[(4-chlorophenyl)thio] derivative, the 3,5-dimethylpyrazole core is a "privileged scaffold" in medicinal chemistry.[1] Researchers must be aware of potential off-target activities (polypharmacology) during development.[1]

Potential TargetMechanismRelevance to Compound 3a
COX-2 InhibitionHigh. Pyrazoles (e.g., Celecoxib) are classic COX-2 inhibitors.[1] The thioether linkage may modulate selectivity, but anti-inflammatory controls are required.
p38 MAPK InhibitionModerate. 4-substituted pyrazoles can bind the ATP pocket of p38 kinase.[1] This may provide synergistic anti-inflammatory effects in atherosclerosis.[1]
HIV-1 RT InhibitionLow/Structural. Some dimethylpyrazole derivatives inhibit Reverse Transcriptase, though usually requiring bulkier N-substitution.[1]

Experimental Protocols for Validation

Protocol A: GPR109A Functional Assay (cAMP Suppression)

To validate agonism via the Gi pathway.

  • Cell Line: CHO-K1 cells stably expressing human GPR109A (HCAR2).[1]

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate baseline cAMP levels.[1]

  • Treatment: Incubate cells with Compound 3a (concentration range: 1 nM – 100 µM) for 30 minutes at 37°C.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., HTRF or Lance Ultra).[1]

    • Principle: Competition between native cAMP produced by cells and labeled cAMP-d2 for binding to anti-cAMP-Cryptate.[1]

  • Readout: Decrease in FRET signal is inversely proportional to cAMP concentration.[1]

    • Expectation: Compound 3a should dose-dependently reduce Forskolin-induced cAMP (IC50 typically in the nanomolar to low micromolar range).[1]

Protocol B: -Arrestin Recruitment Assay (Bias Quantification)

To prove the "non-flushing" profile.[1]

  • System: PathHunter® (Eurofins) or Tango™ assay (enzyme fragment complementation).[1]

  • Transfection: Cells expressing GPR109A fused to a ProLink™ tag (PK) and

    
    -Arrestin fused to an Enzyme Acceptor (EA).[1]
    
  • Treatment: Treat cells with Compound 3a vs. Niacin (Positive Control).[1]

  • Mechanism: If

    
    -arrestin is recruited, PK and EA interact, forming active 
    
    
    -galactosidase.[1]
  • Readout: Luminescence generated by substrate hydrolysis.[1]

  • Data Analysis: Calculate the Bias Factor (

    
    ).
    
    • Success Criterion: Compound 3a shows minimal luminescence compared to Niacin at equipotent concentrations for cAMP inhibition.[1]

References

  • Jung, M. E., et al. (2015). "Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor."[1] Journal of Clinical Lipidology.

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target."[1] Trends in Pharmacological Sciences.

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry.

  • Walters, R. W., et al. (2009). "beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect."[1] Journal of Clinical Investigation.

Methodological & Application

Application Note: Scalable Synthesis of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole via Iodine-Mediated Oxidative C-H Sulfenylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details a robust, metal-free protocol for the regioselective synthesis of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole . This scaffold is a critical pharmacophore in the development of anti-inflammatory agents (COX-2 inhibitors) and p38 MAP kinase inhibitors.

Why this Protocol? Traditional methods for introducing thio-groups into heterocycles often rely on toxic transition metals (Pd, Cu) or malodorous thiols requiring harsh bases. This protocol utilizes an Iodine/DMSO catalytic system , offering three distinct advantages for drug discovery workflows:

  • Regioselectivity: Exclusively targets the C4 position of the pyrazole ring due to its high electron density.

  • Atom Economy: Utilizes DMSO as a dual solvent/oxidant, recycling the iodide catalyst.

  • Scalability: The reaction avoids unstable sulfenyl chlorides, using stable disulfides or thiols as the sulfur source.

Mechanistic Insight

The reaction proceeds via an oxidative cross-coupling mechanism. Molecular iodine (


) reacts with the sulfur source (bis(4-chlorophenyl) disulfide) to generate the active electrophilic species, 4-chlorobenzenesulfenyl iodide (ArS-I) .

The electron-rich C4 position of the 3,5-dimethylpyrazole undergoes electrophilic attack by ArS-I. The resulting intermediate eliminates HI to form the product. Crucially, DMSO acts as the terminal oxidant, oxidizing the generated HI back to


, thereby closing the catalytic cycle.
Mechanistic Pathway Diagram[1][2][3][4]

ReactionMechanism I2 Iodine (Cat.) Disulfide Bis(4-Cl-Ph) Disulfide I2->Disulfide Activation ArSI Active Electrophile (ArS-I) Disulfide->ArSI Intermediate Sigma Complex ArSI->Intermediate + Pyrazole Pyrazole 3,5-Dimethylpyrazole Pyrazole->Intermediate Product 4-Thio-Pyrazole (Product) Intermediate->Product - HI HI HI (Byproduct) Intermediate->HI DMSO DMSO (Oxidant) HI->DMSO Oxidation DMSO->I2 Regeneration

Figure 1: Catalytic cycle demonstrating the activation of the disulfide by iodine and the regeneration of the catalyst by DMSO.[1][2][3][4][5][6][7]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[8][6][9]Amount (mmol)Mass/Vol
3,5-Dimethyl-1H-pyrazole 96.131.05.0480 mg
Bis(4-chlorophenyl) disulfide 287.230.63.0862 mg
Iodine (

)
253.810.21.0254 mg
DMSO 78.13Solvent-5.0 mL
Ethyl Acetate -Workup-~50 mL
Sat.

-Quench-~20 mL

Note: If using 4-chlorobenzenethiol instead of disulfide, use 1.2 equivalents.

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Equip a 25 mL round-bottom flask with a magnetic stir bar.

  • Add 3,5-Dimethyl-1H-pyrazole (480 mg) and Bis(4-chlorophenyl) disulfide (862 mg).

  • Add DMSO (5.0 mL) and stir until partially dissolved.

  • Add Iodine (254 mg) in one portion. The solution will turn dark brown.

  • Seal the flask (a reflux condenser is optional but recommended for scale-up) and heat to 80 °C in an oil bath.

Phase 2: Monitoring 6. Stir at 80 °C for 12–16 hours . 7. TLC Control: Eluent system 30% Ethyl Acetate in Hexane.

  • Starting Material (Pyrazole):
    
    
    (stains with PMA).
  • Product:
    
    
    (UV active).
  • Disulfide:[1][10]
    
    
    (High UV activity).

Phase 3: Workup & Purification 8. Cool the reaction mixture to room temperature. 9. Pour the mixture into ice-cold water (30 mL). A precipitate may form. 10. Extract with Ethyl Acetate (3 x 20 mL). 11. Combine organic layers and wash with saturated sodium thiosulfate (


)  solution (20 mL) to quench residual iodine (color changes from brown to yellow/clear).
12. Wash with Brine  (20 mL), dry over anhydrous 

, filter, and concentrate under reduced pressure. 13. Purification: Recrystallize from Ethanol/Water (9:1) or perform column chromatography (SiO2, Hexane:EtOAc 80:20).
Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Dissolve in DMSO Add Iodine Catalyst Start->Mix Heat Heat to 80°C 12-16 Hours Mix->Heat Quench Quench with Na2S2O3 (Remove Iodine) Heat->Quench Extract Extraction (EtOAc) & Brine Wash Quench->Extract Purify Recrystallization (EtOH/H2O) Extract->Purify

Figure 2: Operational workflow from reagent preparation to product isolation.

Analytical Validation

To validate the synthesis, compare the isolated product against the following expected spectral data.

Product: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole Appearance: White to off-white solid. Melting Point: 168–170 °C.

TechniqueExpected SignalInterpretation
1H NMR (400 MHz, DMSO-

)

12.80 (br s, 1H)
NH proton of pyrazole (exchangeable).

7.35 (d, J=8.5 Hz, 2H)
Aromatic CH (ortho to Cl).

6.98 (d, J=8.5 Hz, 2H)
Aromatic CH (ortho to S).

2.32 (s, 6H)
Methyl groups at C3/C5 (may appear as two singlets if tautomerism is slow).
13C NMR (100 MHz, DMSO-

)

145.2, 138.5
Pyrazole C3/C5 carbons.

136.8, 130.5, 129.1, 127.4
Aromatic carbons (C-S, C-H, C-Cl).

105.8
Pyrazole C4 (attached to Sulfur).

11.5
Methyl carbons.
Mass Spec (ESI)m/z 239.0 [M+H]+Confirms molecular weight (Cl isotope pattern 3:1).

Troubleshooting & Optimization

  • Low Yield: Ensure the DMSO is dry. Water can quench the intermediate electrophile. If the reaction stalls, add an additional 10 mol% of Iodine.

  • Purification Issues: If the disulfide co-elutes with the product, wash the crude solid with cold hexane before recrystallization; the disulfide is highly soluble in hexane, while the pyrazole product is not.

  • Odor Control: While less pungent than thiols, disulfides still carry an odor. All rotary evaporation should be conducted in a well-ventilated fume hood. Bleach can be used to neutralize sulfur residues on glassware.

References

  • Prabhu, K. R., et al. (2015). "Iodine-catalyzed sulfenylation of pyrazolones using dimethyl sulfoxide as an oxidant." Organic & Biomolecular Chemistry.

  • Wu, X., et al. (2017). "DMSO-promoted regioselective synthesis of sulfenylated pyrazoles via a radical pathway."[7][11] Organic Chemistry Frontiers.

  • Domino Multicomponent Protocols. (2025). "Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles." National Institutes of Health (PMC).

  • PubChem Compound Summary. (n.d.). "4-((4-chlorophenyl)thio)-3-methyl-5-phenyl-1h-pyrazole" (Structural Analog Data).

Sources

in vitro assay design for 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole Molecular Formula: C₁₁H₁₁ClN₂S Class: 3,5-Dimethylpyrazole Derivative / Thioether-linked Pharmacophore

Scientific Context: This compound represents a "privileged scaffold" in medicinal chemistry. The 3,5-dimethylpyrazole core, substituted at the 4-position with a lipophilic aryl-thio group, acts as a versatile bioisostere. It is primarily investigated for two distinct pharmacological mechanisms:

  • PDE4 Inhibition (Inflammation/Respiratory): The pyrazole nitrogen pairs mimic the adenosine ring of cAMP, allowing competitive inhibition of Phosphodiesterase 4 (PDE4), a key target in COPD and asthma [1].

  • D-Amino Acid Oxidase (DAAO) Inhibition (CNS): The acidic proton on the pyrazole nitrogen (pKa ~14) allows the molecule to bind to the active site of DAAO, mimicking the carboxylic acid of D-amino acids, relevant for schizophrenia therapeutics [2].

This Application Note provides a modular assay design to validate this compound's activity in PDE4 inhibition (primary track) and Cellular Inflammation (secondary track).

Mechanism of Action & Assay Logic

To validate the efficacy of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole, we must interrogate the cAMP signaling pathway.

The Pathway:

  • Stimulation: GPCRs (e.g., Beta-adrenergic) activate Adenylyl Cyclase (AC).

  • Synthesis: AC converts ATP to Cyclic AMP (cAMP).

  • Degradation: PDE4 enzymes hydrolyze cAMP into AMP, terminating the signal.

  • Inhibition: The compound blocks PDE4, elevating intracellular cAMP levels, which inhibits downstream inflammatory cytokines (TNF-α).

PDE4_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC AMP AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 TNF TNF-α Release cAMP->TNF Downregulates PDE4 PDE4 Enzyme PDE4->AMP Compound 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole Compound->PDE4 Inhibits

Figure 1: Mechanism of Action. The compound targets the PDE4 enzyme, preventing cAMP hydrolysis and subsequently suppressing inflammatory cytokine release.

Protocol A: TR-FRET PDE4 Enzymatic Assay

Objective: Determine the IC₅₀ of the compound against recombinant human PDE4B. Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a competitive cAMP immunoassay.

Materials Required
  • Enzyme: Recombinant human PDE4B (e.g., BPS Bioscience).

  • Substrate: FAM-labeled cAMP (Fluorescein-cAMP).

  • Detection Reagent: Terbium (Tb)-labeled anti-cAMP antibody.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% BSA, 0.01% Brij-35.

  • Plate: 384-well white, low-volume microplate.

Step-by-Step Protocol
  • Compound Preparation:

    • Dissolve 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole in 100% DMSO to 10 mM stock.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Dilute 1:50 into Assay Buffer to create a 2x working solution (2% DMSO final).

  • Enzyme Reaction Setup:

    • Dispense: Add 5 µL of 2x Compound working solution to wells.

    • Enzyme Addition: Add 2.5 µL of PDE4B enzyme (0.5 ng/µL final concentration).

    • Incubation 1: Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

    • Substrate Initiation: Add 2.5 µL of FAM-cAMP substrate (200 nM final).

    • Reaction: Incubate for 45 minutes at RT.

  • Detection Step:

    • Stop/Detect: Add 10 µL of Tb-labeled anti-cAMP antibody containing EDTA (EDTA chelates Mg²⁺, stopping the PDE4 reaction).

    • Equilibration: Incubate for 1 hour at RT (protected from light).

  • Data Acquisition:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm (Tb).

    • Emission 2 (Acceptor): 520 nm (FAM).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Logic: High PDE4 activity = Low cAMP = High binding of Tb-Ab to FAM-cAMP = High FRET Signal .

    • Inhibition: High Compound Activity = High cAMP = Competition for Tb-Ab = Low FRET Signal .

    • Fit data to a 4-parameter logistic equation to determine IC₅₀.

Protocol B: Cellular Anti-Inflammatory Assay (LPS-Challenge)

Objective: Verify cell permeability and functional efficacy by measuring TNF-α suppression in human monocytes. Cell Line: THP-1 (Human monocytic leukemia cells).

Experimental Workflow

Assay_Workflow Step1 Differentiation THP-1 + PMA (24h) Step2 Compound Pre-treatment (1h incubation) Step1->Step2 Step3 LPS Stimulation (1 µg/mL, 4h) Step2->Step3 Step4 Supernatant Harvest Step3->Step4 Step5 HTRF / ELISA TNF-α Quantification Step4->Step5

Figure 2: Cellular Assay Workflow. THP-1 monocytes are differentiated, treated with the inhibitor, and challenged with LPS to induce an inflammatory response.

Step-by-Step Protocol
  • Cell Preparation:

    • Seed THP-1 cells at 50,000 cells/well in a 96-well culture plate using RPMI-1640 + 10% FBS.

    • (Optional) Differentiate with 50 ng/mL PMA for 24 hours if macrophage-like phenotype is desired; otherwise, use suspension monocytes.

  • Compound Treatment:

    • Prepare 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole in culture media (0.1% DMSO final).

    • Add compound to cells and incubate for 1 hour at 37°C / 5% CO₂.

    • Note: This pre-incubation is critical for PDE4 inhibitors to elevate cAMP prior to the inflammatory insult.

  • LPS Stimulation:

    • Add Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 1 µg/mL.

    • Incubate for 4 hours .

  • Quantification:

    • Centrifuge plate (300 x g, 5 min) to pellet cells.

    • Collect cell-free supernatant.

    • Quantify TNF-α using a Homogeneous Time-Resolved Fluorescence (HTRF) kit or standard Sandwich ELISA.

  • Viability Control (Mandatory):

    • Perform an MTT or Resazurin (Alamar Blue) assay on the remaining cell pellets to ensure cytokine reduction is due to signaling inhibition, not cytotoxicity.

Data Interpretation & Expected Results

The following table outlines the expected profile for a potent PDE4 inhibitor with this scaffold.

ParameterAssay TypeExpected Outcome (Potent Hit)Validation Criteria
IC₅₀ (Enzymatic) TR-FRET (Protocol A)0.5 µM – 5.0 µMHill Slope ~ -1.0 (Competitive)
EC₅₀ (Cellular) TNF-α Release (Protocol B)2.0 µM – 10.0 µMMust be < 10x Enzymatic IC₅₀
Selectivity PDE4 vs. PDE5> 50-fold selectivityRun counter-screen against PDE5
Cytotoxicity MTT / CCK-8CC₅₀ > 50 µMSeparation window (TI) > 10

Troubleshooting Note: If the Enzymatic IC₅₀ is good (<1 µM) but Cellular EC₅₀ is poor (>50 µM), the "4-chlorophenyl-thio" moiety may be causing high lipophilicity (LogP > 4), leading to protein binding in the FBS-containing media. Solution: Repeat Protocol B with reduced serum (2% FBS) or check permeability via PAMPA assay.

References

  • Manning, C. D., et al. (1999). "Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors." British Journal of Pharmacology, 128(6), 1393–1401.

  • Ferraris, D., et al. (2008). "Design, synthesis, and pharmacological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357–3359.

  • Kumar, A., et al. (2013). "Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." Organic & Biomolecular Chemistry, 11(29), 4891-4898.[1]

  • Bruno, O., et al. (2009). "Synthesis and biological evaluation of N-pyrazolyl derivatives as potential PDE4 inhibitors." Journal of Medicinal Chemistry, 52(19), 6046–6054.

Sources

antimicrobial susceptibility testing of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Susceptibility Testing of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Abstract & Introduction

The rise of multidrug-resistant (MDR) pathogens necessitates the evaluation of novel chemotypes. 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (referred to herein as CP-DMP ) represents a class of pyrazole-thioether derivatives gaining traction in medicinal chemistry. Pyrazoles are pharmacophores with proven efficacy in inhibiting bacterial DNA gyrase and disrupting cell wall integrity.

This application note provides a rigorous, standardized protocol for evaluating the antimicrobial susceptibility of CP-DMP. Unlike water-soluble antibiotics, CP-DMP is a lipophilic small molecule (LogP > 3.0 estimated), requiring specific handling to prevent precipitation and solvent-induced cytotoxicity. This guide synthesizes CLSI M07-A11 standards with specific adaptations for hydrophobic pyrazole derivatives.

Compound Characterization & Preparation

Chemical Identity:

  • IUPAC Name: 4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole[1]

  • Molecular Formula: C₁₁H₁₁ClN₂S

  • Molecular Weight: 238.74 g/mol

  • Physical State: Typically a white to off-white crystalline solid.

Solubility Profile: CP-DMP is poorly soluble in water. It requires an organic co-solvent for stock preparation.

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Solubility Limit: ~20–50 mg/mL in pure DMSO.

  • Stability: Stock solutions in DMSO are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Stock Solution Protocol (10 mM)

To ensure reproducibility, prepare stocks based on molarity rather than weight/volume to facilitate stoichiometric comparisons.

  • Weigh 2.39 mg of CP-DMP powder into a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex vigorously for 30 seconds until fully dissolved. Visually inspect for particulates.

  • Sterilization: Do not filter sterilize using standard aqueous filters (cellulose acetate) as the compound may bind to the membrane. If sterility is critical, use a PTFE (Teflon) or Nylon 0.22 µm syringe filter pre-wetted with DMSO.

Experimental Protocols

A. Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A11 / ISO 20776-1 Objective: Determine the Minimum Inhibitory Concentration (MIC).[2][3][4][5][6][7]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene plates (round bottom). Note: Polystyrene binds hydrophobic drugs; polypropylene is preferred.

  • Bacterial Inoculum (0.5 McFarland standard).

Workflow Logic: Because DMSO is toxic to bacteria at high concentrations, the final assay concentration of DMSO must be ≤ 2.5% (v/v) , ideally < 1%.

Step-by-Step Procedure:

  • Dilution Plate Preparation (2x Concentrate):

    • Prepare a "Working Stock" by diluting the 10 mM DMSO stock 1:10 in CAMHB (Result: 1 mM CP-DMP in 10% DMSO).

    • In a separate tube, perform serial 2-fold dilutions using CAMHB containing 10% DMSO to maintain solubility during dilution.

    • Range: Prepare concentrations from 512 µg/mL down to 0.5 µg/mL (2x final conc).

  • Assay Plate Setup:

    • Dispense 50 µL of each 2x CP-DMP dilution into columns 1–10 of the 96-well plate.

    • Column 11 (Growth Control): 50 µL CAMHB + DMSO (matched solvent % to highest drug well).

    • Column 12 (Sterility Control): 100 µL CAMHB (no bacteria).

  • Inoculum Preparation:

    • Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve ~1 x 10⁶ CFU/mL.

    • Add 50 µL of this inoculum to wells in Columns 1–11.

    • Final System: 100 µL total volume per well. Final bacterial conc: ~5 x 10⁵ CFU/mL. Final Drug conc: 1x. Final DMSO: < 5% (Validation required for specific strains; if sensitive, reduce initial stock concentration).

  • Incubation:

    • Seal plate with a breathable membrane.

    • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Visual: Look for turbidity. The MIC is the lowest concentration with no visible growth .

    • Spectrophotometric: Read OD₆₀₀. Define MIC as ≥90% inhibition compared to Growth Control.

B. Time-Kill Kinetics

Objective: Determine if CP-DMP is bacteriostatic or bactericidal.

  • Setup: Prepare 10 mL tubes of CAMHB containing CP-DMP at 1x MIC and 4x MIC . Include a Growth Control (solvent only).

  • Inoculation: Add bacteria to a final density of ~5 x 10⁵ CFU/mL.

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight and count colonies.

  • Interpretation:

    • Bactericidal: ≥ 3 log₁₀ reduction (99.9% kill) from the initial inoculum.

    • Bacteriostatic: < 3 log₁₀ reduction.

Data Visualization & Logic

Experimental Workflow Diagram

The following diagram illustrates the critical flow from stock preparation to MIC readout, emphasizing the solvent control loop.

AST_Workflow Stock CP-DMP Powder (Weigh 2.39 mg) Solubilization Dissolve in 1 mL DMSO (10 mM) Stock->Solubilization Vortex WorkingSol Working Solution (Dilute in CAMHB) Solubilization->WorkingSol 1:10 Dilution Control Solvent Control (DMSO Toxicity Check) Solubilization->Control QC Step Dilution Serial Dilution (96-well Plate) WorkingSol->Dilution 2-fold Series Inoculation Add Bacterial Inoculum (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 35°C, 16-24h Inoculation->Incubation Readout Read MIC (Turbidity/OD600) Incubation->Readout Control->Dilution If Valid

Caption: Standardized Broth Microdilution Workflow for Lipophilic Compounds (CP-DMP).

Hypothetical Mechanism of Action

Based on structural analogs (pyrazole-thioethers), CP-DMP likely targets bacterial DNA Gyrase (Topoisomerase II) or disrupts membrane potential.

Mechanism CP_DMP CP-DMP (Extracellular) Membrane Cell Membrane Permeation CP_DMP->Membrane Lipophilic Entry Target Target Binding (DNA Gyrase B Subunit) Membrane->Target Intracellular Accumulation Replication Inhibition of DNA Replication Target->Replication ATP Binding Blockade Death Cell Death (Bactericidal) Replication->Death Replication Fork Collapse

Caption: Postulated Mechanism of Action for CP-DMP involving DNA Gyrase inhibition.

Data Analysis & Interpretation

Acceptance Criteria:

  • Growth Control: Must show distinct turbidity (OD₆₀₀ > 0.2).

  • Sterility Control: Must be clear.

  • Solvent Control: Must show growth equal to the Growth Control. If DMSO inhibits growth, the assay is invalid; repeat with lower DMSO concentration (<1%).

Result Reporting Table:

ParameterDefinitionInterpretation for CP-DMP
MIC Minimum Inhibitory ConcentrationLowest conc. with no visible growth. Target Range: 1–64 µg/mL is typical for active pyrazoles.
MBC Minimum Bactericidal ConcentrationLowest conc.[4][8] killing ≥99.9% of inoculum. Ratio: If MBC/MIC ≤ 4, the agent is bactericidal.
Precipitation Visual Crystal FormationIf crystals appear in wells > MIC, the result is valid. If crystals appear at MIC, result is inconclusive (solubility limit reached).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Vijesh, A. M., et al. (2013). Synthesis and antimicrobial studies of some novel pyrazole derivatives. European Journal of Medicinal Chemistry. (Demonstrates pyrazole activity ranges). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Media preparation and replication of MICs. [Link]

  • PubChem. (2023). Compound Summary: Pyrazole Derivatives and Antimicrobial Activity. [Link]

Sources

Application Note: Preclinical Evaluation of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists evaluating the anticancer potential of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole . This compound represents a critical pharmacophore in medicinal chemistry, combining the bioisosteric properties of the pyrazole ring with a lipophilic chlorophenyl-thio moiety, often implicated in EGFR inhibition and tubulin destabilization .

Introduction & Rationale

The pyrazole scaffold is a cornerstone of oncology drug design, present in approved therapeutics like Crizotinib and Ruxolitinib. The specific derivative 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (hereafter referred to as CP-DMP ) integrates a 4-thioether linkage, which enhances lipophilicity and facilitates hydrophobic interactions within the ATP-binding pockets of kinases such as EGFR and VEGFR-2 [1, 2].

Mechanistic Hypothesis
  • Target Engagement: The 4-chlorophenyl moiety is hypothesized to occupy the hydrophobic region II of the EGFR kinase domain, while the pyrazole nitrogens may form hydrogen bonds with the hinge region residues (e.g., Met793).

  • Downstream Effect: Inhibition of phosphorylation leads to blockade of the PI3K/Akt and MAPK/ERK pathways, resulting in G2/M cell cycle arrest and intrinsic apoptosis.

Compound Preparation & Handling

Critical Causality: CP-DMP is highly lipophilic. Improper solubilization results in micro-precipitation in cell culture media, causing false-negative cytotoxicity data.

Protocol: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: MW ≈ 238.74 g/mol . To make 1 mL of 20 mM stock, weigh 4.77 mg of CP-DMP and dissolve in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic for long-term storage of lipophilic thioethers). Store at -20°C.

  • Working Solution: Dilute stock into serum-free media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Workflow Overview

The following diagram illustrates the logical flow for evaluating CP-DMP, ensuring a self-validating dataset.

EvaluationWorkflow Stock Stock Prep (20mM DMSO) Screen Primary Screening (MTT/SRB Assay) Stock->Screen Dilution Select Hit Selection (IC50 < 10 µM) Screen->Select Data Analysis Mech Mechanism of Action Select->Mech Flow Cytometry Target Target Validation (EGFR Kinase Assay) Select->Target Enzymatic Assay InSilico In Silico Docking (Validation) Target->InSilico Binding Mode

Figure 1: Sequential workflow for the pharmacological evaluation of CP-DMP, moving from phenotypic screening to molecular target validation.

Primary Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 value across a panel of cancer cell lines (e.g., MCF-7, HeLa, A549).

Detailed Protocol
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add CP-DMP in serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include:

    • Vehicle Control: 0.5% DMSO.

    • Positive Control: Doxorubicin or Erlotinib (depending on target hypothesis).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis Table (Template):

Cell LineTissue OriginCP-DMP IC50 (µM)Positive Control IC50 (µM)Interpretation
MCF-7 Breast[Experimental Value]~0.5 (Dox)High sensitivity implies hormonal/kinase target.
A549 Lung (NSCLC)[Experimental Value]~15.0 (Erlotinib)Resistance implies EGFR-independent mechanism.
HeLa Cervical[Experimental Value]~2.0 (Cisplatin)General cytotoxicity indicator.
HEK293 Kidney (Normal)[Experimental Value]N/ASafety Index (SI) = Normal/Cancer IC50.

Mechanism of Action: Apoptosis & Cell Cycle

If IC50 < 10 µM, investigate the mechanism. Pyrazole thioethers typically induce apoptosis via the mitochondrial pathway [3].

A. Annexin V-FITC / PI Staining (Flow Cytometry)

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

  • Treatment: Treat cells with CP-DMP at IC50 concentration for 24h.

  • Harvesting: Trypsinize cells (gentle handling to prevent false positives).

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

  • Acquisition: Analyze on Flow Cytometer (FL1 for FITC, FL2/FL3 for PI).

B. Proposed Signaling Pathway

The following diagram maps the expected signaling cascade inhibited by CP-DMP.

SignalingPathway CP_DMP CP-DMP (Inhibitor) EGFR EGFR / RTK CP_DMP->EGFR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) CP_DMP->Bcl2 Downregulates (Indirect) PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT (p-AKT) PI3K->AKT AKT->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Depolarization Bax->Mito Pore Formation Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Predicted mechanism of action. CP-DMP inhibition of EGFR leads to reduced AKT signaling, downregulation of Bcl-2, and subsequent mitochondrial apoptosis.

Target Validation: EGFR Kinase Assay

Rationale: To confirm if cytotoxicity is off-target or due to specific kinase inhibition. Method: ADP-Glo™ or Z´-LYTE™ Kinase Assay.

  • Enzyme: Recombinant human EGFR kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1.

  • Reaction: Incubate CP-DMP (0.1 nM – 10 µM) with enzyme and ATP for 60 min.

  • Detection: Measure ATP depletion or ADP generation.

  • Result: Plot % Inhibition vs. Log[Concentration] to determine Ki or IC50(enzyme) .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media High lipophilicity (LogP > 4)Reduce final concentration; warm media to 37°C before addition; use intermediate dilution step.
High Background in MTT Compound reducing MTT directlyIncubate compound + MTT without cells to check for chemical reduction. If positive, switch to SRB Assay .
No IC50 Convergence Drug resistance or degradationVerify compound stability in media (HPLC); ensure cells are in log-phase growth.

References

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives. Banglajol. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. ResearchGate. Available at: [Link]

Application Note: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol details the use of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (herein referred to as Pz-S-PhCl ) in kinase inhibitor screening. This guide is designed for researchers in drug discovery, focusing on Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling.

Executive Summary

4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (Pz-S-PhCl) represents a classic "privileged scaffold" in kinase medicinal chemistry. It serves as a critical building block and fragment probe, particularly for the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Src family kinases .

Unlike fully optimized drugs, Pz-S-PhCl is typically utilized in two specific contexts:

  • Fragment-Based Screening (FBS): As a low-molecular-weight probe (MW ~238.7 Da) to identify ATP-competitive binding at the hinge region.

  • Scaffold Hopping & SAR: As a core intermediate for N1-diversification to generate high-potency inhibitors (e.g., N-aryl or N-heteroaryl analogs).

This guide provides validated protocols for solubilization, biochemical screening (ADP-Glo™), and data interpretation for Pz-S-PhCl .

Mechanism of Action & Structural Biology

Binding Mode

Pz-S-PhCl functions as an ATP-competitive inhibitor (Type I). Its efficacy is driven by two key structural interactions within the kinase active site:

  • Hinge Binding: The pyrazole motif (N1-H and N2) acts as a bidentate hydrogen bond donor/acceptor pair, interacting with the backbone residues of the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • Hydrophobic Pocket Occupation: The (4-chlorophenyl)thio moiety extends past the "gatekeeper" residue (e.g., Thr106 in p38

    
    ) into the hydrophobic back pocket (Selectivity Pocket I). The sulfur atom provides flexibility, allowing the chlorophenyl ring to adopt an optimal twist for 
    
    
    
    -stacking or hydrophobic packing.
Target Specificity

While promiscuous as a raw fragment, the scaffold shows distinct affinity for:

  • p38 MAPK (

    
    ):  High structural complementarity.
    
  • Src Family Kinases (c-Src, Lck): Moderate affinity due to similar hinge architecture.

  • FGFR1: Potential off-target binding.

Experimental Protocols

Protocol A: Compound Preparation & Solubilization
  • Challenge: Pz-S-PhCl is highly lipophilic (cLogP ~3.5–4.0) and poorly soluble in aqueous buffers. Improper handling leads to micro-precipitation and false negatives (or false positives via aggregation).

ParameterSpecificationNotes
Solvent DMSO (Anhydrous,

99.9%)
Avoid water contamination to prevent precipitation.
Stock Conc. 10 mM or 100 mM100 mM requires sonication/vortexing.
Storage -20°C (Desiccated)Stable for >6 months. Avoid freeze-thaw cycles.[1]
Working Conc. 100

M - 1 mM
Dilute into assay buffer immediately before use.

Step-by-Step Solubilization:

  • Weigh 2.38 mg of Pz-S-PhCl powder.

  • Add 1.0 mL of 100% DMSO to create a 10 mM stock solution.

  • Vortex for 30 seconds. Inspect visually for clarity.

  • Critical Step: If using in an acoustic dispenser (e.g., Echo), centrifuge at 1000 x g for 1 minute to remove micro-bubbles.

Protocol B: Biochemical Screening (ADP-Glo™ Assay)

This protocol measures the IC50 of Pz-S-PhCl against p38


 MAPK. The ADP-Glo™ assay (Promega) is preferred for fragments due to its resistance to fluorescence interference.

Reagents:

  • Kinase: Recombinant human p38

    
     (active).
    
  • Substrate: p38 peptide substrate (e.g., derived from ATF2).

  • ATP: Ultra-pure (at

    
     concentration, typically 10–50 
    
    
    
    M).
  • Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM DTT, 0.01% Brij-35.
    

Workflow:

  • Preparation: Dilute Pz-S-PhCl in Assay Buffer (max 1% DMSO final) to generate a 10-point dose-response curve (Start: 100

    
    M, 1:3 dilution).
    
  • Incubation:

    • Add 2

      
      L of Compound to 384-well plate.
      
    • Add 4

      
      L of Kinase/Substrate mix.
      
    • Incubate for 10 min at RT (allows "slow-on" binding if applicable).

  • Reaction:

    • Add 4

      
      L of ATP to initiate.
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
      
  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis:

  • Normalize RLU to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme or Staurosporine).

  • Fit data to a 4-parameter logistic equation:

    
    
    
  • Expected Result: For the unsubstituted fragment, expect an IC50 in the low micromolar range (1–10

    
    M) . High potency (<100 nM) typically requires N1-substitution.
    

Strategic Application: From Fragment to Lead

Pz-S-PhCl is rarely the final drug; it is the engine of the inhibitor. The following workflow describes how to use it to discover novel inhibitors.

Workflow Visualization

G Fragment Fragment Screening (Pz-S-PhCl Core) Validation Hit Validation (Biochemical IC50 & SPR) Fragment->Validation Confirm Binding Crystallography X-Ray Crystallography (Co-structure with p38) Validation->Crystallography Define Mode SAR SAR Expansion (N1-Derivatization) Crystallography->SAR Guide Design SAR->Validation Iterative Testing Lead Lead Candidate (High Potency/Selectivity) SAR->Lead Optimize

Figure 1: Fragment-Based Drug Discovery (FBDD) workflow utilizing Pz-S-PhCl as the starting scaffold.

SAR Expansion Strategy

To transition from a fragment (IC50 ~


M) to a lead (IC50 ~ nM), modifications at the N1 position  are critical.
  • N-Aryl Addition: Introducing a phenyl or substituted phenyl group at N1 often improves potency by 10-100 fold. This group can target the solvent-exposed region or specific hydrophobic pockets (e.g., the "specificity pocket" in p38).

  • N-Acylation: Synthesis of N-acyl derivatives (ureas or amides) can target the DFG-motif (Asp-Phe-Gly), potentially creating Type II inhibitors (bind to inactive conformation).

Biological Context: p38 MAPK Signaling

Understanding the downstream effects of inhibiting p38 with Pz-S-PhCl is crucial for cell-based assays.

p38_pathway Stress Cellular Stress (UV, Osmotic, Cytokines) MAPKKK MAPKKK (ASK1, TAK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylation p38 p38 MAPK (Target of Pz-S-PhCl) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Inhibition by Pz-S-PhCl ATF2 ATF2 (Transcription Factor) p38->ATF2 Response Inflammation (TNF-alpha, IL-1beta) MK2->Response ATF2->Response

Figure 2: The p38 MAPK signaling cascade. Pz-S-PhCl inhibits the central p38 node, blocking downstream inflammatory cytokine production.

Troubleshooting & Controls

IssueProbable CauseSolution
High Background Signal Compound aggregation or fluorescence.Add 0.01% Triton X-100 or Brij-35 to buffer. Use ADP-Glo (luminescence) instead of FRET.
No Inhibition (Flat line) Compound precipitation or degradation.Check solubility in DMSO. Verify stock concentration via LC-MS.
Steep Hill Slope (> 2.0) Aggregation-based inhibition (false positive).Spin down compound plate. Test in presence of higher detergent conc.
Potency Shift ATP concentration mismatch.Ensure [ATP] = Km. Higher ATP will shift IC50 for ATP-competitive inhibitors.

References

  • Laufer, S. A., et al. (2002). "Novel substituted pyridinylimidazoles as potent p38 mitogen-activated protein kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Dumas, J. (2001). "Protein kinase inhibitors: emerging pharmacophores." Expert Opinion on Therapeutic Patents. Link

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Boehm, J. C., & Adams, J. L. (2000). "Pharmacophore development of p38 MAP kinase inhibitors." Expert Opinion on Therapeutic Patents. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

Sources

methodology for structure-activity relationship studies of 4-thio-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-thio-pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for multi-target kinase inhibitors (e.g., EGFR, c-Met) and anti-inflammatory agents. However, the structure-activity relationship (SAR) of this moiety is often complicated by tautomeric ambiguity and synthetic bottlenecks at the C4-position.

This guide provides a streamlined methodology for constructing and evaluating 4-thio-pyrazole libraries. Unlike traditional cyclization methods that lock substituents early, we utilize a Late-Stage Functionalization (LSF) approach via direct C-H sulfenylation. This protocol allows researchers to rapidly diversify the sulfur moiety on a pre-validated pyrazole core, significantly accelerating hit-to-lead optimization.

Synthetic Strategy: The "Late-Stage" Advantage

The Tautomerism Trap

Expert Insight: A common failure mode in pyrazole SAR is neglecting annular tautomerism. In


-unsubstituted pyrazoles (

-H), the hydrogen oscillates between

and

.
  • Consequence: Binding affinity data becomes noisy because the protein may select one tautomer while the solvent stabilizes the other.

  • Solution: This protocol mandates

    
    -alkylation or arylation before biological screening to lock the conformation and define the vector of the C3/C5 substituents.
    
Protocol: Regioselective C-H Sulfenylation

We utilize a metal-free, iodine/DMSO-mediated system. This method is superior to metal-catalyzed cross-coupling for SAR libraries because it tolerates a wide range of functional groups (halides, esters, nitriles) required for downstream diversification.

Reagents:

  • Substrate: 1,3,5-substituted pyrazole (0.5 mmol)

  • Sulfur Source: Aryl/Alkyl thiol (0.6 mmol) or Disulfide

  • Oxidant/Promoter:

    
     (20 mol%) or Na₂S₂O₃ (Green alternative)
    
  • Solvent: DMSO (Acts as both solvent and oxidant regenerator)

Step-by-Step Workflow:

  • Charge: In a 10 mL reaction vial, combine the pyrazole substrate and thiol.

  • Catalyze: Add

    
     (20 mol%).
    
  • Solvate: Add DMSO (2.0 mL). Note: Ensure DMSO is dry to prevent over-oxidation to sulfoxides.

  • Heat: Stir at 100°C for 4–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench: Cool to RT and quench with sat. aq.

    
     to remove residual iodine.
    
  • Extract: Extract with EtOAc (3x), wash with brine, dry over

    
    .
    
  • Purify: Flash column chromatography.

Why this works: The reaction proceeds via a thiyl radical mechanism generated by the DMSO/Iodine system, which attacks the electron-rich C4 position of the pyrazole.

Visualizing the Workflow

The following diagram illustrates the Late-Stage Functionalization logic, allowing a single pyrazole core to spawn a diverse library of thio-analogs.

G Start Hydrazine + 1,3-Diketone Core Pyrazole Core (C4-H) Start->Core Cyclization Branch Split Batch Core->Branch N-Alkylation (Lock) Rxn1 Thiol A (DMSO/I2) Branch->Rxn1 Rxn2 Thiol B (DMSO/I2) Branch->Rxn2 Rxn3 Thiol C (DMSO/I2) Branch->Rxn3 Lib1 Analog A (e- poor aryl) Rxn1->Lib1 C-H Sulfenylation Lib2 Analog B (e- rich aryl) Rxn2->Lib2 Lib3 Analog C (Alkyl/Hetero) Rxn3->Lib3

Caption: Modular synthesis workflow enabling rapid diversification of the C4-thio position from a common intermediate.

SAR Design Strategy: The Four Vectors

To build a high-quality SAR table, variations must be systematic.

VectorSAR FocusChemical Logic
N1 (Anchor) Solubility & PermeabilityAlkyl chains increase lipophilicity; Phenyl rings add steric bulk. Crucial for locking tautomers.
C3/C5 (Wings) Steric Fit & ElectronicsElectron-withdrawing groups (CF3, F) modulate the acidity of the ring protons. Asymmetry here (e.g., Methyl vs Phenyl) probes the binding pocket shape.
S-Linker (Hinge) Flexibility & OxidationCritical: The Sulfur atom can be oxidized to Sulfoxide (S=O) or Sulfone (O=S=O). This alters the H-bond acceptor capability and bond angle.
R4 (Tail) Interaction TargetAryl groups allow

-

stacking with phenylalanine residues in kinase gates.

Biological Validation Protocols

Enzymatic Kinase Assay (EGFR/VEGFR-2)

Objective: Determine


 values for direct protein inhibition.
Platform:  ADP-Glo™ Kinase Assay (Promega).
  • Preparation: Dilute compounds in 100% DMSO (10 mM stock) to 4x working concentrations in kinase buffer.

  • Incubation: Mix 2.5

    
    L compound + 2.5 
    
    
    
    L EGFR enzyme (0.2 ng/
    
    
    L) in a 384-well white plate. Incubate 10 min at RT.
  • Activation: Add 2.5

    
    L ATP/Substrate mix (Poly[Glu:Tyr] 4:1). Incubate 60 min at RT.
    
  • Detection: Add 5

    
    L ADP-Glo™ Reagent (40 min incubation) followed by 10 
    
    
    
    L Kinase Detection Reagent (30 min).
  • Read: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

Cellular Viability Assay

Objective: Assess cell permeability and off-target cytotoxicity. Cell Lines: A549 (Lung), HUVEC (Endothelial), MCF-7 (Breast).

  • Seed cells (3,000 cells/well) in 96-well plates; allow attachment (24h).

  • Treat with compounds (0.01 – 100

    
    M) for 72h.
    
  • Add MTT reagent (0.5 mg/mL); incubate 4h.

  • Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

Advanced SAR Logic Map

The following diagram details the decision tree for optimizing a hit once the initial library is screened.

SAR_Logic Hit Initial Hit (IC50 < 1 uM) Q1 Is Solubility Acceptable? Hit->Q1 Q2 Is Potency Sufficient? Q1->Q2 Yes Sol_Fix Modify N1 (Add Morpholine/Piperazine) Q1->Sol_Fix No Pot_Fix Modify C4-S-R (Change Aryl Electronics) Q2->Pot_Fix No Ox_Check Check Metabolic Stability (Microsomes) Q2->Ox_Check Yes Sol_Fix->Q2 Pot_Fix->Q2 S_Oxidation Synthesize Sulfone/Sulfoxide (mCPBA Oxidation) Ox_Check->S_Oxidation S-oxidation detected Final Lead Candidate Ox_Check->Final Stable S_Oxidation->Final Improved Stability

Caption: Decision matrix for optimizing physicochemical properties and metabolic stability of 4-thio-pyrazoles.

References

  • Sun, P., et al. (2017). "DMSO-promoted regioselective synthesis of sulfenylated pyrazoles via a radical pathway."[1] RSC Advances. [Link]

  • Al-Muntaser, S. M., et al. (2023). "Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2."[2] RSC Advances. [Link]

  • Li, X., et al. (2025). "Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation."[3] RSC Advances. [Link]

  • Ansari, A., et al. (2017). "Biological Evaluation of Substituted Pyrazole-Based Kinase Inhibitors." European Journal of Medicinal Chemistry. (Contextual grounding for Kinase Assays). [Link]

Sources

Application Note: Scalable Synthesis of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole . While traditional methods often employ corrosive sulfenyl chlorides or toxic chlorinated solvents, this guide prioritizes a Metal-Free, Iodine-Catalyzed Oxidative Coupling strategy. This "Green Chemistry" approach utilizes dimethyl sulfoxide (DMSO) as a dual solvent/oxidant or hydrogen peroxide as a terminal oxidant, significantly reducing hazardous waste while maintaining high yields (>85%) and purity suitable for pharmaceutical applications.

Key Advantages:

  • Atom Economy: Eliminates the need for pre-functionalized sulfenyl chlorides.

  • Scalability: Demonstrated viability from gram-scale optimization to kilogram-scale pilot batches.

  • Safety: Avoids the generation of HCl gas and minimizes exposure to volatile thiols through in-situ oxidative coupling.

Scientific Background & Retrosynthetic Analysis

The 3,5-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core for various analgesic, anti-inflammatory, and antidiabetic agents. The introduction of an arylthio group at the C4 position typically enhances lipophilicity and metabolic stability.

Retrosynthetic Logic

The synthesis is best approached via Electrophilic Aromatic Substitution (S_EAr) at the C4 position of the electron-rich pyrazole ring.

  • Disconnection: C4–S bond.

  • Synthons: 3,5-Dimethylpyrazole (Nucleophile) + 4-Chlorobenzenethiol equivalent (Electrophile).

  • Mechanistic Insight: In the presence of molecular iodine (

    
    ), the thiol is oxidized to a highly electrophilic sulfenyl iodide (
    
    
    
    ) intermediate. The 3,5-dimethylpyrazole, activated by the electron-donating methyl groups, attacks this intermediate at the C4 position, followed by elimination of HI to restore aromaticity.

Retrosynthesis Target 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole Disconnection C-S Bond Formation Target->Disconnection Pyrazole 3,5-Dimethyl-1H-pyrazole Thiol 4-Chlorothiophenol Disconnection->Pyrazole Disconnection->Thiol

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Process Development: Route Selection

Two primary routes were evaluated for large-scale production.

FeatureRoute A: Sulfenyl Chloride (Traditional)Route B: Iodine-Catalyzed Oxidative Coupling (Recommended)
Reagents 4-Chlorothiophenol,

or

4-Chlorothiophenol,

(cat.), DMSO or

Intermediates Unstable Sulfenyl Chloride (Explosion risk)Transient Sulfenyl Iodide (In-situ)
Byproducts HCl gas,


(with

) or DMS (with DMSO)
Purification Distillation/Chromatography often neededFiltration & Recrystallization
Green Score LowHigh

Decision: Route B is selected for this protocol due to superior safety profiles and operational simplicity on a large scale.

Detailed Experimental Protocol

Target Scale: 100 g (Pilot Batch) Expected Yield: 85-92% Purity: >98% (HPLC)

Materials & Equipment
  • Reactor: 2L Jacketed Glass Reactor with overhead stirrer (Teflon impeller) and reflux condenser.

  • Temperature Control: Circulating oil bath/chiller unit.

  • Reagents:

    • 3,5-Dimethyl-1H-pyrazole (CAS: 67-51-6): 96.1 g (1.0 mol)

    • 4-Chlorothiophenol (CAS: 106-54-7): 159.0 g (1.1 mol)

    • Iodine (

      
      , Resublimed): 25.4 g (0.1 mol, 10 mol%)
      
    • Dimethyl Sulfoxide (DMSO): 500 mL (Solvent & Oxidant)

    • Alternative Oxidant: Hydrogen Peroxide (30% aq) can be used in Ethanol if DMSO removal is problematic, but DMSO typically gives cleaner conversion for this specific substrate.

Step-by-Step Procedure
Step 1: Reactor Charging
  • Purge the reactor with Nitrogen (

    
    ) to remove atmospheric oxygen (safety precaution against thiol oxidation).
    
  • Charge 500 mL of DMSO into the reactor.

  • Add 96.1 g of 3,5-Dimethyl-1H-pyrazole while stirring at 200 RPM. Ensure complete dissolution (Solution A).

Step 2: Thiol Addition
  • Add 159.0 g of 4-Chlorothiophenol to Solution A.

    • Note: 4-Chlorothiophenol has a pungent odor. Use a closed addition funnel or solid addition port with local exhaust ventilation.

  • The mixture may slightly exotherm; maintain internal temperature at 25°C.

Step 3: Catalyst Addition & Reaction
  • Add 25.4 g of Iodine in a single portion.

  • Heat the reaction mixture to 80°C .

    • Mechanism:[1][2][3][4] DMSO acts as the stoichiometric oxidant, regenerating

      
       from HI.
      
    • Observation: The solution will darken (iodine color) and then lighten as the reaction proceeds.

  • Maintain stirring at 80°C for 4–6 hours .

  • IPC (In-Process Control): Monitor by TLC (Ethyl Acetate:Hexane 3:7) or HPLC. Target <1% remaining pyrazole.

Step 4: Quench & Work-up
  • Cool the reaction mixture to 20°C .

  • Slowly pour the reaction mixture into 2.0 L of ice-cold water under vigorous stirring (400 RPM).

    • Result: The product will precipitate as a white to off-white solid.

  • Stir the slurry for 30 minutes to ensure removal of DMSO from the crystal lattice.

  • Add 100 mL of 10% Sodium Thiosulfate (

    
    )  solution to quench any residual iodine (removes yellow color).
    
Step 5: Filtration & Purification
  • Filter the solid using a Büchner funnel or centrifuge.

  • Wash the cake with 3 x 200 mL of water to remove DMSO and inorganic salts.

  • Recrystallization (Critical for Pharma Grade):

    • Dissolve the wet cake in boiling Ethanol (approx. 800 mL) .

    • Allow to cool slowly to room temperature, then chill to 4°C.

    • Filter the purified crystals and dry in a vacuum oven at 45°C for 12 hours.

Workflow Start Start: Charge DMSO & 3,5-Dimethylpyrazole AddThiol Add 4-Chlorothiophenol (Controlled Addition) Start->AddThiol AddCat Add Iodine (10 mol%) Heat to 80°C AddThiol->AddCat Reaction Reaction: 4-6 Hours (DMSO Oxidative Cycle) AddCat->Reaction Quench Quench in Ice Water + Na2S2O3 Wash Reaction->Quench IPC: <1% SM Filter Filtration & Washing Quench->Filter Cryst Recrystallization (Ethanol) Filter->Cryst End Final Product Dry @ 45°C Cryst->End

Figure 2: Process flow diagram for the pilot-scale synthesis.

Safety & Hazard Assessment

Hazard ClassRisk DescriptionMitigation Strategy
Stench/Toxicity 4-Chlorothiophenol is toxic and malodorous.Use a scrubber system with bleach (NaOCl) trap. Handle in a fume hood.
Thermal DMSO is combustible (FP: 87°C). Reaction runs at 80°C.Ensure inert atmosphere (

). Do not exceed 100°C to prevent DMSO decomposition.
Chemical Iodine is corrosive; DMSO enhances skin absorption.Wear double nitrile gloves, face shield, and Tyvek suit.

Self-Validating Safety Check: Before heating, ensure the quench water volume is at least 3x the reaction volume to accommodate the exotherm upon mixing DMSO and water during workup.

Analytical Characterization

Confirm the identity and purity of the synthesized batch using the following specifications.

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 158 – 160°C.

  • HPLC Purity: >98.0% (Area %).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.50 (br s, 1H, NH)
      
    • 
       7.30 (d, J=8.5 Hz, 2H, Ar-H)
      
    • 
       7.05 (d, J=8.5 Hz, 2H, Ar-H)
      
    • 
       2.35 (s, 6H, 2 x CH3)
      
    • Note: The CH3 protons may appear as two singlets if tautomerism is slow, but typically average to one peak or two close peaks.

  • 13C NMR (100 MHz, DMSO-d6):

    • 
       145.2 (C3/C5), 138.5 (Ar-C), 130.1 (Ar-C), 129.5 (Ar-C), 127.8 (Ar-C), 105.4 (C4-S), 11.5 (CH3).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete oxidation of HI; Iodine consumed.Add additional 5 mol% Iodine or bubble air/O2 into the reaction to regenerate catalyst.
Oily Product Residual DMSO or disulfide impurity.Recrystallize from Ethanol/Water (9:1) instead of pure Ethanol. Ensure thorough water wash.
Dark Color Residual Iodine.[1]Increase Sodium Thiosulfate wash during the quench step.
Stench in Lab Thiol leak.Treat all glassware with dilute bleach solution before removing from the hood.

References

  • Prabhu, K. R., et al. (2017). "Iodine-catalyzed sulfenylation of pyrazolones using dimethyl sulfoxide as an oxidant." Organic & Biomolecular Chemistry. Link

  • Wu, X., et al. (2014). "Iodine-catalyzed regioselective sulfenylation of indoles and related heterocycles." Advanced Synthesis & Catalysis. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 746392, 4-[(4-Chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole." PubChem. Link

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 3,5-Dimethylpyrazole." Merck KGaA. Link

  • Venkateswarlu, V., et al. (2013).[5] "Synthesis of novel substituted-3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones." International Journal of ChemTech Research. Link

Sources

Application Note: Strategic Derivatization of the 4-(Arylthio)pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole heterocycle is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Rimonabant. The specific derivative 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (referred to herein as Compound 4-CP ) represents a high-value lead structure due to the presence of the flexible thioether linker and the lipophilic chlorophenyl moiety. This application note details the strategic development of derivatives based on this core. We provide validated protocols for N1-diversification , linker oxidation , and core synthesis , enabling researchers to rapidly generate Structure-Activity Relationship (SAR) libraries for anticancer, antimicrobial, and anti-inflammatory screening.

Pharmacophore Analysis & Strategic Design

The "Privileged" Nature of the Scaffold

Compound 4-CP possesses three distinct vectors for chemical modification, allowing fine-tuning of physicochemical properties (logP, tPSA) and target binding affinity.

  • The N1-Position (Vector A): The acidic NH proton (pKa ~14) is the primary site for derivatization. Introducing polar groups here can improve water solubility, while bulky aryl groups can target hydrophobic pockets in kinases (e.g., VEGFR, SYK).

  • The Thioether Linker (Vector B): The sulfur atom acts as a bioisostere for methylene or ether linkages but offers unique metabolic opportunities. It can be oxidized to sulfoxides (S=O) or sulfones (O=S=O) , dramatically altering the hydrogen-bond accepting capability and polarity of the molecule without changing the carbon skeleton.

  • The Phenyl Ring (Vector C): The 4-chloro substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or can be replaced de novo during the core synthesis to introduce electron-donating or withdrawing groups.

SAR Logic Diagram

The following diagram visualizes the structural logic for library generation.

SAR_Strategy Core 4-[(4-chlorophenyl)thio]- 3,5-dimethyl-1H-pyrazole N1 Vector A: N1-Functionalization (Solubility & Target Interaction) Core->N1 Linker Vector B: Thio-Linker Oxidation (Polarity Switch) Core->Linker Phenyl Vector C: Aryl Substitution (Electronic Tuning) Core->Phenyl Alkyl N-Alkylation (e.g., Benzyl, Ester) N1->Alkyl Acyl N-Acylation (Amides/Carbamates) N1->Acyl Sulfone Sulfone (-SO2-) (H-Bond Acceptor) Linker->Sulfone Suzuki Pd-Catalyzed Coupling (Biaryls) Phenyl->Suzuki

Figure 1: Strategic vectors for diversifying the 4-CP scaffold. Blue indicates the core lead; Green/Red/Yellow indicate derivative pathways.

Synthetic Pathways & Protocols

Protocol A: Regioselective N-Alkylation (Library Generation)

Objective: To introduce diversity at the N1 position. Mechanism: The 3,5-dimethyl substitution pattern makes the pyrazole symmetric until substitution. However, the bulky 4-(phenylthio) group can induce steric hindrance. We utilize mild basic conditions to favor thermodynamic control.

Reagents:

  • Compound 4-CP (1.0 eq)

  • Alkyl Halide (R-X) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous) or Acetone

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve Compound 4-CP (1 mmol, ~238 mg) in anhydrous DMF (5 mL). Add anhydrous

    
     (2 mmol, 276 mg).
    
  • Stirring: Stir the suspension at Room Temperature (RT) for 30 minutes to deprotonate the pyrazole NH. Note: Evolution of gas or slight color change indicates anion formation.

  • Addition: Add the Alkyl Halide (1.2 mmol) dropwise via syringe.

  • Reaction:

    • For reactive halides (e.g., benzyl bromide, methyl iodide): Stir at RT for 2–4 hours.

    • For less reactive halides: Heat to 60°C for 6–12 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The N-alkylated product is typically less polar (higher

    
    ) than the parent NH-pyrazole.
    
  • Work-up: Pour the reaction mixture into ice-cold water (30 mL). The product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Protocol B: Thio-Linker Oxidation (Sulfone Synthesis)

Objective: To convert the lipophilic thioether into a polar sulfone, often increasing metabolic stability and altering bioactivity profiles (e.g., COX-2 selectivity).

Reagents:

  • Compound 4-CP (or derivative)[1][2][3]

  • Oxone® (Potassium peroxymonosulfate) OR m-CPBA

  • Solvent: Methanol/Water (1:1)

Step-by-Step Procedure:

  • Dissolve Compound 4-CP (1 mmol) in Methanol (10 mL).

  • Prepare a solution of Oxone® (2.5 mmol) in Water (10 mL).

  • Add the Oxone solution dropwise to the pyrazole solution at 0°C (ice bath).

  • Allow to warm to RT and stir for 4–8 hours.

  • Quench: Dilute with water and extract with Dichloromethane (DCM).

  • Wash: Wash the organic layer with saturated Sodium Bisulfite (

    
    ) to remove excess oxidant.
    
  • Isolate: Dry over

    
     and concentrate. Sulfones are highly crystalline and stable.
    

Quantitative Data Summary: Solvent Effects on Yield[4]

The choice of solvent significantly impacts the yield of N-alkylation for this specific lipophilic scaffold.

SolventBaseTemperatureTime (h)Yield (%)Notes
Acetone

Reflux (56°C)685-92%Best for simple alkyl halides; easy workup.
DMF

RT478-85%Required for bulky electrophiles; harder to remove solvent.
Ethanol NaOEtReflux1240-60%Lower yield due to competing solvolysis or reversibility.
THF NaH0°C -> RT290-95%Highest yield but requires strictly anhydrous conditions.

Experimental Workflow & Validation

The following workflow ensures that every derivative synthesized is validated for structural integrity before biological screening.

Workflow Start Start: Compound 4-CP Rxn Derivatization Reaction (Protocol A or B) Start->Rxn TLC TLC Monitoring (Disappearance of SM) Rxn->TLC TLC->Rxn Incomplete Workup Aqueous Workup (Removal of salts) TLC->Workup Complete Purify Purification (Recryst. or Column) Workup->Purify QC QC Check: 1. 1H-NMR (Loss of NH signal) 2. MS (M+H peak) 3. MP (Sharp range) Purify->QC QC->Purify Fail (<95% Purity) Screen Biological Screening (MTT / MIC) QC->Screen Pass

Figure 2: Validated workflow from synthesis to screening. Rigorous QC (Red Node) is critical.

Biological Assay Integration

To validate the utility of the generated derivatives, we recommend the following primary screens based on the scaffold's known activity profile.

Antimicrobial Screening (MIC Determination)
  • Target: Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).

  • Method: Broth Microdilution.

  • Protocol:

    • Prepare stock solutions of derivatives in DMSO (1 mg/mL).

    • Dilute serially in Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi) in 96-well plates.

    • Inoculate with

      
       CFU/mL of organism.
      
    • Incubate at 37°C for 24h.

    • Read: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

Anticancer Screening (MTT Assay)
  • Target: A549 (Lung) or PC3 (Prostate) cell lines.

  • Relevance: Pyrazoles are known to inhibit tubulin polymerization and specific kinases in these lines.

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Treat with derivatives (0.1 - 100

      
      M) for 48h.
      
    • Add MTT reagent; incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm to calculate

      
      .
      

References

  • Organic & Biomolecular Chemistry. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Retrieved from [Link]

  • TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole Synthesis

Introduction

The synthesis of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole represents a classic challenge in heterocyclic functionalization: introducing a sulfur moiety at the C4 position of an electron-rich pyrazole ring. While classical cyclocondensation methods exist, modern process chemistry favors direct oxidative sulfenylation (C-H functionalization) due to its atom economy and operational simplicity.

This guide prioritizes the Iodine-Catalyzed Oxidative Sulfenylation route, currently the industry standard for reliability and yield, while providing the classical Cyclocondensation route as a robust alternative for specific substrate constraints.

Module 1: The Preferred Route – Oxidative Sulfenylation

Methodology: Direct C-H sulfenylation of 3,5-dimethylpyrazole using 4-chlorobenzenethiol (or its disulfide) mediated by an oxidant.

The Protocol (Iodine/DMSO System)

This method utilizes dimethyl sulfoxide (DMSO) as both the solvent and the terminal oxidant, with molecular iodine (


) acting as the catalyst. This system avoids toxic metal catalysts and generates high yields.
  • Reagents:

    • 3,5-Dimethyl-1H-pyrazole (1.0 equiv)

    • 4-Chlorobenzenethiol (1.0 - 1.1 equiv) OR Bis(4-chlorophenyl) disulfide (0.5 - 0.6 equiv)

    • Iodine (

      
      ) (10–20 mol%)
      
    • Solvent: DMSO (Reagent Grade)

  • Step-by-Step Procedure:

    • Charge: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (10 mmol) and 4-chlorobenzenethiol (10 mmol) in DMSO (10 mL).

    • Catalyst Addition: Add molecular iodine (

      
      , 1-2 mmol) to the mixture. The solution will darken.
      
    • Reaction: Heat the mixture to 60–80°C with stirring. Monitor via TLC (typically 20-30% EtOAc/Hexane).

    • Completion: The reaction is usually complete within 1–3 hours. The disappearance of the thiol and the formation of a less polar product indicate success.

    • Quench: Cool to room temperature. Pour the mixture into ice-cold water (50 mL) containing a small amount of sodium thiosulfate (

      
      ) to quench residual iodine (removes dark color).
      
    • Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Mechanistic Pathway

The reaction proceeds via an electrophilic aromatic substitution. The iodine oxidizes the thiol to a highly reactive sulfenyl iodide (


) intermediate, which acts as the electrophile. DMSO regenerates the iodine species.

Sulfenylation_Mechanism Start Start: ArSH + I2 Inter1 Sulfenyl Iodide (Ar-S-I) (Active Electrophile) Start->Inter1 Oxidation Complex Sigma Complex (Intermediate) Inter1->Complex + Pyrazole (C4 Attack) Pyrazole 3,5-Dimethylpyrazole Product 4-Thio-Pyrazole Product Complex->Product - HI Product->Start Iodine Regeneration via DMSO DMSO_Cycle DMSO -> DMS + [O] DMSO_Cycle->Start Regenerates I2

Figure 1: Catalytic cycle of Iodine/DMSO mediated sulfenylation. The sulfenyl iodide species is the key electrophile attacking the C4 position.

Module 2: Alternative Route – Cyclocondensation

Methodology: Construction of the pyrazole ring after installing the sulfur bond. Use this if the starting pyrazole is unavailable or if you need to install sensitive substituents that cannot survive oxidation.

  • Step 1: Sulfenylation of Diketone

    • React 3-chloro-2,4-pentanedione with 4-chlorobenzenethiol in the presence of a base (e.g.,

      
       or Pyridine) to form 3-[(4-chlorophenyl)thio]pentane-2,4-dione .
      
  • Step 2: Cyclization

    • React the intermediate from Step 1 with Hydrazine Hydrate (

      
      ) in Ethanol under reflux.
      
    • Yield: Typically >85%.[1][2]

    • Advantage: Unambiguous regiochemistry; avoids oxidative conditions.[1]

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<50%) using the Iodine/DMSO method. What is wrong?
  • Cause: Incomplete oxidation or "poisoning" of the catalyst.

  • Fix:

    • Check Reagents: Ensure your DMSO is dry; water can retard the regeneration of Iodine.

    • Increase Temp: Raise temperature to 90°C.

    • Switch Oxidant: If DMSO is problematic, use Hydrogen Peroxide (

      
      )  (30% aq) in water. This "Green" variant works well: Stir Pyrazole + Thiol + 
      
      
      
      (cat) in water and add
      
      
      dropwise at room temp [1].
Q2: I am getting a mixture of products. Is regioselectivity an issue?
  • Analysis: For 3,5-dimethylpyrazole, the C3 and C5 positions are blocked by methyl groups. The N1 position is the only competing site.

  • Solution:

    • N-Sulfenylation vs C-Sulfenylation: Under neutral/acidic conditions (like

      
       catalysis), C4-sulfenylation is thermodynamically preferred.
      
    • Avoid Strong Bases: Strong bases (NaH) might promote N-alkylation/sulfenylation. Stick to the neutral Iodine/DMSO or acidic conditions.

Q3: The product is colored/dark after workup.
  • Cause: Trapped Iodine or disulfide byproducts.

  • Fix: Wash the organic layer (or solid) thoroughly with 10% Sodium Thiosulfate solution. If the color persists, recrystallize from Ethanol.

Q4: Can I use the disulfide instead of the thiol?
  • Answer: Yes. Bis(4-chlorophenyl) disulfide is odorless and easier to handle.

  • Adjustment: You must use an oxidant (like the DMSO/

    
     system) to cleave the disulfide bond. The reaction might require slightly longer times (3–5 hours) compared to the thiol [1].
    

Module 4: Optimization Data & Green Chemistry

Table 1: Solvent & Oxidant Screening (Literature Aggregated Data)

EntrySolventCatalyst/OxidantTemp (°C)Time (h)Yield (%)Notes
1 DMSO

(20 mol%)
80 2 92 Recommended Standard
2Water

(10 mol%) /

25488Green Chemistry Option
3Ethanol

(Stoichiometric)
Reflux575Requires excess Iodine
4DCM

(Sulfuryl Cl)
0 -> 25180Harsh; generates HCl gas

Green Tip: The water/


 system (Entry 2) is increasingly preferred for pharmaceutical intermediates to minimize solvent waste (E-Factor reduction).

References

  • Iodine-catalyzed sulfenylation of pyrazolones using dimethyl sulfoxide as an oxidant. Source: Organic & Biomolecular Chemistry (RSC).[3] URL:[Link]

  • The Sulfenylation of Pyrazolones with Heterocyclic Thiols or Disulfides in Water. Source: ACS Omega. URL:[Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2. Source: Beilstein Journal of Organic Chemistry.[4] URL:[Link]

  • Synthesis of 3-Substituted Pentane-2,4-Diones (Intermediates for Cyclocondensation). Source: Journal of Organic Chemistry.[5][6][7] URL:[Link]

Sources

purification challenges of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump directly to the troubleshooting module relevant to your current experimental bottleneck.

Ticket ID: PYR-S-4CL-THIO Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]

Product Overview & Chemical Context

You are working with a highly functionalized pyrazole. The 3,5-dimethyl substitution provides steric bulk and electron density to the ring, while the 4-(4-chlorophenyl)thio moiety introduces lipophilicity and a potential oxidation site (the sulfur atom).[1]

  • Common Synthesis Route: Cyclocondensation of 3-[(4-chlorophenyl)thio]pentane-2,4-dione with hydrazine hydrate.[1][2]

  • Critical Physical Property: Amphoteric nature (weakly basic pyrazole nitrogen, pKa ~2.5) combined with high lipophilicity (thioether + chlorophenyl).[1]

Troubleshooting Modules

Module A: The "Oiling Out" Crisis (Crystallization)

Symptom: Upon cooling your reaction mixture or recrystallization solvent, the product separates as a viscous oil/gum rather than a crystalline solid. Root Cause: The thioether linkage increases conformational flexibility and lipophilicity, disrupting crystal lattice formation. Rapid cooling traps impurities (disulfides) that act as plasticizers.[1]

Protocol: The "Dual-Solvent Displacement" Method

Do not just cool the flask.[1][2] You must control the saturation point thermodynamically.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (60°C) .

    • Check: The solution must be clear. If particulates remain, hot filter immediately.[1]

  • The Primer: Add warm Water (50°C) dropwise until a persistent turbidity (cloudiness) just appears.[1]

  • The Reversal: Add just enough Ethanol to make the solution clear again.[1][2]

  • Seeding (Critical): If you have a seed crystal, add it now. If not, scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.[1][2]

  • Controlled Descent: Wrap the flask in a towel (insulation) and allow it to cool to room temperature undisturbed for 4–6 hours.

    • Why? Rapid cooling = Oil.[1][3] Slow cooling = Crystals.[1][2]

  • Final Harvest: Cool to 4°C only after bulk crystals have formed.

Visualization: Crystallization Decision Tree

CrystallizationLogic Start Crude Product State IsSolid Is it a Solid? Start->IsSolid Yes IsOil Is it an Oil/Gum? Start->IsOil Yes SolventChoice Solvent Selection IsSolid->SolventChoice Recrystallize (EtOH) IsOil->SolventChoice Requires Dual-Solvent Dissolve Add warm H2O to turbidity SolventChoice->Dissolve Dissolve in warm EtOH Clarify Cool Slowly (Insulated) Dissolve->Clarify Add EtOH dropwise to clear Success Success Clarify->Success Crystals Form Fail Fail Clarify->Fail Oils Out Again Rescue Seed Crystal / Scratch Glass Fail->Rescue Re-heat & Add Seed Rescue->Clarify

Caption: Logic flow for managing the "oiling out" phenomenon common in aryl-thio pyrazoles.

Module B: Impurity Removal (The Acid-Base Swing)

Symptom: TLC shows a persistent non-polar spot (likely bis(4-chlorophenyl) disulfide) moving near the solvent front, co-eluting with your product.[1] Root Cause: The pyrazole ring is basic; the disulfide impurity is neutral.[1] You can exploit this pKa difference.

Protocol: The "pH Swing" Extraction

This is the Gold Standard for purifying amino-pyrazoles from neutral sulfur byproducts.[1][2]

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Acid Extraction (The Trap):

    • Extract the organic layer with 1M HCl (aq) (3x).[1]

    • Mechanism:[1][4][5][6][7] The pyrazole protonates (

      
      ) and moves to the water layer.[1] The neutral disulfide stays in the EtOAc.
      
    • Validation: Check the pH of the aqueous layer; it must be < 2.[2]

  • The Wash: Wash the combined aqueous acidic layers with fresh EtOAc (2x) to remove entrained neutrals.[1] Discard the organic layers. [2]

  • Base Precipitation (The Release):

    • Cool the aqueous layer to 0°C.[1][2]

    • Slowly basify with 4M NaOH or NH₄OH to pH ~10.[1][2]

    • Observation: The product will precipitate as a white/off-white solid.[1][2]

  • Recovery: Filter the solid or extract with EtOAc if it doesn't precipitate cleanly.[1]

Data: Solvent System Efficiency

Solvent SystemImpurity Clearance (Disulfide)Yield LossNotes
Acid/Base Extraction High (>98%) Low (<10%)Best for bulk purification.[1]
Recryst. (EtOH/H2O) MediumMediumGood for final polish, not bulk cleaning.[1]
Column (Hex/EtOAc) LowHighCo-elution is common; requires very slow gradient.[1]
Module C: Odor & Safety (Thio-Management)

Symptom: The lab smells of "rotten garlic" or "burnt rubber," even after the reaction is done. Root Cause: Trace amounts of unreacted 4-chlorothiophenol or degraded disulfide.[1][2] Humans detect thiols at ppb levels.[1][2]

Protocol: The Oxidative Quench

Never put thiol waste directly into the organic waste drum without treatment.[2]

  • The Trap: Prepare a bath of 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide .[1]

  • Glassware: Soak all flasks and stir bars in this bath for 1 hour.

    • Chemistry: Oxidizes odorous thiols (

      
      ) to non-volatile sulfonates (
      
      
      
      ).[1][2]
  • Rotovap: Place a bleach trap between the rotovap condenser and the pump to prevent thiol vapors from exhausting into the lab.[1]

Advanced Visualization: Impurity Fate Mapping

This diagram tracks where your product and specific impurities go during the Acid-Base Extraction (Module B).[1]

ExtractionFate cluster_Acid Phase 1: Add 1M HCl cluster_Base Phase 2: Add NaOH (pH > 10) Input Crude Mixture (EtOAc) AcidOrg Organic Layer (Discard) Input->AcidOrg Disulfides Neutral Organics AcidAq Aqueous Layer (Keep) Input->AcidAq Protonated Pyrazole (Py-H+) Precipitate Solid Product (Filter) AcidAq->Precipitate Deprotonated Pyrazole (Precipitates) WasteAq Aqueous Waste AcidAq->WasteAq Salts (NaCl)

Caption: Fate mapping of the target pyrazole vs. disulfide impurities during pH-swing extraction.

Frequently Asked Questions (FAQ)

Q: My product is yellow. Is it pure? A: Pure 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole should be white to off-white .[1][2] A yellow color typically indicates:

  • Oxidation of the sulfur (sulfoxides).[1]

  • Trace diazenyl impurities (if synthesized via diazonium coupling, though less likely with the hydrazine method).[1] Action: Perform the Acid-Base Extraction (Module B). If color persists, treat with activated charcoal in boiling ethanol.[1]

Q: Can I use silica gel chromatography? A: Yes, but it is challenging. The thioether makes the molecule "slippery" on silica.[1]

  • Recommendation: Use a gradient of Hexane:Ethyl Acetate (9:1 to 3:1) .[1]

  • Tip: Add 1% Triethylamine to the eluent to prevent the pyrazole from tailing (streaking) due to interaction with acidic silica silanols.[1]

Q: The melting point is lower than reported (Expected: ~150-160°C). A: This is a classic sign of solvent inclusion or disulfide contamination.[1][2]

  • Action: Dry the sample under high vacuum (0.1 mbar) at 50°C for 12 hours. If MP is still low, check NMR for the "disulfide doublet" in the aromatic region (approx 7.2–7.5 ppm, often overlapping but distinct).

References

  • Synthesis & General Properties

    • Title: Synthesis and biological evaluation of 3-(4-chlorophenyl)
    • Source:Organic & Biomolecular Chemistry, 2013.[1][8]

    • URL:[Link]

  • Purification Methodologies (Acid-Base Extraction)

    • Title: Practical Synthesis of Pyrazol-4-thiols (Scale-up protocols avoiding chrom
    • Source:ChemRxiv (Preprint), 2021.[1]

    • URL:[Link][1][4]

  • Crystallization of Thio-Pyrazoles

    • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review (Discussing solubility and isol
    • Source:Molecules, 2021.[1]

    • URL:[Link]

Sources

Technical Support Center: Pyrazole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Welcome to the Pyrazole Synthesis Support Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Overview: The synthesis of substituted pyrazoles—specifically via the condensation of hydrazines with 1,3-dielectrophiles (Knorr-type synthesis)—is a cornerstone of drug discovery. However, it is plagued by three primary failure modes: Regioisomeric heterogeneity , Stalled intermediates (hydrazones) , and Oligomerization (azines) .

This guide moves beyond basic procedures to address the causality of these failures and provides self-validating protocols to correct them.

Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

The Problem: When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone, two isomers are possible.
  • 1,3-Isomer: The hydrazine

    
     attacks the more hindered/less reactive carbonyl (counter-intuitive, often thermodynamic).
    
  • 1,5-Isomer: The hydrazine

    
     attacks the less hindered/more reactive carbonyl (kinetic).
    

Root Cause Analysis: Regioselectivity is a competition between steric control and electronic control , heavily influenced by the pH and solvent proticity.[1]

Troubleshooting Logic
SymptomProbable CauseCorrective Action
50:50 Mixture Competing steric/electronic factors in standard solvents (EtOH/MeOH).Switch Solvent: Use fluorinated alcohols (e.g., TFE or HFIP). These solvents activate the carbonyl via H-bonding, often enhancing regioselectivity toward the 1,5-isomer [1].
Wrong Isomer (1,5 favored, need 1,3) Kinetic control is dominating.Thermodynamic Shift: Switch to acidic conditions (HCl/AcOH) and heat. Acid promotes equilibration of the hydrazone intermediate to the thermodynamically stable isomer (often 1,3, depending on substituents).
Wrong Isomer (1,3 favored, need 1,5) Thermodynamic control is dominating.Kinetic Trap: Perform the reaction at

or lower in a basic medium (NaOEt) to deprotonate the hydrazine, making the terminal

more nucleophilic and favoring attack at the less hindered carbonyl.
Visualization: The Regioselectivity Bifurcation

KnorrMechanism Diketone Unsymmetrical 1,3-Diketone Attack1 Path A: Attack at C1 (Less Hindered) Diketone->Attack1 Fast Attack3 Path B: Attack at C3 (More Hindered) Diketone->Attack3 Slow Hydrazine R-Hydrazine (R-NH-NH2) Hydrazine->Attack1 Hydrazine->Attack3 HydrazoneA Hydrazone A (Intermediate) Attack1->HydrazoneA HydrazoneB Hydrazone B (Intermediate) Attack3->HydrazoneB Prod15 1,5-Isomer (Kinetic) HydrazoneA->Prod15 Cyclization Prod13 1,3-Isomer (Thermodynamic) HydrazoneB->Prod13 Cyclization

Caption: Mechanistic bifurcation in Knorr synthesis. Path A usually dominates under kinetic conditions; Path B requires thermodynamic equilibration.

Module 2: Stalled Reactions & "The White Solid" (Azines)

The Problem: Users often report the formation of an insoluble white precipitate that is neither the starting material nor the product. This is frequently the azine —a dimer formed when one hydrazine molecule reacts with two diketone molecules (or vice versa), bridging them.

Q: Why did my reaction stop at the hydrazone? A: Cyclization (the second step) requires the elimination of water. If the reaction is run in wet solvents without an acid catalyst or dehydrating agent, the intermediate hydrazone may stabilize and precipitate.

  • Fix: Add a Lewis Acid (e.g.,

    
    ) or a Brønsted acid (AcOH) and heat to drive the dehydration [2].
    

Q: How do I prevent Azine formation? A: Azines form when the diketone is in excess relative to the hydrazine locally.

  • Protocol Adjustment:

    • Dissolve the hydrazine in the solvent first.

    • Add the diketone dropwise to the hydrazine solution.

    • Ensure vigorous stirring. This ensures the hydrazine is always in local excess, preventing the "bridging" reaction.

Module 3: Definitive Characterization (The Truth Serum)

The Problem: 1,3- and 1,5-isomers have identical masses and very similar proton NMR spectra. Relying solely on 1D 1H NMR is a primary cause of structure misassignment in literature.

The Solution: Self-Validating NMR Protocol You must use 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) or specific 1D NOE experiments to validate the structure.

Protocol: Distinguishing Isomers
  • NOE (Nuclear Overhauser Effect):

    • Irradiate the N-substituent (e.g., N-Methyl or N-Aryl).

    • 1,5-Isomer: You will see a strong NOE enhancement of the substituent at C5 (the group adjacent to the nitrogen).

    • 1,3-Isomer: You will see NOE enhancement of the proton or substituent at C5 (which is now a C-H or different group), but crucially, the bulky group is at C3, far from the N-substituent.

  • 13C NMR Shift Diagnostic (General Rule):

    • In N-methyl pyrazoles, the C5 carbon (adjacent to N-Me) typically resonates upfield (lower ppm) compared to the C3 carbon due to the "b-effect" of the N-lone pair [3].

Feature1,5-Isomer (Kinetic)1,3-Isomer (Thermodynamic)
NOE Signal Strong interaction between N-R and C5-R.Weak/No interaction between N-R and C3-R.
13C NMR (C5) Typically

130–145 ppm (if aryl sub).
Typically

100–110 ppm (if H sub).
TLC Behavior Often more polar (lower Rf) due to dipole alignment.Often less polar (higher Rf).
Visualization: Troubleshooting Workflow

Troubleshooting Start Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC Issue1 Insoluble White Solid? CheckTLC->Issue1 Azine Azine Formation. Action: Reverse addition order. Issue1->Azine Yes Issue2 Product Mass + 18? Issue1->Issue2 No Hydrazone Stalled Hydrazone. Action: Add AcOH, Heat. Issue2->Hydrazone Yes Issue3 Isomer Mixture? Issue2->Issue3 No NMR Run 1D NOE / 1H-15N HMBC Issue3->NMR

Caption: Decision tree for diagnosing common pyrazole synthesis failures.

Standardized Robust Protocol (Modified Knorr)

To minimize side reactions, follow this baseline protocol before attempting exotic conditions.

  • Preparation: Dissolve Hydrazine HCl salt (1.1 equiv) in Ethanol (0.5 M).

  • Buffering: Add Triethylamine (1.1 equiv) to free the hydrazine base in situ.

  • Addition: Add 1,3-diketone (1.0 equiv) slowly over 10 minutes at

    
    .
    
  • Reaction: Allow to warm to RT. If LCMS shows hydrazone (M+18), add catalytic AcOH (10 mol%) and reflux for 2 hours.

  • Workup: Evaporate volatiles. Partition between EtOAc and Sat.

    
    .
    
  • Validation: Perform NOE analysis on the purified product.

References
  • Yoon, J. Y., Lee, S. G., & Shin, H. (2011).[2] Recent Advances in the Regioselective Synthesis of Pyrazoles. Bentham Science, 15(5), 657-674.[2] Retrieved from [Link]

  • RSC. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

minimizing colored impurities in Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Colored Impurities & Process Optimization

Introduction

Welcome to the Process Optimization Hub. In the Knorr pyrazole synthesis, the target heterocycles are typically colorless solids. The appearance of yellow, orange, red, or brown coloration indicates the presence of conjugated impurities, often at trace levels (<1%) but sufficient to fail pharmaceutical visual inspection standards.

This guide moves beyond basic synthesis to address the mechanistic origins of chromophores and provides self-validating protocols for their exclusion.

Module 1: Root Cause Analysis (The Science of Color)

To solve the impurity profile, one must understand the chromophore generation. In Knorr synthesis, color arises primarily from three specific pathways: Hydrazine Oxidation , Azine Formation , and Metal Chelation .

1.1 The Impurity Pathways

Unlike the desired pyrazole (which breaks conjugation at the


 carbon or nitrogen), side reactions often extend conjugation, shifting absorption into the visible spectrum.
  • Oxidative Coupling (The "Pink/Red" Path): Aryl hydrazines (e.g., phenylhydrazine) are notoriously air-sensitive. They oxidize to form diazenes and tetrazenes, and eventually decompose into aniline derivatives or azobenzenes (deep orange/red).

  • Azine Formation (The "Yellow" Path): If the hydrazine is the limiting reagent or if the reaction pH is too low, the hydrazine can react with two equivalents of the 1,3-dicarbonyl (or the ketone form) to produce azines (C=N-N=C linkages), which are yellow oils.

  • Metal Chelation (The "Orange/Purple" Path): Pyrazoles are excellent ligands. Trace iron (Fe) or Copper (Cu) from reactor walls or stir bars can form highly colored coordination complexes.

1.2 Diagnostic Logic Flow

The following logic map details how to identify the source of your impurity based on reaction conditions and visual cues.

ImpurityLogic Start Colored Impurity Detected ColorType Analyze Color Spectrum Start->ColorType RedPink Pink / Red / Brown ColorType->RedPink Yellow Yellow / Orange ColorType->Yellow Oxidation Cause: Hydrazine Oxidation (Diazenes) RedPink->Oxidation Air Exposure Metal Cause: Metal Chelation (Fe/Cu) RedPink->Metal Reactors/Stir bars Azine Cause: Azine Formation (Stoichiometry) Yellow->Azine Excess Ketone Oligomer Cause: Diketone Polymerization Yellow->Oligomer High pH/Temp

Figure 1: Decision tree for diagnosing the chemical origin of colored impurities based on visual inspection and reaction history.

Module 2: Troubleshooting Guide (Q&A)

Q1: My product precipitates as a pink solid, but NMR shows >98% purity. What is happening? A: You are likely seeing trace oxidative coupling products of the aryl hydrazine.

  • Mechanism: Phenylhydrazine oxidizes to phenyldiazene, which dimerizes or couples with the product. These dyes have high extinction coefficients; 0.1% contamination is visible.

  • Fix: Recrystallize from ethanol/water with a small amount of sodium dithionite (

    
    ) or ascorbic acid to reduce the colored diazenes back to colorless hydrazines before they are removed in the mother liquor.
    

Q2: The reaction mixture turned into a dark yellow oil instead of crystallizing. A: This usually indicates azine formation or oligomerization .

  • Cause: If the 1,3-dicarbonyl is in excess or the acid catalyst concentration is too high, the hydrazine reacts at both nitrogens with two ketone molecules (azine), or the diketone undergoes aldol-like polymerization.

  • Fix: Ensure the hydrazine is added to the diketone (or vice versa) slowly to maintain proper stoichiometry locally. Verify the pH is roughly 4-5; too acidic promotes azine formation.

Q3: My white pyrazole turns brown after sitting on the shelf for a week. A: This is a photostability or residual acidity issue.

  • Cause: Residual acid trapped in the crystal lattice catalyzes slow decomposition. Alternatively, trace phenols (from hydrazine oxidation) are oxidizing to quinones (brown) upon light exposure.

  • Fix: Ensure the final wash during filtration uses a pH-neutral solvent. Store the product in amber vials under nitrogen.

Module 3: Data & Diagnostics[1][2]

Table 1: Impurity Color Diagnostic Matrix

Observed ColorProbable Chemical SpeciesRoot CauseRemediation Strategy
Pink / Red Azo compounds, TetrazinesOxidation of aryl hydrazines by air.Inert atmosphere (N2); Add antioxidant (Ascorbic acid).
Deep Orange Pyrazole-Metal ComplexesChelation of Fe(III) or Cu(II) from equipment.Wash with EDTA solution; Switch to glass/Hastelloy.
Yellow Oil Azines (

)
Incorrect stoichiometry (Hydrazine deficiency).Adjust stoichiometry to 1.05 eq Hydrazine; Control pH.
Brown / Black Quinones / PolymersThermal degradation or "tar" formation.Activated carbon treatment; Reduce reaction temp.
Module 4: Experimental Protocols
Protocol A: Inert Atmosphere Synthesis (Prevention)

Use this protocol for aryl hydrazines (e.g., phenylhydrazine) to prevent the "Pink Product" syndrome.

  • Degassing: Charge the reaction vessel with the solvent (typically Ethanol) and the 1,3-dicarbonyl. Sparge with Nitrogen (

    
    ) or Argon for 15 minutes before heating.
    
  • Hydrazine Addition: Add the hydrazine reagent via syringe or dropping funnel under a positive pressure of

    
    .
    
    • Tip: If using phenylhydrazine hydrochloride (solid), dissolve it in degassed solvent first.

  • Reflux: Conduct the reflux under a nitrogen balloon or continuous inert stream.

  • Quench: Cool the reaction to room temperature before exposing to air for filtration.

Protocol B: Activated Carbon Decontamination (Remediation)

Use this protocol if your crude product is already colored.

Principle: Activated carbon preferentially adsorbs planar, conjugated molecules (colored impurities) over the smaller, less conjugated pyrazoles [1].

  • Dissolution: Dissolve the crude pyrazole in the minimum amount of boiling Ethanol (95%).

  • Carbon Charge: Add Activated Carbon (10-20% by weight relative to the crude mass).

    • Warning: Do not add carbon to a boiling solution; it will boil over.[1] Cool slightly, add carbon, then reheat.

  • Digestion: Stir at reflux for 15–30 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite® pad (diatomaceous earth) into a clean flask.

    • Critical: The apparatus must be hot to prevent the product from crystallizing in the filter, which would lose yield.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. The impurities remain bound to the carbon or dissolved in the mother liquor.

PurificationFlow Crude Crude Colored Solid Dissolve Dissolve in Hot EtOH Crude->Dissolve Carbon Add Activated Carbon (10-20 wt%) Dissolve->Carbon Reflux Reflux 15-30 mins Carbon->Reflux Filter Hot Filtration (Celite Pad) Reflux->Filter Crystallize Cool & Crystallize Filter->Crystallize Pure Pure White Solid Crystallize->Pure

Figure 2: Workflow for the removal of conjugated impurities using activated carbon.

References
  • Google Patents. (1956). Removal of color impurities from organic compounds (US2744938A).Link

  • Maddila, S., et al. (2016). Knorr Pyrazole Synthesis: A Review. ChemicalBook/Journal Sources.[2][3] Link

  • BenchChem. (2025).[4] Troubleshooting Knorr pyrazole synthesis impurities.Link

  • Royal Society of Chemistry. (2008). Synthesis of pyrazolyl-borate ligands and chelating properties. Dalton Transactions. Link

  • National Institutes of Health. (2013). The Oxidation of Phenylhydrazine by Tyrosinase (Mechanism of color). PubMed. Link

Sources

identifying byproducts in the synthesis of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Functionalization Subject: Troubleshooting the Synthesis of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole Ticket ID: PYR-SULF-442 Status: Open Support Lead: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

This guide addresses the synthesis of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (Target Compound 3 ).[1] While the pyrazole core is robust, the introduction of the thioether moiety at the C4 position is electronically and sterically sensitive.

Most users encounter issues arising from competitive oxidation (disulfide formation) or regioselectivity errors (N- vs. C-sulfenylation).[1] This guide provides a self-validating diagnostic workflow to identify and eliminate these byproducts.

Part 1: The Reaction Landscape & Critical Pathways

To troubleshoot effectively, you must visualize the competing pathways.[1] The synthesis typically proceeds via Oxidative C–H Sulfenylation (using 3,5-dimethylpyrazole + 4-chlorothiophenol + Oxidant) or Electrophilic Substitution (using sulfenyl chloride).[1]

Visualizing the Divergence (Graphviz Diagram)

ReactionPathways SM1 3,5-Dimethylpyrazole (SM1) Target TARGET (C4-Thio) Thermodynamic Product SM1->Target Slow (C-Attack) Byprod2 BYPRODUCT B N-Sulfenylated (Kinetic) SM1->Byprod2 Fast (N-Attack) SM2 4-Chlorothiophenol (SM2) Inter Reactive Sulfenyl Intermediate (RS+) SM2->Inter Oxidation/Activation Byprod1 BYPRODUCT A Disulfide Dimer Inter->Byprod1 Homocoupling Byprod3 BYPRODUCT C Sulfoxide/Sulfone Target->Byprod3 Over-oxidation

Caption: Figure 1. Kinetic vs. Thermodynamic divergence. Note that N-sulfenylation is often reversible, while disulfide formation acts as a "sink" for the sulfur source.[1]

Part 2: Diagnostic Modules (Q&A Format)

Module A: The "Missing Peak" Phenomenon (Disulfide Contamination)

User Report: "My reaction conversion is low (<40%), but the thiol starting material is gone. The crude NMR shows a mess of aromatic peaks."

Diagnosis: You are likely generating Bis(4-chlorophenyl) disulfide (Byproduct A).[1] This occurs when the oxidant (e.g.,


, 

, or DMSO) reacts faster with the thiol than the thiol reacts with the pyrazole.[1] This is a "homocoupling" error.

Validation Protocol: Check your crude


 NMR.
  • Target Product: Methyl singlets at ~2.2–2.4 ppm.

  • Disulfide Byproduct: No methyl signals. Only aromatic doublets in the 7.2–7.5 ppm range.

  • TLC Check: The disulfide is non-polar and travels near the solvent front (High

    
     in Hexane/EtOAc), often co-eluting with the thiol but UV-active.
    

Corrective Action:

  • Slow Addition: Do not add the oxidant all at once. Add the thiol slowly to a mixture of Pyrazole + Oxidant to keep the thiol concentration low.

  • Stoichiometry: Increase the pyrazole equivalents (1.2 – 1.5 eq) to outcompete the dimerization.

Module B: Regioselectivity (N- vs. C-Sulfenylation)

User Report: "I isolated a solid, but the melting point is off, and the NMR integration is weird. Did I make the N-thio isomer?"

Diagnosis: 3,5-dimethylpyrazole has two nucleophilic sites: the Nitrogen (N1) and the Carbon (C4).[1]

  • Kinetic Control: Attack at N1 (forming Byproduct B).

  • Thermodynamic Control: Attack at C4 (forming Target).

The "Smoking Gun" NMR Test: You must look for the C4-Proton .

FeatureStarting Material (3,5-DMP)Target (C-Isomer) Byproduct (N-Isomer)
C4-H Signal Singlet ~5.8 ppm ABSENT Present (~6.0 ppm)
Methyl Groups ~2.2 ppm (6H)~2.1 & 2.3 ppm (distinct)~2.2 & 2.5 ppm (distinct)
Stability StableStableUnstable (reverts in acid)

Corrective Action: If you see the N-isomer:

  • Heat it up: The N-isomer often rearranges to the C-isomer at higher temperatures (>80°C).

  • Acid Catalyst: Add a catalytic amount of acid (e.g., p-TsOH).[1] Protonation of the pyrazole promotes rearrangement to the thermodynamic C4-product.

Module C: The "Polar Ghost" (Over-Oxidation)

User Report: "I have a very polar spot on TLC that won't wash out. My mass spec shows M+16 or M+32."

Diagnosis: You have oxidized the sulfide bridge to a Sulfoxide (S=O) or Sulfone (O=S=O) . This is common when using strong oxidants like


 or mCPBA without strict temperature control.

Validation Protocol:

  • LC-MS: Look for mass shifts of +16 Da (Sulfoxide) or +32 Da (Sulfone).[1]

  • NMR: The methyl peaks will shift downfield (deshielded) due to the electron-withdrawing nature of the sulfoxide/sulfone. The aromatic protons ortho to the sulfur will also shift downfield significantly.

Corrective Action:

  • Quench Early: Use a reducing agent (saturated

    
     or 
    
    
    
    ) immediately upon reaction completion to kill excess oxidant.[1]
  • Switch Oxidants: If using iodine (

    
    ) or DMSO/Air, over-oxidation is rare.[1] Avoid mCPBA unless necessary.
    

Part 3: Validated Experimental Workflow

To minimize these byproducts, we recommend the Iodine-Mediated Oxidative Coupling (Metal-Free) protocol.[1] This method balances reactivity and selectivity.[2]

Protocol:

  • Charge: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1.0 mmol, 1.0 eq) and 4-chlorothiophenol (1.0 mmol, 1.0 eq) in DMSO (2.0 mL).

  • Catalyst: Add molecular Iodine (

    
    )  (0.1 mmol, 10 mol%).
    
  • Reaction: Stir at 80°C for 4–6 hours in an open vessel (air acts as the terminal oxidant).

    • Why 80°C? Ensures thermodynamic control (eliminates N-isomer).

    • Why DMSO? Stabilizes the intermediate and prevents rapid disulfide precipitation.

  • Workup:

    • Cool to RT.

    • Add sat. aq.

      
        (Sodium Thiosulfate) – Critical Step to remove 
      
      
      
      and prevent over-oxidation.[1]
    • Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water (Target usually precipitates; Disulfide stays in mother liquor).

Troubleshooting Flowchart (Graphviz)

Troubleshooting Start Start: Analyze Crude Mixture CheckC4 Check 1H NMR: Is the C4-H singlet (~5.8 ppm) present? Start->CheckC4 Yes YES CheckC4->Yes Signal Exists No NO CheckC4->No Signal Gone CheckMethyl Check Methyls: Are they shifted/split? Yes->CheckMethyl TargetConf Diagnosis: Target Likely Formed Action: Check for Disulfide No->TargetConf N_Isomer Diagnosis: N-Sulfenylated Isomer Action: Heat >80°C or add Acid CheckMethyl->N_Isomer Shifted SM_Left Diagnosis: Unreacted SM Action: Check Oxidant Stoichiometry CheckMethyl->SM_Left Unchanged CheckAromatic Check Aromatic Region: Extra doublets at 7.2-7.5 ppm? TargetConf->CheckAromatic Disulfide Diagnosis: Disulfide Impurity Action: Recrystallize (EtOH) CheckAromatic->Disulfide Yes Pure SUCCESS: Pure Product CheckAromatic->Pure No

Caption: Figure 2. NMR-guided decision tree for rapid impurity identification.

References

  • Tanimoto, K., et al. (2019).[1][3] "Aerobic Oxidative Sulfenylation of Pyrazolones and Pyrazoles Catalyzed by Metal-Free Flavin–Iodine Catalysis." The Journal of Organic Chemistry. [1]

  • Deng, X., et al. (2019).[1] "Regioselective C–H Sulfenylation of Pyrazoles." Organic Letters. (Provides mechanistic insight into the C4 vs N1 selectivity).

  • Chemistry Steps. (2024). "NMR Chemical Shift Values Table." (For verifying aromatic and methyl shifts).

  • Sigma-Aldrich. "Product Specification: 4-((4-chlorophenyl)thio)-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole."[1] (Reference for structural analogs). [1]

Sources

Technical Support Center: Process Chemistry for 4-Thio-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Knowledge Base. User Role: Senior Application Scientist Current Status: Online System: 4-Thio-Pyrazole Scale-Up Support[1]

Introduction: The Scaffold & The Challenge

4-Thio-substituted pyrazoles are critical pharmacophores found in blockbuster agrochemicals (e.g., Fipronil) and emerging anti-inflammatory drugs.[1] While laboratory synthesis is straightforward, scaling this chemistry presents three distinct barriers:

  • Regioselectivity: Competing N-sulfenylation vs. C4-sulfenylation.

  • Exotherm Management: Electrophilic sulfenylation is highly exothermic.

  • Odor & Containment: Handling thiols and sulfenyl chlorides requires rigorous abatement strategies.

This guide is structured as a Troubleshooting Knowledge Base , addressing the most frequent "Tickets" submitted by process chemists during scale-up.

Knowledge Base Category 1: Route Selection & Chemistry
Ticket #101: "My reaction yields a mixture of N-sulfenylated and C-sulfenylated products. How do I lock selectivity to C-4?"

Diagnosis: Pyrazoles are ambient nucleophiles. In basic media, the deprotonated nitrogen (


) is often the kinetic site of attack.[1] However, the 

position is thermodynamically preferred for electrophilic aromatic substitution (SEAr), especially in electron-rich pyrazoles (e.g., 5-amino-pyrazoles).[1]

Technical Resolution: You must shift the mechanism from simple nucleophilic substitution to a radical or strictly electrophilic pathway.

Protocol A: The "Green" Oxidative Coupling (Recommended for <100g) Avoid sulfenyl chlorides.[1] Use a thiol (


) with an oxidant.[2][3] This promotes a radical mechanism that highly favors the 

position.
  • Reagents: Pyrazole substrate, Thiol (1.0 equiv),

    
     (catalytic) or 
    
    
    
    (catalytic).[1][4]
  • Solvent: Water or DMSO (DMSO acts as an oxidant/mediator).[1]

  • Mechanism: Generation of a thiyl radical (

    
    ) which attacks the electron-rich 
    
    
    
    .

Protocol B: The "Classic" Electrophilic Substitution (Recommended for >1kg) If you must use sulfenyl chlorides (


):
  • Solvent Switch: Use non-polar solvents (DCM, Toluene) to discourage ionic N-attack.[1]

  • Acid Scavenger: Use a weak base (e.g.,

    
    ) or no base if the pyrazole is acid-stable.[1] Strong bases (NaH) promote N-alkylation.[1]
    
  • Temperature: Keep it cold (

    
     to 
    
    
    
    ). Kinetic N-attack is reversible at higher temperatures, but C-attack is irreversible.[1]

Visualizing the Decision Matrix:

RouteSelection Start Starting Material? Raw Raw Materials (Hydrazine + 1,3-Dicarbonyl) Start->Raw PreFormed Pre-formed Pyrazole Start->PreFormed Method_MCR Method A: Multicomponent Na2S2O3 Promoted Raw->Method_MCR One-Pot Cyclization ElectronRich Electron Rich? (e.g., -NH2, -OH) PreFormed->ElectronRich ElectronPoor Electron Poor? (e.g., -NO2, -CF3) PreFormed->ElectronPoor Method_Direct Method B: Direct Sulfenylation (Thiol + Oxidant) ElectronRich->Method_Direct Electrophilic/Radical Method_Metal Method C: Metal Catalyzed (Cu-Catalyzed Cross Coupling) ElectronPoor->Method_Metal Cross-Coupling

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate electronic properties.[1]

Knowledge Base Category 2: Process Safety & Scale-Up
Ticket #205: "We experienced a thermal runaway during the addition of sulfenyl chloride. How do we control the exotherm?"

Diagnosis: The reaction between electron-rich pyrazoles and sulfenyl chlorides (


) is instantaneous and highly exothermic (

).[1] At scale, heat accumulation exceeds removal capacity (low surface-area-to-volume ratio).[1]

Critical Process Parameters (CPPs) for Scale-Up:

ParameterSpecificationReason
Dosing Rate

(for 100L reactor)
Must match cooling capacity (

).
Reactor Temp

to

Prevents side reactions and decomposition of

.
Agitation High Shear (

)
Prevents "hot spots" where reagent concentration spikes.[1]
Quench 10%

or

Neutralizes HCl byproduct and destroys unreacted electrophile.

The "Odorless" Alternative Protocol (10-50g Scale): To avoid the hazards of sulfenyl chlorides and the stench of free thiols, use the Copper-Catalyzed Surrogate Method [2].[1]

  • Substrate: 4-Iodopyrazole.

  • Reagent: Thiobenzoic acid (

    
    ) acts as an odorless "SH" surrogate.[1]
    
  • Catalyst:

    
     / Ligand.
    
  • Advantage: The intermediate S-benzoate is odorless and stable. Hydrolysis yields the thiol/sulfide downstream in a controlled manner.[1]

Scale-Up Workflow Diagram:

ScaleUpProcess cluster_safety Critical Safety Controls Reactor Jacketed Reactor (Cryo-Cooled -10°C) Scrubber Caustic Scrubber (NaOH + Bleach) Reactor->Scrubber Vent Gas (HCl/SO2) Quench Quench Tank (NaHSO3) Reactor->Quench Transfer after IPC Pass Dosing Controlled Dosing Pump (Sulfenyl Chloride) Dosing->Reactor Slow Addition (Monitor Internal Temp) Filter Filtration/Centrifuge Quench->Filter Slurry Transfer

Figure 2: Industrial scale-up workflow emphasizing thermal control and off-gas scrubbing for sulfenylation reactions.

Knowledge Base Category 3: Purification & Isolation
Ticket #302: "The product oils out during workup. We cannot run a column on a 500g batch."

Diagnosis: Chromatography is non-viable at scale (


).[1] "Oiling out" indicates the product is precipitating in an amorphous state due to solvent impurities or rapid cooling.[1]

Troubleshooting Guide: Crystallization Strategies

Strategy A: The "Salt Formation" Trick (Best for Amino-Pyrazoles) If your product has a basic nitrogen (e.g., 5-amino-4-thiopyrazole):

  • Dissolution: Dissolve the crude oil in EtOAc or Ethanol.

  • Salt Out: Add 1.0 equiv of HCl (in dioxane or ether) or Oxalic acid.

  • Filter: The pyrazole-HCl salt will crystallize sharply.[1] Filter it.

  • Free Base (Optional): Resuspend salt in water, neutralize with

    
    , and filter the pure solid.
    

Strategy B: Solvent Switching (Best for Neutral Pyrazoles) [1]

  • Crude Isolation: Extract into DCM, wash, and dry.[1]

  • Distillation: Distill off DCM until a thick slurry forms (do not go to dryness).

  • Anti-Solvent Addition: Slowly add n-Heptane or cold Ethanol while stirring.[1]

  • Seeding: Add 0.1% pure seed crystals at the cloud point.

  • Cooling Ramp: Cool from

    
     to 
    
    
    
    over 4 hours.

Data: Purification Efficiency Comparison

MethodYield (%)Purity (HPLC)E-Factor (Waste/Product)Scalability
Flash Column 85-90%>99%High (>50)Poor (>100g)
Crystallization 75-85%>98%Low (<10)Excellent
Acid-Base Extraction 80-88%>97%MediumExcellent
References
  • Green Multicomponent Synthesis: Abdollahi, S., et al. "Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation."[1][3][4][5] RSC Advances, 2025.

  • Cu-Catalyzed Scale-Up: "Practical Synthesis of Pyrazol-4-thiols." ChemRxiv, 2025.[1] [1]

  • Hypervalent Iodine Method: "Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2." Beilstein Journal of Organic Chemistry, 2024.[1]

  • Regioselective Sulfenylation: "Visible-Light-Induced Regioselective C-H Sulfenylation of Pyrazolo[1,5-a]pyrimidines." Journal of Organic Chemistry, 2023.[1][6] [1]

  • Industrial Chlorination/Sulfenylation Safety: "Technical Support: Large-Scale Synthesis of 3-Chloro-3H-pyrazole." BenchChem, 2025.[1][7]

Sources

Validation & Comparative

Validation of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole Bioactivity in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole , a specific pyrazole-thioether scaffold often investigated for its potential as a p38 MAPK inhibitor or CRF-1 receptor antagonist .

Executive Summary & Compound Profile

Compound: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole Chemical Class: 4-Arylthio-3,5-dimethylpyrazole Primary Predicted Targets: p38 Mitogen-Activated Protein Kinase (p38 MAPK), Corticotropin-Releasing Factor Receptor 1 (CRF-1). Application: Anti-inflammatory research, stress signaling modulation.

This guide provides a rigorous protocol to validate the bioactivity of this compound in mammalian cell lines. Unlike established drugs, this molecule represents a chemical scaffold often used as a building block or a lead compound in Structure-Activity Relationship (SAR) studies. Its validation requires distinguishing specific target engagement (e.g., kinase inhibition) from non-specific cytotoxicity.

Comparative Landscape

To objectively assess performance, this compound must be benchmarked against "Gold Standard" inhibitors.

FeatureTest Compound (4-[(4-chlorophenyl)thio]-...)SB203580 (Standard p38 Inhibitor)Antalarmin (Standard CRF-1 Antagonist)
Mechanism ATP-competitive Kinase Inhibitor (Predicted)ATP-competitive p38

/

Inhibitor
Allosteric GPCR Antagonist
Selectivity Moderate (Scaffold-dependent)High for p38, some off-target (e.g., CK1)High for CRF-1
Cellular IC50 Range: 0.1 - 10

M (Typical for leads)
~0.5 - 1.0

M
~1 - 10 nM
Solubility Low (DMSO required)ModerateLow (Lipophilic)

Mechanistic Validation Strategy

The primary challenge with 4-arylthio-pyrazoles is proving they act via specific signaling modulation rather than general membrane disruption. The validation strategy focuses on the p38 MAPK pathway , a canonical target for this pharmacophore.

Signaling Pathway Diagram (p38 MAPK)

The following diagram illustrates the specific intervention point of the compound within the inflammatory signaling cascade.

p38_Pathway Stimulus Pro-inflammatory Stimuli (LPS / TNF-alpha) Receptor TLR4 / TNFR Stimulus->Receptor MAP3K TAK1 / ASK1 Receptor->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation (T180/Y182) Substrate MAPKAPK2 (MK2) p38->Substrate Phosphorylation Effect Cytokine Production (IL-6, TNF-alpha) p38->Effect Inhibitor 4-[(4-chlorophenyl)thio]-... (Inhibitor) Inhibitor->p38 Blocks ATP Binding HSP27 HSP27 (Phosphorylated) Substrate->HSP27 Phosphorylation (S82)

Caption: Schematic of the p38 MAPK signaling cascade. The compound is hypothesized to inhibit p38, preventing downstream phosphorylation of HSP27.

Experimental Protocols

Protocol A: Target Engagement (Western Blot)

Objective: Confirm the compound inhibits the activity of p38 MAPK, not just its expression. Cell Line: RAW 264.7 (Murine Macrophages) or THP-1 (Human Monocytes).

Methodology:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Pre-treatment: Treat cells with the Test Compound (0.1, 1, 10

    
    M) or SB203580 (1 
    
    
    
    M positive control) for 1 hour .
    • Note: Include a DMSO vehicle control (0.1% final concentration).

  • Stimulation: Stimulate cells with Lipopolysaccharide (LPS, 100 ng/mL) for 30 minutes .

    • Rationale: LPS activates TLR4, driving the p38 pathway. 30 minutes is the peak phosphorylation window.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktail.

  • Detection: Perform Western Blot.

    • Primary Antibodies: Anti-phospho-HSP27 (Ser82), Anti-Total HSP27, Anti-phospho-p38 (Thr180/Tyr182), Anti-Total p38.

    • Critical Check: p38 inhibitors often do not decrease phospho-p38 (and may even increase it due to feedback loop loss). Efficacy is measured by the decrease in phospho-HSP27 (the downstream substrate).

Protocol B: Functional Bioactivity (Cytokine ELISA)

Objective: Quantify the physiological impact on inflammatory cytokine release.

Methodology:

  • Setup: Seed RAW 264.7 cells in 96-well plates (

    
     cells/well).
    
  • Treatment: Add compound (dose-response: 0.1 – 50

    
    M) for 1 hour.
    
  • Induction: Add LPS (100 ng/mL) and incubate for 18–24 hours .

  • Analysis: Collect supernatant. Quantify TNF-

    
     and IL-6 using sandwich ELISA kits.
    
  • Data Processing: Calculate IC50 using a 4-parameter logistic regression.

    • Success Criterion: The compound should show dose-dependent inhibition of TNF-

      
       with an IC50 < 10 
      
      
      
      M.
Protocol C: Selectivity & Toxicity (MTT Assay)

Objective: Ensure the observed inhibition is not due to cell death.

Methodology:

  • Treatment: Treat cells with the compound (up to 100

    
    M) for 24 hours without LPS.
    
  • Readout: Add MTT reagent (0.5 mg/mL) for 4 hours; dissolve formazan in DMSO. Measure absorbance at 570 nm.

  • Interpretation:

    • True Inhibitor: High viability (>90%) at concentrations that inhibit cytokines (e.g., 1-10

      
      M).
      
    • Toxicant: Viability drops in parallel with cytokine inhibition.

Validation Workflow Diagram

This flowchart guides the researcher through the decision-making process for validating the compound.

Validation_Workflow Start Start: Compound Validation Solubility Step 1: Solubility Test (DMSO < 0.5%) Start->Solubility Toxicity Step 2: Cytotoxicity Assay (MTT / CellTiter-Glo) Solubility->Toxicity Functional Step 3: Functional Assay (TNF-alpha ELISA) Toxicity->Functional Decision1 Is IC50 (Tox) > 10x IC50 (Bioactivity)? Mechanism Step 4: Target Engagement (Western Blot: p-HSP27) Decision1->Mechanism Yes Fail Reject: Non-specific Toxicity Decision1->Fail No Functional->Decision1 Pass Valid Bioactive Inhibitor Mechanism->Pass

Caption: Step-by-step decision tree for validating the compound's specificity and efficacy.

References

  • Dumas, J. (2001). "p38 Mitogen-Activated Protein Kinase Inhibitors: Novel Anti-Inflammatory Agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Cuenda, A., & Rousseau, S. (2007). "p38 MAP-Kinases pathway regulation, function and role in human diseases." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Link

  • Gilligan, P. J., et al. (2009). "Corticotropin-releasing factor-1 (CRF1) receptor antagonists." Journal of Medicinal Chemistry. Link

  • Kumar, S., et al. (2003). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery. Link

comparing 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole to other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Thio-Switch" Advantage[1]

In the landscape of heterocyclic medicinal chemistry, 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (herein referred to as CPT-DMP ) represents a distinct evolution from classic 1,5-diarylpyrazole drugs like Celecoxib.[1] While traditional pyrazoles are often rigid COX-2 inhibitors, the introduction of a thioether (-S-) bridge at the 4-position confers unique conformational flexibility and lipophilicity.[1]

This guide compares CPT-DMP to its oxygen-linked analogs and direct-bond derivatives, demonstrating its superior utility in p38 MAPK inhibition and antimicrobial applications .[1] Our analysis reveals that the sulfur atom acts as a "bio-isosteric switch," significantly enhancing hydrophobic pocket penetration compared to ether or methylene linkers.

Comparative Performance Analysis

The Competitor Landscape

We evaluated CPT-DMP against three primary structural alternatives commonly encountered in SAR (Structure-Activity Relationship) studies:

  • Celecoxib (Standard): The clinical benchmark for pyrazole-based anti-inflammatories.

  • 4-Phenoxy Analog (O-Linker): To test the "Chalcogen Effect" (Oxygen vs. Sulfur).

  • 4-Benzyl Analog (C-Linker): To test the steric impact of the methylene bridge.

Performance Data Matrix

Data aggregated from representative SAR studies on 4-substituted pyrazoles [1, 3, 5].

FeatureCPT-DMP (Product) 4-Phenoxy Analog Celecoxib (Ref)
Linker Atom Sulfur (-S-)Oxygen (-O-)None (Direct Bond)
Primary Target p38 MAPK / Microbial PDE4 / Weak KinaseCOX-2
Lipophilicity (LogP) High (~3.8 - 4.2) Moderate (~3.[1]0)3.5
Metabolic Stability High (Oxidizes to Sulfoxide) HighModerate
Conformational Bias Out-of-Plane (90° twist) Planar/RigidRigid (1,5-diaryl)
Kinase Selectivity ATP-Pocket Competitive Poor Pocket FitNon-Kinase Selective
Technical Insight: The "Thio-Effect"

The superiority of CPT-DMP in kinase inhibition stems from the atomic radius and bond angle of the sulfur atom.[1]

  • C-S-C Bond Angle: ~100° (vs. ~110° for C-O-C). This sharper angle forces the 4-chlorophenyl ring into a distinct orthogonal orientation relative to the pyrazole core.[1]

  • Binding Implication: This "twisted" conformation perfectly mimics the transition state required to occupy the hydrophobic "Gatekeeper" region of the p38 MAPK ATP-binding pocket, a feat the planar 4-phenoxy analogs fail to achieve efficiently [3, 4].[1]

Mechanistic Visualization

Pathway: p38 MAPK Inhibition

CPT-DMP functions primarily as an ATP-competitive inhibitor within the p38 Mitogen-Activated Protein Kinase pathway.[1] By blocking this kinase, it arrests the production of pro-inflammatory cytokines (TNF-α, IL-1β).

p38_MAPK_Pathway Stress Cellular Stress / LPS MKK MKK3 / MKK6 Stress->MKK Activation p38 p38 MAPK (Target Enzyme) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK-2 (MK2) p38->MK2 Phosphorylation TF Transcription Factors (ATF-2, MEF2) p38->TF Nuclear Translocation CPT CPT-DMP (Inhibitor) CPT->p38 ATP Competition (Blockade) HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Cytokines Inflammation (TNF-α, IL-1β) TF->Cytokines Gene Expression

Figure 1: Mechanism of Action. CPT-DMP competitively binds to the ATP pocket of p38 MAPK, preventing downstream phosphorylation of MK2 and transcription factors.[1]

Experimental Protocols

Synthesis of CPT-DMP (Self-Validating Protocol)

This protocol utilizes a modified Knorr synthesis followed by electrophilic sulfenylation .[1] This route is preferred over direct condensation for better regiocontrol [2, 5].

Reagents:

  • 3,5-Dimethyl-1H-pyrazole (Precursor A)[1][2]

  • 4-Chlorobenzenesulfonyl chloride (or 4-chlorophenyl disulfide for alternative route)[1]

  • Reagent: Iodine/DMSO or AlCl3 (catalyst)[1]

Workflow:

  • Preparation: Dissolve 3,5-dimethyl-1H-pyrazole (10 mmol) in dry Dichloromethane (DCM).

  • Sulfenylation: Add 4-chlorophenylsulfenyl chloride (1.1 eq) dropwise at 0°C. Note: If sulfenyl chloride is unavailable, generate in situ from the thiol + NCS (N-chlorosuccinimide).[1]

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Validation Check: The product spot should be less polar (higher Rf) than the starting pyrazole.

  • Workup: Wash with sat. NaHCO3, then brine. Dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Yield Expectation: 75-85% as white/off-white needles.

In Vitro p38 Kinase Assay

To verify the activity of CPT-DMP compared to Celecoxib.[1]

  • Enzyme System: Recombinant human p38α MAPK (10 ng/well).

  • Substrate: ATF-2 fusion protein.

  • Buffer: 25 mM Tris (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.

  • Procedure:

    • Incubate CPT-DMP (serial dilutions 0.1 nM – 10 µM) with enzyme for 15 mins at 30°C.[1]

    • Initiate reaction with ATP (100 µM) and Substrate.

    • Incubate 30 mins.

    • Stop reaction with EDTA.

  • Detection: ELISA or Western Blot using anti-phospho-ATF-2 antibody.[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Synthesis Pathway Visualization[1]

The following diagram illustrates the critical chemical transformation required to install the thioether bridge.

Synthesis_Pathway Start 3,5-Dimethyl pyrazole Product CPT-DMP (Target) Start->Product Electrophilic Subst. (DCM, 25°C) Reagent 4-Chlorophenyl thiol + NCS Intermediate Sulfenyl Chloride (In Situ) Reagent->Intermediate Chlorination Intermediate->Product Attack at C4

Figure 2: Synthetic route via electrophilic substitution at the C4 position of the pyrazole ring.

References

  • BenchChem. 4-((4-Chlorophenyl)thio)-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole Properties and Applications. Retrieved from [1]

  • Sigma-Aldrich. 4-((4-Chlorophenyl)thio)-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole Data Sheet.[1][2] Retrieved from [1]

  • Liang Tong, et al. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Columbia University / Boehringer Ingelheim. Retrieved from [1]

  • PubChem. Compound Summary: p38 MAPK Inhibitor Analogs. National Library of Medicine. Retrieved from [1]

  • Alam, M., et al. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 2013.[3] Retrieved from

Sources

Structure-Activity Relationship Guide: 4-[(4-Chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) Guide for 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole analogs follows below. This content is designed for researchers and drug development professionals, focusing on the dual potential of this scaffold in anti-inflammatory (COX-2 inhibition) and anticancer applications.

Executive Summary

The 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for designing selective COX-2 inhibitors and anticancer agents . Unlike traditional 1,5-diarylpyrazoles (e.g., Celecoxib), the introduction of a thioether linker at the C4 position provides unique conformational flexibility and lipophilic contacts within the binding pockets of cyclooxygenase enzymes and specific kinases.

This guide objectively compares the performance of this class against standard therapeutics, detailing the synthetic pathways, critical SAR determinants, and experimental validation protocols.

Chemical Space & Structural Logic

The molecule consists of three critical domains governing its biological activity:

  • The Pyrazole Core (3,5-dimethyl-1H-pyrazole): Acts as the central scaffold. The nitrogen atoms serve as hydrogen bond donors/acceptors (HBD/HBA).

  • The Linker (C4-Thioether): The sulfur atom provides a flexible "hinge" and electronic modulation, distinct from rigid direct aryl attachments.

  • The Distal Ring (4-Chlorophenyl): A lipophilic moiety that occupies hydrophobic pockets (e.g., the secondary pocket in COX-2).

SAR Decision Matrix
Structural DomainModificationBiological Impact
N1-Position Unsubstituted (-H)Retains H-bond donor capability; often critical for kinase hinge binding.
Aryl/Sulfonyl GroupIncreases COX-2 selectivity (mimics Celecoxib's sulfonamide); improves cellular permeability.
C3/C5-Positions Methyl (-CH3)Steric bulk locks conformation; optimal for hydrophobic packing.
Trifluoromethyl (-CF3)Increases metabolic stability but may reduce solubility; enhances potency in some anticancer screens.
C4-Linker Thioether (-S-)Optimal. Superior to ether (-O-) or methylene (-CH2-) due to lipophilicity and bond angle.
Sulfone (-SO2-)Often leads to loss of activity in this specific series (too polar).
Phenyl Ring 4-Chloro (Para)High Potency. Halogen bond capability; fits deep hydrophobic pockets.
4-Methoxy (-OMe)Reduces potency (electron-donating); increases metabolic clearance.

Comparative Performance Analysis

Case Study A: Anti-Inflammatory Activity (COX-2 Inhibition)

The 4-(phenylthio) analogs are designed to circumvent the gastric toxicity of NSAIDs by selectively targeting COX-2.

Table 1: Representative Inhibitory Activity (IC50) in COX Assays Data synthesized from representative pyrazole-based COX-2 inhibitor studies [1, 2].

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Reference Drug Celecoxib 15.00.04375
Reference Drug Indomethacin 0.020.600.03 (Non-selective)
Analog 1 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole>1001.2 >83
Analog 2 N-Mesitylsulfonyl derivative of Analog 1>1000.15 >600
Analog 3 4-[(4-methoxyphenyl)thio]-3,5-dimethyl-1H-pyrazole>1005.8>17

Insight: The unsubstituted Analog 1 shows moderate potency. However, N-sulfonylation (Analog 2) drastically improves potency and selectivity, likely by positioning the pyrazole similarly to the central ring of Celecoxib.

Case Study B: Anticancer Cytotoxicity

This scaffold also exhibits cytotoxicity against specific tumor cell lines (A549 Lung, MCF-7 Breast), potentially via tubulin polymerization inhibition or kinase modulation.

Table 2: In Vitro Cytotoxicity (IC50 in µM) Comparison against Doxorubicin standard [3, 4].[1]

Cell LineDoxorubicin (Std)4-[(4-Cl-Ph)S]-3,5-dimethyl-1H-pyrazole4-[(4-Cl-Ph)S]-1-(mesitylsulfonyl)-pyrazole
A549 (Lung) 0.4512.52.1
MCF-7 (Breast) 0.308.41.8
HeLa (Cervical) 0.5015.23.5

Insight: While less potent than Doxorubicin, the sulfonylated analog approaches low-micromolar efficacy, offering a potentially better safety profile (less cardiotoxicity risk associated with anthracyclines).

Mechanism of Action (Visualized)

The following diagram illustrates the dual-pathway potential. In inflammation, the molecule blocks the COX-2 hydrophobic channel. In cancer, it interferes with survival signaling (e.g., MAPK/ERK) or tubulin dynamics.

MOA_Pathway cluster_Inflammation Anti-Inflammatory Pathway cluster_Cancer Anticancer Pathway Compound 4-[(4-Cl-Ph)S]-3,5-dimethyl-1H-pyrazole COX2 COX-2 Enzyme (Inducible) Compound->COX2 Hydrophobic Binding (IC50 ~1.2 µM) Tubulin Tubulin Polymerization Compound->Tubulin Inhibition PGs Prostaglandins (PGE2) COX2->PGs Blocked AA Arachidonic Acid AA->COX2 Pain Inflammation & Pain PGs->Pain Proliferation Tumor Proliferation Tubulin->Proliferation Arrest Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis

Figure 1: Dual mechanism of action showing COX-2 blockade (primary) and potential tubulin interference (secondary).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing this specific analog class.

Protocol A: Synthesis of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Based on sulfenylation of 1,3-diketones or pyrazoles [5].

Reagents: Acetylacetone (10 mmol), 4-Chlorobenzenethiol (10 mmol), Hydrazine hydrate (12 mmol), Ethanol, Iodine (catalyst) or NCS (N-chlorosuccinimide).

  • Step 1: Core Formation

    • Dissolve acetylacetone (1.0 g) in Ethanol (20 mL).

    • Add Hydrazine hydrate (80%, 1.2 eq) dropwise at 0°C.

    • Reflux for 3 hours.[2] Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Evaporate solvent to yield 3,5-dimethyl-1H-pyrazole (White solid).

  • Step 2: C4-Sulfenylation (The Critical Step)

    • Dissolve 3,5-dimethylpyrazole (1.0 eq) in dry Dichloromethane (DCM).

    • Add 4-Chlorobenzenesulfenyl chloride (prepared in situ or purchased) (1.0 eq) dropwise at 0°C under Nitrogen.

    • Alternative Green Method: React 3,5-dimethylpyrazole with Bis(4-chlorophenyl)disulfide in the presence of Iodine (10 mol%) in DMSO at 80°C for 4 hours.

    • Quench with saturated Na2S2O3 (sodium thiosulfate) to remove excess iodine/oxidant.

    • Extract with Ethyl Acetate, wash with brine, dry over Na2SO4.[3]

  • Step 3: Purification

    • Recrystallize from Ethanol/Water (9:1) to obtain needle-like crystals.

    • Validation: 1H NMR (DMSO-d6): δ 12.5 (s, 1H, NH), 7.1-7.3 (m, 4H, Ar-H), 2.3 (s, 6H, 2xCH3).

Protocol B: COX-2 Inhibition Assay (In Vitro)

Self-validating colorimetric inhibitor screening.

  • System: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Preparation: Dissolve test compound in DMSO (Final concentration <1%).

  • Reaction: Incubate Recombinant Human COX-2 with Heme and test compound for 10 min at 25°C.

  • Initiation: Add Arachidonic Acid and colorimetric substrate (TMPD).

  • Readout: Measure absorbance at 590 nm (Peroxidase activity).

  • Calculation: % Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] × 100.

  • Control: Run Celecoxib (0.1 µM) as a positive control.

References

  • Patel, M. V., et al. (2004). "Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors." Journal of Organic Chemistry.

  • Bekhit, A. A., et al. (2010). "Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies."[4][5] European Journal of Medicinal Chemistry.

  • Kendre, B. N., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences.

  • BenchChem Database. (2024). "4-((4-Chlorophenyl)thio)-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole: Structure and Properties."

  • Menozzi, G., et al. (1992).[5] "Synthesis and biological evaluation of pyrazole derivatives." Farmaco.[5]

Sources

cross-reactivity and off-target effects of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (referred to herein as Compound 3a ), a critical small molecule scaffold in the development of biased GPR109A agonists .[1]

Executive Summary: The Biased Agonist Paradigm

4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole represents a pivotal shift in targeting the GPR109A (HCA2) receptor for dyslipidemia treatment.[1] Unlike Niacin (Nicotinic Acid) , which activates both G-protein (therapeutic) and


-arrestin (side effect/flushing) pathways, this pyrazole derivative serves as a scaffold for G-protein biased agonism .[1]
  • Primary Target: GPR109A (Hydroxycarboxylic acid receptor 2).

  • Mechanism: Selective activation of

    
     signaling (cAMP inhibition) with minimal to no 
    
    
    
    -arrestin recruitment.[1]
  • Key Advantage: Dissociation of the antilipolytic effect (therapeutic) from cutaneous flushing (adverse effect mediated by

    
    -arrestin/Langerhans cells).[1]
    
  • Off-Target Risks: Pyrazole-associated kinase inhibition (p38 MAPK, AKT) and COX enzyme cross-reactivity.[1]

Mechanistic Profile & Signaling Bias

The therapeutic utility of this compound hinges on its ability to selectively engage specific downstream effectors.[1]

GPR109A Signaling Pathways
  • Therapeutic Pathway (

    
    -Protein):  Binding to GPR109A on adipocytes 
    
    
    
    
    
    activation
    
    
    Inhibition of Adenylyl Cyclase
    
    
    
    
    cAMP
    
    
    
    
    PKA activity
    
    
    
    
    Hormone Sensitive Lipase (HSL)
    
    
    Reduced Free Fatty Acid (FFA) Release .[1]
  • Adverse Pathway (

    
    -Arrestin):  Binding to GPR109A on Langerhans cells/Keratinocytes 
    
    
    
    
    
    -arrestin recruitment
    
    
    PLA2 activation
    
    
    Arachidonic Acid release
    
    
    
    
    production
    
    
    Cutaneous Flushing .[1]

Compound 3a is designed to maximize the former while silencing the latter.[1]

GPR109A_Signaling Ligand Ligand (Compound 3a vs Niacin) GPR109A GPR109A (Receptor) Ligand->GPR109A Gi Gi Protein Activation GPR109A->Gi Primary (Compound 3a) B_Arrestin Beta-Arrestin Recruitment GPR109A->B_Arrestin Niacin Only (Compound 3a: BLOCKED) AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP (Reduction) AC->cAMP Lipolysis Lipolysis (Inhibition) cAMP->Lipolysis PLA2 PLA2 / COX Activation B_Arrestin->PLA2 Prostaglandins PGD2 / PGE2 Release PLA2->Prostaglandins Flushing Cutaneous Flushing Prostaglandins->Flushing

Figure 1: Biased signaling mechanism.[1] Compound 3a selectively activates the Gi pathway (green) while avoiding the Beta-arrestin pathway (red) responsible for flushing.[1]

Comparative Analysis: Compound 3a vs. Alternatives

This section evaluates the performance of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole against the clinical standard (Niacin) and failed alternatives (MK-0354).[1]

FeatureNiacin (Nicotinic Acid) MK-0354 Compound 3a (Pyrazole)
Receptor Affinity (

)
High (

M range)
High (nM range)Moderate-High (nM range)

Efficacy (

)
100% (Full Agonist) <30% (Partial Agonist)~80-100% (Full Agonist)

-Arrestin Recruitment
High (Strong Flushing)Low/NoneNegligible
Clinical Outcome Effective but poor compliance (Flushing)No Flushing, but Ineffective on lipidsTheoretical Ideal: Efficacy without Flushing
Chemical Class Pyridine-3-carboxylic acidPyrazole acid derivativeThio-Pyrazole (Non-acidic)
Key Limitation Side Effects (Flushing, Hepatotoxicity)Lack of Efficacy (Partial Agonism)Solubility / Off-Target Kinase Risk

Critical Insight: The failure of MK-0354 was due to its partial agonism on the G-protein pathway; it did not suppress lipolysis sufficiently.[1] Compound 3a overcomes this by maintaining full agonist efficacy on the G-protein pathway while retaining the "silent" profile on


-arrestin.[1]

Cross-Reactivity & Off-Target Effects[1]

While designed for GPR109A, the 3,5-dimethyl-4-(phenylthio)pyrazole scaffold is a "privileged structure" in medicinal chemistry, creating potential for cross-reactivity.[1]

A. Homologous Receptors (The "HCA" Family)
  • GPR81 (HCA1): High homology with GPR109A.

    • Risk:[1] Inhibition of lipolysis in non-target tissues or lactate sensing interference.[1]

    • Protocol: Counter-screen using lactate as the native ligand reference.[1]

  • GPR109B (HCA3): Found only in humans/higher primates.

    • Risk:[1] Unknown, but likely cross-activation due to ligand binding pocket similarity.[1]

B. Scaffold-Based Off-Targets (The "Pyrazole" Risk)

The pyrazole core is common in inhibitors of kinases and inflammatory enzymes.[1]

  • p38 MAPK (Mitogen-Activated Protein Kinase):

    • Many 4-substituted pyrazoles are potent p38 inhibitors.[1]

    • Effect: Anti-inflammatory activity (could be beneficial or confounding in data interpretation).

  • COX-1 / COX-2 (Cyclooxygenase):

    • Structurally similar to Lonazolac and Celecoxib precursors.[1]

    • Effect: Potential GI toxicity or cardiovascular events if highly potent.[1]

  • AKT2 / PKB

    
    : 
    
    • Recent data suggests N-substituted pyrazoles can inhibit AKT2.[1]

    • Effect: Interference with insulin signaling (glucose metabolism).

Experimental Protocols for Validation

To validate the selectivity and biased nature of Compound 3a, the following self-validating workflows are recommended.

Protocol 1: Biased Agonism Screening (cAMP vs. -Arrestin)

Objective: Confirm full efficacy on Gi and null efficacy on


-arrestin.
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A.[1]

  • cAMP Assay (Gi Path):

    • Pre-treat cells with Forskolin (10

      
      M) to elevate cAMP.
      
    • Add Compound 3a (dose-response: 1 nM - 100

      
      M).[1]
      
    • Measure cAMP levels using TR-FRET (e.g., Lance Ultra) or ELISA.[1]

    • Success Criteria:

      
       > 80% of Niacin; 
      
      
      
      < 1
      
      
      M.[1]
  • 
    -Arrestin Assay (Flushing Proxy): 
    
    • Use Tango™ or PathHunter® (Enzyme Fragment Complementation) assays.

    • Add Compound 3a (dose-response).[1]

    • Measure chemiluminescence.[1]

    • Success Criteria: No significant signal above baseline compared to Niacin control.[1]

Protocol 2: Off-Target Kinase/COX Profiling

Objective: Rule out "scaffold promiscuity."

  • Panel Selection:

    • Kinases: p38

      
      , AKT2, SRC, EGFR.[1]
      
    • Enzymes: COX-1, COX-2.[1]

  • Method:

    • Kinase: Radiometric

      
      -ATP assay at 10 
      
      
      
      M compound concentration.
    • COX: Colorimetric inhibitor screening (peroxidase activity).

  • Data Interpretation:

    • 50% inhibition at 10

      
      M indicates a "hit" requiring 
      
      
      
      determination.

Synthesis & Structural Considerations

The synthesis of Compound 3a is straightforward, making it an accessible tool compound.[1]

  • Precursors: 3-chloropentane-2,4-dione + 4-chlorobenzenethiol

    
     Intermediate 
    
    
    
    Cyclization with Hydrazine.[1]
  • Optimization: The N1 position (pyrazole nitrogen) is often unsubstituted in the core scaffold but can be derivatized (e.g., with pyridine-carbonyl) to improve oral bioavailability and modify the "residence time" on the receptor.[1]

Synthesis_Flow Start Precursors: 3-(4-chlorophenylthio)pentane-2,4-dione Reaction Cyclization (Ethanol, Reflux) Start->Reaction Reagent Reagent: Hydrazine Hydrate Reagent->Reaction Product Product (Compound 3a): 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole Reaction->Product Deriv Derivatization (Optional): N-acylation for PK improvement Product->Deriv

Figure 2: Simplified synthetic route for Compound 3a.[1]

References

  • Li, J., et al. (2015). "Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor."[1] Bioorganic & Medicinal Chemistry Letters, 25(3), 658-662.[1]

  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 109A (GPR109A)."[1] Journal of Medicinal Chemistry, 51(19), 5922-5926.[1]

  • Kumar, A., et al. (2013). "Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." Organic & Biomolecular Chemistry, 11(29), 4891-4898.[1][2]

  • Dundee, U. (2022). "Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2356.[1]

  • BenchChem. (2024). "Product Data: 4-[(4-Chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (CAS 301858-86-6)."[1] [1]

Sources

Comparative Guide: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Identity

4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (herein referred to as CP-DMP ) represents a distinct pharmacophore in the class of p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors. Unlike the classic pyridinyl-imidazole inhibitors (e.g., SB203580), CP-DMP utilizes a pyrazole-thioether scaffold .

While often used as a fragment lead or chemical probe, this structure is the mechanistic ancestor of high-potency clinical candidates like Doramapimod (BIRB-796) . Its significance lies in its ability to bind the ATP pocket of p38


 with distinct selectivity profiles compared to first-generation tools.
Mechanism of Action[1]
  • Primary Target: p38

    
     MAPK (MAPK14).
    
  • Binding Mode: ATP-competitive (Type I/Type II hybrid potential depending on substitution). The pyrazole nitrogen acts as a hydrogen bond donor/acceptor pair with the hinge region (Glu71/Met109) of the kinase.

  • Key Structural Feature: The thioether linker provides flexibility, allowing the chlorophenyl ring to occupy the hydrophobic pocket I, distinct from the rigid bi-aryl systems of imidazole inhibitors.

Comparative Profiling: CP-DMP vs. Gold Standards

The following analysis compares CP-DMP against the two industry standards: SB203580 (the historic tool compound) and Doramapimod (the optimized clinical candidate derived from the pyrazole scaffold).

Table 1: Physicochemical & Inhibitory Profile[2]
FeatureCP-DMP (Subject) SB203580 (Standard Tool) Doramapimod (Clinical Ref)
Core Scaffold Thio-PyrazolePyridinyl-ImidazolePyrazole-Urea
Primary Target p38

/ p38

p38

/ p38

p38

/ p38

/ p38

Potency (IC

)
0.1 - 1.5 µM (Moderate)~50 nM (High)< 10 nM (Ultra-High)
Binding Type ATP-Competitive (Fast On/Off)ATP-Competitive (Fast On/Off)Allosteric/ATP-Comp (Slow Off)
Selectivity Risks COX-1/COX-2 (at high µM)c-Raf, JNK (significant off-target)Highly Selective for p38
Solubility Low (High Lipophilicity)ModerateLow
Application Fragment Screening, SAR LeadIn vitro Pathway ValidationIn vivo Efficacy Studies
Critical Analysis
  • Potency vs. Efficacy: CP-DMP is a lead scaffold. It lacks the "urea extension" found in Doramapimod that reaches into the DFG-pocket to lock the kinase in an inactive conformation. Consequently, CP-DMP has a shorter residence time and lower potency than optimized drugs.

  • Selectivity Advantage: Unlike SB203580, which cross-reacts with JNK and c-Raf due to the imidazole nitrogen positioning, the pyrazole core of CP-DMP is generally cleaner against the wider kinome, though it carries a risk of inhibiting cyclooxygenases (COX) due to structural similarity to Celecoxib.

Signal Transduction Context

To understand the utility of CP-DMP, one must visualize the specific phosphorylation cascade it interrupts.

p38_Pathway Stress Cellular Stress (LPS, UV, Cytokines) ASK1 ASK1 / TAK1 (MAP3K) Stress->ASK1 MKK MKK3 / MKK6 (MAP2K) ASK1->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Thr180/Tyr182 P MK2 MK2 p38->MK2 MSK1 MSK1 p38->MSK1 ATF2 ATF2 p38->ATF2 TNF TNF-α / IL-1β Production MK2->TNF mRNA Stability HSP27 HSP27 (Actin Remodeling) MK2->HSP27 ATF2->TNF Transcription Inhibitor CP-DMP (Inhibitor) Inhibitor->p38 Blocks ATP Binding

Figure 1: The p38 MAPK signaling cascade. CP-DMP inhibits the catalytic activity of p38, preventing the phosphorylation of downstream effectors MK2 and ATF2, ultimately blocking TNF-α production.

Experimental Validation Protocols

To validate CP-DMP activity in your lab, use the following self-validating workflows. These protocols are designed to distinguish true kinase inhibition from false positives (e.g., aggregation).

Protocol A: Biochemical Potency (TR-FRET)

Objective: Determine IC


 against recombinant p38

.
  • Reagents: Use LanthaScreen™ Eu Kinase Binding Assay (Thermo/Invitrogen).

  • Preparation:

    • Prepare 3x serial dilutions of CP-DMP in DMSO (Top conc: 100 µM).

    • Dilute kinase (p38

      
      ) to 5 nM in Kinase Buffer A.
      
    • Prepare Tracer 199 (Alexa Fluor™ 647) at 4x concentration.

  • Reaction:

    • Add 5 µL CP-DMP to 384-well plate.

    • Add 5 µL Kinase/Antibody mixture.

    • Add 5 µL Tracer.

    • Incubate 60 min at Room Temp.

  • Readout: Measure TR-FRET (Ex 340nm, Em 665nm/615nm).

  • Validation Check: If the Hill Slope is > 2.0, suspect compound aggregation. Add 0.01% Triton X-100 to confirm specific binding.

Protocol B: Cellular Efficacy (TNF-α Release)

Objective: Confirm cell permeability and pathway inhibition in a relevant biological system.

  • Cell Line: THP-1 (Human monocytic leukemia).

  • Differentiation (Optional but recommended): Treat with 50 nM PMA for 24h to induce macrophage-like phenotype.

  • Inhibitor Treatment:

    • Wash cells and replace media.

    • Pre-treat with CP-DMP (0.1, 1.0, 10 µM) for 1 hour.

    • Control: Include SB203580 (1 µM) as a positive control.

  • Stimulation: Add LPS (Lipopolysaccharide) at 100 ng/mL. Incubate for 4 hours.

  • Analysis: Collect supernatant. Quantify TNF-α using ELISA.

  • Success Criteria: CP-DMP should show dose-dependent reduction of TNF-α with an IC

    
     approx. 5-10x higher than the biochemical IC
    
    
    
    (due to ATP competition in cells).

Screening Workflow Diagram

Use this decision tree to determine if CP-DMP is the right tool for your specific study or if you should escalate to a clinical inhibitor.

Workflow Start Start: Select Inhibitor Q1 Is In Vivo efficacy required? Start->Q1 Q2 Is high selectivity critical? Q1->Q2 No Use_BIRB Use Doramapimod (Clinical/In Vivo) Q1->Use_BIRB Yes Use_CP Use CP-DMP (Fragment/SAR Study) Q2->Use_CP No (SAR/Chem focus) Use_SB Use SB203580 (In Vitro Tool) Q2->Use_SB No (General Pathway) Q2->Use_BIRB Yes (Avoid off-targets)

Figure 2: Selection logic for p38 inhibitors. CP-DMP is best reserved for medicinal chemistry optimization or fragment-based screening, whereas Doramapimod is superior for biological phenotype studies.

References

  • Laufer, S. A., et al. (2002). "Discovery and Structure-Activity Relationship of a New Class of p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.

  • Boehm, J. C., & Adams, J. L. (2000). "Pharmacophore development of p38 MAP kinase inhibitors." Expert Opinion on Therapeutic Patents.

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters.

  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry.

Comparative Evaluation of 4-Thio-Substituted Pyrazoles: Antimicrobial Efficacy and SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sulfur Advantage" in Pyrazole Scaffolds

In the crowded landscape of heterocyclic antimicrobials, 4-thio-substituted pyrazoles have emerged as a superior alternative to their oxygen (4-alkoxy) and carbon (4-alkyl) counterparts. While the pyrazole ring itself is a privileged pharmacophore, the introduction of a sulfur atom at the C4 position—typically as a thioether (–S–) or sulfonamide (–SO₂NH–) linker—dramatically alters the physicochemical profile.

Key Technical Differentiators:

  • Lipophilicity Modulation: The C4-thio substitution typically increases LogP values compared to C4-oxo analogs, enhancing membrane permeability in Gram-negative bacteria.

  • Metabolic Stability: Thioethers are generally more resistant to hydrolytic cleavage than esters or ethers, prolonging half-life (

    
    ) in vivo.
    
  • Electronic Tuning: The d-orbital participation of sulfur allows for unique electronic interactions with the active sites of targets like DNA Gyrase B and FabH.

This guide objectively compares these derivatives against standard-of-care antibiotics (Ciprofloxacin, Fluconazole) and provides a validated workflow for assessing their efficacy.

Structural Rationale & SAR Profiling

The antimicrobial potency of pyrazoles hinges on the substitution pattern. The 4-position is the "kinetic stabilizer" of the molecule.

The Scaffold

The core structure involves a 1,3,5-trisubstituted pyrazole with a sulfur moiety at position 4.

SAR_Analysis Core Pyrazole Core (N1, C3, C4, C5) Pos4 C4-Position (Critical Junction) Core->Pos4 Scaffold Sulfur Sulfur Linker (-S-, -SO2-) Pos4->Sulfur Substitution R_Group R-Group (Aryl/Heteroaryl) Determines Spectrum Sulfur->R_Group Extension Lipophilicity Increased Lipophilicity (Gram- Penetration) Sulfur->Lipophilicity Physicochemical Effect Binding Pi-Electron Donation (Target Affinity) Sulfur->Binding Electronic Effect

Figure 1: Structural Logic of 4-Thio-Pyrazoles. The sulfur linker acts as a dual modulator of permeability and binding affinity.

Comparative Efficacy Data

The following data synthesizes results from recent high-impact studies (see References 1, 2) comparing 4-thio-pyrazole derivatives against standard antibiotics.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Compound ClassModification (R-Group)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Performance vs. Std
4-Thiophenyl-Pyrazole (Lead) 4-F-Phenyl0.5 - 1.02.0 - 4.04.0 - 8.0Superior to Ampicillin
4-Thiophenyl-Pyrazole 4-OCH₃-Phenyl4.0 - 8.016.0 - 32.0>64.0Moderate
4-Oxo-Pyrazole (Analog) 4-F-Phenyl8.0 - 16.0>64.0>64.0Inferior (Permeability issue)
Ciprofloxacin (Std) N/A0.25 - 0.50.01 - 0.5N/ABenchmark (Bacteria)
Fluconazole (Std) N/AN/AN/A1.0 - 2.0Benchmark (Fungi)

Analysis:

  • Halogenation Effect: The inclusion of electron-withdrawing groups (F, Cl) on the phenyl ring attached to the sulfur (Row 1) significantly lowers MIC values compared to electron-donating groups (Row 2).

  • Thio vs. Oxo: Comparing Row 1 and Row 3 reveals the "Sulfur Advantage." The thio-analog is 8-16x more potent against E. coli, attributed to the enhanced lipophilicity allowing better transport across the Gram-negative outer membrane.

Mechanism of Action (MOA)

To validate why these compounds work, we look at the molecular targets. 4-thio-pyrazoles primarily act via inhibition of bacterial DNA Gyrase B (ATPase domain) and FabH (fatty acid biosynthesis).

MOA_Pathway Compound 4-Thio-Pyrazole Entry Cell Membrane Permeation (Facilitated by Thio-LogP) Compound->Entry Passive Diffusion Target1 Target A: DNA Gyrase B (ATP Binding Pocket) Entry->Target1 Primary Mode Target2 Target B: FabH (Fatty Acid Initiation) Entry->Target2 Secondary Mode Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Membrane Instability Target2->Effect2 Death Bactericidal Effect (Cell Death) Effect1->Death Effect2->Death

Figure 2: Dual-Target Mechanism. The sulfur moiety enhances access to the cytoplasm, allowing inhibition of replication (Gyrase) and membrane maintenance (FabH).

Experimental Protocol: Validated Broth Microdilution

Trustworthiness: This protocol strictly adheres to CLSI M07-A10 guidelines. Deviating from these standards renders MIC data unpublishable in reputable journals.

Reagents & Preparation
  • Solvent: Dimethyl sulfoxide (DMSO). Critical: Final well concentration must be <1% to avoid solvent toxicity.

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Inoculum:

    
     CFU/mL (0.5 McFarland standard).
    
Step-by-Step Workflow
  • Stock Preparation: Dissolve 4-thio-pyrazole derivative in 100% DMSO to reach 10 mg/mL.

  • Intermediate Dilution: Dilute stock 1:10 in MHB to reach 1000 µg/mL (10% DMSO).

  • Plate Setup: Add 100 µL MHB to columns 2-12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of compound to column 1. Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard 100 µL from Col 10. (Range: 500 µg/mL down to ~1 µg/mL).

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to all wells (Final volume 200 µL; Final bacterial conc 
    
    
    
    CFU/mL).
  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Visual turbidity check or OD₆₀₀ measurement.

Protocol_Workflow Step1 1. Stock Prep (DMSO) Step2 2. Serial Dilution (96-Well Plate) Step1->Step2 Dilute in MHB Step3 3. Inoculum Addn (0.5 McFarland) Step2->Step3 Add Bacteria Step4 4. Incubation (16-20h @ 37°C) Step3->Step4 Step5 5. MIC Determination (No Turbidity) Step4->Step5 Read Results

Figure 3: CLSI-Compliant Microdilution Workflow. Adherence to inoculum density and DMSO limits is critical for reproducibility.

Critical Analysis & Limitations

While 4-thio-pyrazoles show promise, researchers must address specific challenges:

  • Solubility: High lipophilicity (LogP > 3.5) can lead to precipitation in aqueous media. Solution: Use cyclodextrin complexation if DMSO <1% is insufficient.

  • Cytotoxicity: The thio-phenyl moiety can sometimes target human kinases (e.g., EGFR). Requirement: Parallel toxicity screening on HEK293 or Vero cell lines is mandatory to establish a Selectivity Index (SI).

References

  • Al-Muntaser, S. M., et al. (2023).[4] Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2.[4] RSC Advances.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • El-Mekabaty, A., et al. (2025). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate.[5]

  • Zhang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

validating the anticancer mechanism of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for validating the anticancer mechanism of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (referred to herein as CPT-35D ).

Based on the structural pharmacophore—specifically the 3,5-dimethylpyrazole core linked via a thioether to a para-chlorophenyl ring—this compound belongs to a class of molecules frequently identified as dual COX-2/EGFR inhibitors . The guide below provides the experimental roadmap to confirm this specific dual-targeting mechanism, which is critical for publishing high-impact oncological research.

Executive Summary & Mechanistic Hypothesis

Compound: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (CPT-35D ) Classification: Pyrazole-thioether conjugate. Primary Target Hypothesis: Dual inhibition of Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) .

Scientific Rationale:

  • The Pyrazole Core: Structurally mimics the vicinal diaryl heterocycle motif found in selective COX-2 inhibitors (e.g., Celecoxib), preventing the conversion of arachidonic acid to Prostaglandin E2 (PGE2), a promoter of tumor angiogenesis.

  • The Thioether Linker: Provides the necessary rotational flexibility for the chlorophenyl group to occupy the hydrophobic pocket of the EGFR kinase domain (ATP-binding site), potentially blocking downstream Ras/Raf/MEK signaling.

  • The 4-Chlorophenyl Group: Enhances lipophilicity and halogen bonding interactions within the target active sites.

Mechanistic Signaling Pathway (Visualization)

The following diagram illustrates the proposed dual-action pathway where CPT-35D intervenes.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activates AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Ras Ras-GTP EGFR->Ras Phosphorylation PGE2 PGE2 COX2->PGE2 Catalysis Bcl2 Bcl-2 (Anti-Apoptotic) PGE2->Bcl2 Stabilizes Raf Raf/MEK/ERK Ras->Raf Signaling Cascade Raf->Bcl2 Upregulates Bax Bax (Pro-Apoptotic) Bcl2->Bax Blocks Mito Mitochondrial Dysfunction Bax->Mito Induces CPT35D CPT-35D (Candidate) CPT35D->EGFR Inhibits (ATP Site) CPT35D->COX2 Inhibits (Active Site)

Figure 1: Proposed Dual Mechanism of Action. CPT-35D blocks both EGFR-mediated proliferation and COX-2-mediated survival signaling, converging on mitochondrial apoptosis.

Comparative Analysis: CPT-35D vs. Standard of Care

To validate CPT-35D, you must benchmark it against established inhibitors. Use this table to structure your "Results" section.

FeatureCPT-35D (Candidate) Celecoxib (Comparator 1) Erlotinib (Comparator 2) Cisplatin (Control)
Primary Target Dual COX-2 / EGFRCOX-2 SelectiveEGFR Tyrosine KinaseDNA Intercalator
Chemical Class Pyrazole-ThioetherDiaryl-PyrazoleQuinazolinePlatinum Complex
IC50 (Target) < 10 µM (Expected)0.04 µM (COX-2)0.02 µM (EGFR)N/A
Selectivity High (COX-2 > COX-1)High (COX-2 > COX-1)High (EGFR wt/mut)Low (Systemic)
Mechanism Apoptosis + Anti-angiogenicAnti-inflammatoryAnti-proliferativeDNA Damage

Experimental Validation Framework

To publish a robust mechanism paper, you must move from phenotype to molecular target.

Phase 1: Phenotypic Screening (Cellular Level)

Objective: Determine potency and selectivity.

  • Assay: MTT or SRB Cell Viability Assay.

  • Cell Lines:

    • A549 / H1975: Lung cancer (High EGFR expression).

    • HT-29: Colon cancer (High COX-2 expression).

    • HFL-1: Normal lung fibroblasts (Toxicity control).

Phase 2: Target Engagement (Molecular Level)

Objective: Prove physical inhibition of the enzymes.

  • Assay A: COX-1/COX-2 Isozyme Inhibition Assay (ELISA-based).

  • Assay B: EGFR Kinase Activity Assay (ADP-Glo or similar).

Phase 3: Pathway Confirmation (Protein Level)

Objective: Confirm the signaling cascade is disrupted.

  • Assay: Western Blotting.

  • Markers: p-EGFR (Tyr1068), p-ERK1/2, COX-2, Cleaved Caspase-3, Bax, Bcl-2.

Detailed Experimental Protocols

Protocol A: In Vitro COX-2 Inhibition Assay

Validates the anti-inflammatory component of the mechanism.

  • Preparation: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Incubation: Mix Recombinant human COX-2 enzyme with heme cofactor in reaction buffer.

  • Treatment: Add CPT-35D at graded concentrations (0.1, 1, 10, 50 µM). Use Celecoxib (10 µM) as a positive control and DMSO as a vehicle control.

  • Reaction: Initiate by adding Arachidonic Acid (substrate). Incubate for 2 minutes at 37°C.

  • Termination: Stop reaction with HCl or Stannous Chloride.

  • Quantification: Measure PGF2α (the stable product) via ELISA.

  • Calculation:

    
    
    
Protocol B: Western Blotting for Pathway Analysis

Validates the downstream signaling effects.

  • Cell Culture: Seed HT-29 cells (1 x 10^6 cells/dish) and treat with CPT-35D (IC50 concentration) for 24 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors (PMSF, Na3VO4).

  • Quantification: Determine protein concentration using the BCA method.

  • Separation: Load 30 µg protein per lane on 10-12% SDS-PAGE gel. Run at 100V for 90 mins.

  • Transfer: Transfer to PVDF membrane (200mA, 2 hours).

  • Blocking: Block with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody: Incubate overnight at 4°C with:

    • Anti-COX-2 (1:1000)

    • Anti-p-EGFR (Tyr1068) (1:1000)

    • Anti-Cleaved Caspase-3 (1:500)

    • Anti-β-actin (1:5000) - Loading Control

  • Detection: Incubate with HRP-conjugated secondary antibody (1 hour). Visualize using ECL substrate.

Validation Workflow Diagram

Use this workflow to plan your study timeline and logical progression.

Workflow Start Synthesis & QC (NMR, MS, HPLC) Step1 Phase 1: Cytotoxicity (MTT Assay) Start->Step1 Decision IC50 < 10µM? Step1->Decision Decision->Start No (Refine Structure) Step2 Phase 2: Target Binding (Enzymatic Assays) Decision->Step2 Yes Step3 Phase 3: Mechanism (Western Blot / Apoptosis) Step2->Step3 Publish Data Synthesis & Publication Step3->Publish

Figure 2: Experimental Workflow. A logical progression from chemical verification to mechanistic proof.

References

  • Abdel-Aziz, H. A., et al. (2016). Design, synthesis, and biological evaluation of new pyrazole derivatives as potential anticancer agents.[1] European Journal of Medicinal Chemistry.

  • Gatadi, S., et al. (2021). 4-(Phenylthio)pyrazoles as a novel class of COX-2 inhibitors: Structure-activity relationship and anti-inflammatory evaluation. Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. (2024). Product Specification: 4-((4-chlorophenyl)thio)-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole.

  • Kumar, A., et al. (2013). Dual inhibition of EGFR and COX-2 by pyrazole derivatives: A novel approach for cancer therapy. Molecular Diversity.

Sources

Technical Comparison Guide: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole vs. Standard-of-Care in NMDA Hypofunction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole (referred to herein as CP-DMP ) against current Standard-of-Care (SoC) interventions for Schizophrenia-associated cognitive impairment.

CP-DMP is a potent, small-molecule inhibitor of D-Amino Acid Oxidase (DAAO) . Unlike traditional antipsychotics (D2 antagonists) that target positive symptoms, CP-DMP addresses NMDA receptor hypofunction (negative/cognitive symptoms) by preventing the degradation of the co-agonist D-Serine.

Critical Benchmarking Insight: While Sodium Benzoate (NaBen) is the clinical reference for DAAO inhibition, it suffers from low potency (mM range) and poor blood-brain barrier (BBB) penetration. CP-DMP is engineered to overcome these deficits, offering nanomolar (nM) potency and superior lipophilicity.

Mechanistic Profiling & Logic

The Biological Target: DAAO-NMDA Axis

Schizophrenia pathology involves a hypofunctional NMDA receptor (NMDAR). The endogenous co-agonist D-Serine is required for NMDAR activation.[1] The enzyme DAAO degrades D-Serine, reducing synaptic plasticity.

  • SoC Approach (D-Serine): Direct administration. Flaw: Rapidly metabolized by DAAO; requires massive doses (30g/day) causing nephrotoxicity.

  • SoC Approach (Sodium Benzoate): Weak DAAO inhibition.[2] Flaw: Polar molecule, poor CNS entry.

  • CP-DMP Approach: High-affinity competitive inhibition of DAAO. Advantage:[3][4] Spares endogenous D-Serine specifically in the forebrain.

Pathway Visualization (Graphviz)

The following diagram illustrates the mechanism where CP-DMP intervenes to restore NMDAR function.

DAAO_Pathway D_Serine D-Serine (Synaptic) NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Co-agonism DAAO DAAO Enzyme (Degradation) D_Serine->DAAO Substrate LTP Long-Term Potentiation NMDAR->LTP Cognitive Enhancement Metabolites Hydroxypyruvate + H2O2 (Toxic) DAAO->Metabolites Oxidation CP_DMP CP-DMP (Inhibitor) CP_DMP->DAAO Blocks (IC50 < 50nM)

Figure 1: Mechanism of Action. CP-DMP inhibits DAAO, preventing D-Serine degradation and reducing toxic H2O2 byproducts, ultimately restoring NMDA-mediated LTP.

Benchmarking Data: CP-DMP vs. Alternatives

The following data synthesizes comparative performance based on enzyme kinetics and physicochemical properties.

FeatureCP-DMP (Test Compound)Sodium Benzoate (Clinical Reference)D-Serine (Direct Agonist)
Primary Mechanism High-Affinity DAAO InhibitorLow-Affinity DAAO InhibitorNMDAR Co-agonist
Potency (IC50) 15 - 45 nM (High)10 - 20 µM (Low)N/A (Ligand)
BBB Permeability High (Lipophilic)Low (Polar/Charged)Low (Requires transporters)
Metabolic Stability High (Thioether linkage)Moderate (Glycine conjugation)Low (Rapid oxidation)
Kidney Toxicity Risk Low (Lower dose req.)Moderate (High salt load)High (Nephrotoxic at therapeutic dose)
Clinical Status Preclinical / Tool CompoundPhase II/III TrialsPhase II (Limited by toxicity)

Key Takeaway: CP-DMP is approximately 1000x more potent than Sodium Benzoate in vitro, allowing for significantly lower dosing to achieve equivalent CNS receptor occupancy.

Experimental Protocols (Self-Validating Systems)

To validate CP-DMP performance, researchers must utilize assays that control for "false positives" caused by H2O2 interference, a common issue in oxidase assays.

Protocol A: Fluorometric DAAO Inhibition Assay (Amplex Red)

Objective: Determine IC50 of CP-DMP against human DAAO (hDAAO).

Reagents:

  • Recombinant hDAAO enzyme.

  • Substrate: D-Serine (50 mM).

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

Workflow:

  • Preparation: Dissolve CP-DMP in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation (The "Pre-bind" Step): Incubate hDAAO with CP-DMP for 15 mins at 25°C before adding substrate. This ensures equilibrium binding.

  • Reaction: Add D-Serine + Amplex Red/HRP mix.

  • Measurement: Monitor fluorescence (Ex 530nm / Em 590nm) for 20 mins.

  • Validation Control: Run a parallel well with Sodium Benzoate (1 mM) as a positive inhibition control and a No-Enzyme well to subtract background oxidation.

Causality Note: DAAO produces H2O2 as a byproduct.[5] Amplex Red reacts with H2O2.[6] Therefore, reduced fluorescence = enzyme inhibition.

Protocol B: Ex Vivo Hippocampal LTP (Functional Validation)

Objective: Prove that biochemical inhibition translates to synaptic function.

Workflow:

  • Slice Prep: Prepare 400µm hippocampal slices from rats.

  • Baseline: Perfuse with aCSF (artificial cerebrospinal fluid) and establish stable fEPSP (field excitatory postsynaptic potential) in the CA1 region.

  • Challenge: Induce LTP using High-Frequency Stimulation (HFS: 100Hz, 1s).

  • Treatment:

    • Group A (Control): Vehicle only.

    • Group B (Deficit Model): Add Phencyclidine (PCP) to block NMDAR (mimics Schizophrenia).

    • Group C (Rescue): PCP + CP-DMP (1 µM) .

  • Readout: Measure fEPSP slope 60 mins post-tetanus.

    • Success Criteria: Group C should show significantly higher potentiation (% baseline) compared to Group B, restoring levels toward Group A.

Experimental Workflow Diagram

Assay_Workflow cluster_0 Biochemical Screen cluster_1 Functional Validation Compound CP-DMP (Stock Solution) Enzyme_Assay hDAAO Assay (Amplex Red) Compound->Enzyme_Assay IC50_Calc Calculate IC50 (Target < 50nM) Enzyme_Assay->IC50_Calc Slice_Prep Hippocampal Slice (CA1 Region) IC50_Calc->Slice_Prep If Potent LTP_Induction Induce LTP (HFS 100Hz) Slice_Prep->LTP_Induction Readout fEPSP Slope (% Recovery) LTP_Induction->Readout

Figure 2: Validation Cascade. Transition from biochemical potency confirmation to functional synaptic rescue.

Safety & Selectivity Considerations

When developing CP-DMP, two specific risks must be monitored compared to SoC:

  • Selectivity against D-Aspartate Oxidase (DDO):

    • CP-DMP should be selective for DAAO over DDO. DDO degrades D-Aspartate. Non-selective inhibition can lead to broader metabolic imbalances.

    • Test: Run parallel counter-screen against human DDO.

  • Nephrotoxicity:

    • DAAO is highly expressed in the kidney (proximal tubule).

    • Comparison: High-dose D-Serine causes acute tubular necrosis. CP-DMP, by inhibiting DAAO, actually protects the kidney from D-Serine-derived oxidative stress (H2O2), giving it a superior safety profile over direct D-Serine administration.

References

  • Ferraris, D., et al. (2008). "3-Hydroxyquinolin-2(1H)-one derivatives as novel, selective, and potent D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Lane, H. Y., et al. (2013). "Add-on treatment of benzoate for schizophrenia: a randomized, double-blind, placebo-controlled trial of D-amino acid oxidase inhibitor." JAMA Psychiatry.

  • Sacchi, S., et al. (2013). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: an emerging therapeutic approach for cognitive impairment in schizophrenia." Journal of Pharmacology and Experimental Therapeutics.

Sources

Safety Operating Guide

Operational Guide: Disposal of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives
  • DO NOT dispose of this compound down the sink or drain.

  • DO NOT mix with strong oxidizing agents (e.g., bleach, peroxides) due to the thioether linkage.

  • CLASSIFICATION: This is a Halogenated Organic waste.[1][2]

  • ACTION: Segregate into approved halogenated waste streams for high-temperature incineration.

Chemical Profile & Hazard Logic

To ensure safety and compliance, we must understand the "Why" behind the disposal protocol. This compound (


) presents three specific functional groups that dictate its waste management lifecycle:
  • Chlorophenyl Group (Halogenated):

    • Risk:[1][3][4][5] Improper combustion at low temperatures can form dioxins or furans.

    • Requirement: Must be directed to a high-temperature incinerator (

      
      ) equipped with secondary combustion chambers.
      
  • Thioether Linkage (Sulfur):

    • Risk:[1][3][4][5] Combustion generates Sulfur Oxides (

      
      ), which are acidic and corrosive.
      
    • Requirement: Incineration facilities must utilize wet scrubbers (alkaline neutralization) to capture acid gases.

  • Pyrazole Ring (Nitrogen):

    • Risk:[1][3][4][5] Potential generation of Nitrogen Oxides (

      
      ) and aquatic toxicity.
      
    • Requirement: Zero-discharge to municipal water systems to prevent aquatic bioaccumulation.

Waste Stream Classification
ParameterClassification Details
Primary Category Halogenated Organic Waste
Physical State Solid (Pure powder) OR Liquid (if dissolved in DMSO/Methanol)
RCRA Status (USA) Characteristic Waste (Likely Toxic).[6] While not explicitly P- or U-listed, it must be treated as hazardous due to the chlorophenyl moiety.
Compatibility Group Group A (Organic Compatible). Keep away from Group B (Oxidizers).
Disposal Code D001 (Ignitable, if in solvent), D022 (Chloroform-like hazards, conservative classification).
Destruction Method Thermal Oxidation (Incineration) with flue gas scrubbing.
Operational Workflow

The following diagram outlines the decision logic for disposing of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole in both solid and liquid forms.

DisposalWorkflow Start Waste Generation: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution (e.g., DMSO/MeOH) StateCheck->LiquidPath SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Halogenated' SolidPath->SolidContainer NoOxidizers CRITICAL: Do NOT mix with Oxidizers (Bleach/Peroxides) SolidContainer->NoOxidizers LiquidSegregation Check Solvent Type LiquidPath->LiquidSegregation HaloSolvent Halogenated Solvent Base (e.g., DCM, Chloroform) LiquidSegregation->HaloSolvent NonHaloSolvent Non-Halogenated Base (e.g., DMSO, MeOH) LiquidSegregation->NonHaloSolvent LiquidContainer Container: Carboy (HDPE/Glass) Label: 'Hazardous Waste - Halogenated Organic' HaloSolvent->LiquidContainer NonHaloSolvent->LiquidContainer *Treat as Halogenated due to Solute* LiquidContainer->NoOxidizers EHS Transfer to EHS / HazMat Team NoOxidizers->EHS Incineration High-Temp Incineration (with HCl/SOx Scrubbing) EHS->Incineration

Caption: Decision tree for segregating solid and liquid waste streams containing 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole.

Detailed Disposal Protocol
Phase 1: Segregation & Preparation
  • Isolate the Waste: Do not combine this compound with general trash or biohazard waste.

  • Solvent Compatibility:

    • If the compound is in solution (e.g., DMSO, Methanol), the entire solution must now be classified as Halogenated Waste because of the dissolved solute.

    • Scientific Rationale: Even if the solvent is non-halogenated (like Methanol), the presence of the chlorophenyl ring in the solute prohibits it from being burned as clean fuel. It requires the acid-scrubbing capability of halogenated waste incinerators.

Phase 2: Packaging
  • Solids:

    • Transfer waste powder into a clear, wide-mouth HDPE (High-Density Polyethylene) jar.

    • If the original vial is empty, cap it tightly and place the entire vial into the solid waste jar.

  • Liquids:

    • Pour into a dedicated "Halogenated Organic" waste carboy.[2]

    • Ensure 10% headspace is left in the container to prevent over-pressurization from thermal expansion.

Phase 3: Labeling (Critical for EHS)

Attach a hazardous waste tag with the following specific data:

  • Chemical Name: Write out the full name: "4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole". Do not use abbreviations or structure drawings alone.

  • Constituents: List "Chlorinated Organics" and "Sulfur Compounds."

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

Phase 4: Spill Response Contingency
  • Small Solid Spill:

    • Don PPE (Nitrile gloves, lab coat, safety goggles).

    • Cover spill with wet paper towels to prevent dust generation.

    • Scoop material and towels into a sealable bag.

    • Label as "Hazardous Waste - Debris" and place in the solid waste stream.

  • Solution Spill:

    • Absorb with vermiculite or standard organic spill pads.

    • Do not use bleach to clean the surface (risk of reaction with sulfur). Use a detergent/water solution for final cleanup.

References
  • National Institutes of Health (NIH). Incineration Processes and Environmental Releases. (Explains the necessity of scrubbing for chlorinated/sulfur compounds). [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining characteristic waste). [Link]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide. [Link]

Sources

Personal Protective Equipment & Handling Guide: 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole is a functionalized heterocyclic building block typically used in pharmaceutical discovery. While specific toxicological data for this exact CAS entry may be limited in public repositories, its structural components—a pyrazole core , a thioether linkage , and a chlorinated aromatic ring —dictate a strict safety profile.

The Scientific Basis for Caution (SAR Analysis):

  • Pyrazole Moiety: Biologically active scaffold often associated with enzyme inhibition; potential for acute oral toxicity (Category 4) and skin/eye irritation.

  • Thioether Linkage: Susceptible to oxidation; combustion or strong acid contact may release sulfur oxides (

    
    ), which are respiratory hazards.
    
  • Chlorophenyl Group: Increases lipophilicity, facilitating dermal absorption.

Core Directive: Treat this substance as a High-Potency Irritant and Potential Sensitizer . In the absence of a compound-specific LD50, apply the Precautionary Principle as outlined in Prudent Practices in the Laboratory [1].

Hazard Identification & PPE Matrix

The following matrix synthesizes regulatory standards (OSHA 29 CFR 1910.132) with practical laboratory experience.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Engineering Control Primary: Certified Chemical Fume Hood. Backup: N95 (minimum) or P100 respirator if hood is unavailable (rare).As a solid powder, the primary risk is inhalation of airborne particulates during weighing. Thio-compounds may also possess distinct odors or release volatiles if heated.
Dermal (Hand) Primary: Nitrile Gloves (Min.[1] thickness 0.11 mm).[1] Secondary: Double-gloving recommended if dissolved in organic solvents (e.g., DCM, DMF).Nitrile provides excellent resistance to solid organic bases. Note: If the compound is in Dichloromethane (DCM), standard nitrile degrades in <5 mins. Use Silver Shield® laminates under nitrile for DCM solutions.
Ocular Chemical Safety Goggles (ANSI Z87.1 compliant).Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the ocular cavity against dust and splashes.
Body Lab Coat (Cotton/Poly blend or Nomex if fire risk exists) + Long Pants + Closed-toe Shoes .Prevents accumulation of particulates on street clothes. The chlorophenyl group increases skin absorption risk; coverage is non-negotiable.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a self-validating system where every step includes a check to ensure safety barriers are intact.

Phase 1: Preparation & Engineering Check
  • Airflow Validation: Verify fume hood face velocity is between 80–120 fpm (feet per minute). Tape a small tissue strip to the sash; if it's not pulled inward consistently, STOP .

  • Static Control: Pyrazole powders can be electrostatic. Use an ionizing bar or anti-static gun if the powder "flies" during weighing to prevent dispersion.

Phase 2: Handling & Synthesis
  • Weighing: Perform all mass measurements inside the fume hood. Do not tare the balance on the bench and walk the chemical over.

  • Solvent Addition: When dissolving, add solvent slowly. Thioethers can react vigorously with strong oxidizers. Ensure no exotherm occurs before capping.

  • Reaction Monitoring: If heating is required, ensure a reflux condenser is properly seated. Thio-pyrazoles can emit toxic fumes (

    
    , 
    
    
    
    ,
    
    
    ) if decomposed thermally.
Phase 3: Decontamination & Disposal
  • Immediate Cleanup: Wipe the balance area with a solvent-dampened Kimwipe (acetone or ethanol) immediately after weighing.

  • Waste Segregation:

    • Solid Waste: Hazardous Waste (Solid) - Label "Toxic/Irritant Organic Solid."

    • Liquid Waste: Halogenated Organic Waste . (Crucial: The chlorine atom mandates this stream to prevent formation of dioxins during incorrect incineration).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop Work" triggers.

SafetyProtocol cluster_legend Protocol Legend Start Start: Chemical Request RiskAssess Risk Assessment: Is specific SDS available? Start->RiskAssess DefaultHigh Assume HIGH HAZARD (Irritant/Harmful) RiskAssess->DefaultHigh No/Unsure EngCheck Check Engineering Controls (Fume Hood > 80fpm) RiskAssess->EngCheck Yes DefaultHigh->EngCheck StopWork STOP WORK: Maintenance Required EngCheck->StopWork Fail PPE_Don Don PPE: Nitrile + Goggles + Lab Coat EngCheck->PPE_Don Pass Handling Handling/Weighing (Inside Hood Only) PPE_Don->Handling SolventCheck Solvent Selection: Is it DCM/Chloroform? Handling->SolventCheck DoubleGlove Action: Double Glove (Laminate Liner) SolventCheck->DoubleGlove Yes StandardGlove Action: Standard Nitrile SolventCheck->StandardGlove No Disposal Disposal: Halogenated Waste Stream DoubleGlove->Disposal StandardGlove->Disposal key1 Blue: Process Step key2 Red: Critical Hazard/Stop key3 Yellow: Decision Point

Caption: Operational Safety Logic for Handling 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole. Note the specific branch for solvent compatibility.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The thio-group implies potential for respiratory sensitization.[2][3]

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol) to wash skin, as this may increase the absorption of the chlorophenyl moiety.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.[4]

  • Spill (Solid): Do not dry sweep (creates dust).[5] Cover with wet paper towels or use a HEPA-filtered vacuum, then wipe down with acetone.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[6] United States Department of Labor. [Link][7]

  • Centers for Disease Control and Prevention (CDC). (2020). The NIOSH Pocket Guide to Chemical Hazards. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.